carboplatin
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14N2O4Pt |
|---|---|
Molecular Weight |
373.27 g/mol |
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |
InChI Key |
DVQHYTBCTGYNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Synonyms |
Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Carboplatin on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers.[1][2] Its clinical efficacy is intrinsically linked to its ability to induce DNA damage, thereby disrupting the fundamental process of DNA replication and ultimately leading to cancer cell death.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a specific focus on its impact on DNA replication. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, cellular responses, and experimental methodologies crucial for understanding and advancing platinum-based cancer therapies.
The Molecular Journey of this compound: From Activation to DNA Adduction
This compound's cytotoxic journey begins with its activation within the cell. Unlike its predecessor, cisplatin (B142131), this compound's activation, a process of aquation where the cyclobutanedicarboxylate ligand is replaced by water molecules, occurs at a significantly slower rate.[4] This slower kinetic profile contributes to its different toxicity profile compared to cisplatin.[4] Once activated, the platinum complex becomes a reactive electrophile that readily targets nucleophilic sites on the DNA, primarily the N7 position of guanine (B1146940) bases.[4]
The interaction between activated this compound and DNA results in the formation of various platinum-DNA adducts. These adducts are the primary lesions responsible for the drug's anticancer activity. The main types of adducts formed are:
-
Intrastrand Crosslinks: These are the most abundant type of adduct, where the platinum atom forms covalent bonds with two adjacent guanine bases (GG) or a guanine and an adjacent adenine (B156593) base (AG) on the same DNA strand.
-
Interstrand Crosslinks (ICLs): Although less frequent, ICLs are considered the most cytotoxic lesions.[2] They form a covalent bridge between two guanine bases on opposite DNA strands, effectively preventing the separation of the DNA double helix, a critical step in both replication and transcription.
-
Monoadducts: These are initial lesions where the platinum atom is bound to a single DNA base. These can subsequently be converted into the more complex and stable intrastrand or interstrand crosslinks.[4]
The formation of these adducts introduces significant distortions in the DNA structure, creating a physical impediment to the cellular machinery responsible for DNA replication and transcription.
Quantitative Analysis of this compound-DNA Interactions
The kinetics of this compound-DNA binding and the resulting cytotoxicity are critical parameters in understanding its therapeutic window and mechanisms of resistance. The following tables summarize key quantitative data from various studies.
Table 1: Kinetics of this compound-DNA Adduct Formation
| Parameter | Value | Experimental System | Reference |
| Rate of Monoadduct Formation | ~100-fold slower than cisplatin | Genomic DNA | [4] |
| Time to Maximum Adduct Levels | 24 hours | RIF-1 and CHO cells | [5] |
| Adduct Levels (in vivo) | 1.91 - 2.61 fmol/µg DNA | Peripheral blood leukocytes of patients | [6] |
| Adduct Levels (in vitro) | 14.33 fmol/µg DNA | Leukocytes exposed in vitro | [6] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 | >100 | [7] |
| 5637 | Bladder Cancer | Not Specified | 290 | [8] |
| SQUU-B | Oral Squamous Cell Carcinoma | 24 | ~300 | [9] |
| SQUU-B | Oral Squamous Cell Carcinoma | 48 | ~250 | [9] |
| SQUU-B | Oral Squamous Cell Carcinoma | 72 | ~200 | [9] |
Cellular Responses to this compound-Induced DNA Damage: A Cascade of Events
The formation of this compound-DNA adducts triggers a complex and multifaceted cellular response, primarily orchestrated by the DNA Damage Response (DDR) network. This intricate signaling network is responsible for detecting the DNA lesions, halting cell cycle progression to allow time for repair, and initiating repair pathways. If the damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis).
Cell Cycle Arrest
Upon detection of this compound-induced DNA damage, the cell cycle is promptly arrested, predominantly in the S and G2 phases.[10] This arrest is a critical protective mechanism that prevents the cell from replicating damaged DNA, which could lead to mutations and genomic instability. The S-phase arrest is a direct consequence of the physical blockage of DNA replication machinery by the bulky platinum adducts.[10]
Activation of DNA Damage Signaling Pathways
The stalled replication forks and the structural distortions in the DNA helix are recognized by sensor proteins of the DDR pathway, such as the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including CHK1 and CHK2, which are instrumental in enforcing the cell cycle checkpoints.[10]
Another critical signaling pathway activated by this compound-induced DNA damage is the cGAS-STING pathway.[11] Cytosolic DNA fragments, which can arise from the processing of damaged DNA, are detected by the enzyme cGAS, leading to the activation of STING (Stimulator of Interferon Genes). This activation triggers an innate immune response and can also contribute to apoptosis.[11]
Experimental Protocols for Studying this compound's Mechanism of Action
A thorough understanding of this compound's effects on DNA replication relies on a variety of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.
Detection of this compound-DNA Adducts
4.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)
This immunological method utilizes monoclonal antibodies that specifically recognize platinum-DNA adducts.
-
Materials:
-
Monoclonal antibody against platinum-DNA adducts (e.g., ICR4)[12]
-
DNA from treated cells or in vitro reactions
-
96-well microtiter plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
-
-
Protocol:
-
Coat the wells of a 96-well plate with the DNA sample overnight at 4°C.
-
Wash the wells with PBS.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with PBS.
-
Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Wash the wells with PBS.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with PBS.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the signal is proportional to the amount of platinum-DNA adducts.
-
4.1.2. Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique for detecting rare isotopes, such as ¹⁴C. By using ¹⁴C-labeled this compound, this method can precisely quantify the number of DNA adducts.[4]
-
Materials:
-
¹⁴C-labeled this compound
-
Cells or genomic DNA
-
DNA isolation kit
-
Graphite (B72142) targets for AMS
-
Accelerator mass spectrometer
-
-
Protocol:
-
Treat cells or genomic DNA with ¹⁴C-labeled this compound.
-
Isolate the DNA using a standard DNA isolation protocol.
-
Quantify the DNA concentration.
-
Convert the DNA sample into graphite by combustion and graphitization.
-
Measure the ¹⁴C/¹²C ratio in the graphite target using an accelerator mass spectrometer.
-
Calculate the number of this compound-DNA adducts based on the known specific activity of the ¹⁴C-carboplatin and the amount of DNA analyzed.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[13]
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Analysis of DNA Replication Stress by DNA Combing
DNA combing is a single-molecule technique that allows for the direct visualization and measurement of DNA replication dynamics, including replication fork progression and stalling.
-
Materials:
-
Cells treated with this compound
-
Thymidine (B127349) analogs (e.g., IdU and CldU)
-
Lysis buffer
-
Silanized coverslips
-
Stretching buffer
-
Primary antibodies against the thymidine analogs and single-stranded DNA
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
-
-
Protocol:
-
Sequentially pulse-label the cells with two different thymidine analogs (e.g., 20 minutes with IdU followed by 20 minutes with CldU) to label newly synthesized DNA.[14]
-
Lyse the cells to release the DNA.
-
Apply the DNA solution to a silanized coverslip.
-
Stretch the DNA fibers on the coverslip by slowly moving the coverslip out of the solution at a constant speed.
-
Fix the stretched DNA fibers.
-
Perform immunofluorescence staining using primary antibodies against the thymidine analogs and single-stranded DNA, followed by fluorescently labeled secondary antibodies.
-
Visualize the DNA fibers using a fluorescence microscope and measure the length of the labeled tracks to determine replication fork speed and the frequency of stalled forks.
-
Visualizing the Mechanism: Pathways and Workflows
Diagrams are essential for visualizing the complex biological processes involved in this compound's mechanism of action. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.
Logical Relationship of this compound's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Kinetics of this compound-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of interaction products of this compound with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or this compound-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Low-dose this compound reprograms tumor immune microenvironment through STING signaling pathway and synergizes with PD-1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive detection of DNA modifications induced by cisplatin and this compound in vitro and in vivo using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. DNA replication profiling by molecular combing on single DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Targets of Carboplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, remains a cornerstone in the treatment of various solid tumors. Its cytotoxic effects are primarily attributed to its interaction with DNA, leading to the formation of adducts that obstruct DNA replication and transcription, ultimately triggering programmed cell death. However, the full spectrum of this compound's molecular interactions extends beyond DNA to include a complex interplay with cellular proteins, signaling pathways, and repair mechanisms. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, detailing its mechanism of action, quantitative data on its interactions, and the experimental protocols used to elucidate these targets.
Introduction
This compound was developed as an analog of cisplatin (B142131) with a more favorable toxicity profile, exhibiting reduced nephrotoxicity, neurotoxicity, and ototoxicity.[1] Its mechanism of action is similar to that of cisplatin, involving the formation of covalent adducts with DNA.[2][3] Upon entering the cell, the dicarboxylate ligand of this compound is slowly hydrolyzed, allowing the platinum atom to bind to nucleophilic sites on cellular macromolecules, with a strong preference for the N7 position of guanine (B1146940) and adenine (B156593) residues in DNA.[2][3] This guide delves into the specifics of these interactions, the cellular responses they elicit, and the methods used to study them.
Primary Molecular Target: Nuclear DNA
The principal molecular target of this compound is nuclear DNA.[2] The formation of this compound-DNA adducts disrupts the normal functioning of DNA, leading to cell cycle arrest and apoptosis.[3]
Formation and Types of DNA Adducts
This compound forms several types of DNA adducts, with the most common being:
-
1,2-intrastrand crosslinks: These occur between adjacent purine (B94841) bases on the same DNA strand, with a preference for GG sequences, followed by AG sequences.[4]
-
1,3-intrastrand crosslinks: These form between two purine bases separated by one nucleotide.[4]
-
Interstrand crosslinks: These are formed between purine bases on opposite DNA strands.[4]
-
Monoadducts: These are initial adducts where this compound is bound to a single DNA base.[4]
The formation of these adducts distorts the DNA double helix, which is recognized by various cellular proteins, triggering downstream signaling pathways.[3]
Quantitative Analysis of this compound-DNA Adducts
The kinetics of this compound-DNA adduct formation are significantly slower than those of cisplatin, which contributes to its different toxicity profile.[1] Accelerator Mass Spectrometry (AMS) has emerged as a highly sensitive technique for quantifying these adducts.
| Parameter | Value | Reference |
| Rate of monoadduct formation (in vitro) | ~100-fold slower than cisplatin | [5] |
| Peak adduct formation in cells | 24 hours post-treatment | [1] |
| Adduct levels in sensitive vs. resistant cells | Significantly higher in sensitive cells | [6] |
Non-DNA Molecular Targets
While DNA is the primary target, this compound also interacts with other cellular components, which can influence its efficacy and contribute to its side effects.
Plasma Proteins
In the bloodstream, this compound can bind to plasma proteins, primarily albumin and gamma-globulin.[7] This binding is largely reversible and occurs at a lower rate compared to cisplatin.[8][9]
| Protein | Binding Characteristics | Kinetic Data | Reference |
| Albumin | Reversible binding | Initial reaction rate constant: 0.74 M⁻¹ min⁻¹ | [7][9] |
| Gamma-globulin | Reversible binding | Initial reaction rate constant: 1.01 M⁻¹ min⁻¹ | [7] |
Cellular Uptake and Efflux Transporters
The intracellular concentration of this compound is regulated by membrane transporters. The copper transporter 1 (CTR1) has been identified as a key influx transporter for this compound, while ATP-binding cassette (ABC) transporters like ATP7A and ATP7B are involved in its efflux, contributing to drug resistance.[4]
Thiol-Containing Molecules
This compound can be inactivated by reacting with thiol-containing molecules such as glutathione (B108866) (GSH) and metallothioneins.[10] Elevated levels of these molecules are a known mechanism of this compound resistance.
Cellular Signaling Pathways Modulated by this compound
This compound-induced DNA damage triggers a cascade of cellular signaling events that determine the fate of the cancer cell.
DNA Damage Response (DDR) Pathway
The distortion of the DNA helix by this compound adducts activates the DNA Damage Response (DDR) pathway. Key proteins such as ATR, CHK1, and γH2AX are phosphorylated, leading to cell cycle arrest to allow for DNA repair.[6][11] If the damage is too extensive, the DDR pathway can signal for apoptosis.
Apoptosis Pathway
If DNA repair is unsuccessful, this compound-induced damage leads to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, as well as modulation of Bcl-2 family proteins.[12][13]
Experimental Protocols
A variety of experimental techniques are employed to study the molecular targets of this compound.
Cytotoxicity Assays (MTT, XTT, Crystal Violet)
These colorimetric assays are used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, providing a measure of its cytotoxic potency.
Experimental Workflow:
IC50 Values of this compound in Various Human Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| A2780 | Ovarian | 17 ± 6.010 | MTT | 72 | [14] |
| SKOV3 | Ovarian | 100 ± 4.375 | MTT | 72 | [14] |
| TOV3041G | Ovarian | Varies | Clonogenic | - | [13] |
| TOV112D | Ovarian | Varies | Clonogenic | - | [13] |
| OV866(2) | Ovarian | 30 | Clonogenic | - | [13] |
| OV90 | Ovarian | 30 | Clonogenic | - | [13] |
| UT-OC-3 | Ovarian | 0.5-1.6 µg/mL | Clonogenic | - | [15] |
| UT-OC-5 | Ovarian | 0.5-1.6 µg/mL | Clonogenic | - | [15] |
| SK-OV-3 | Ovarian | 0.5-1.6 µg/mL | Clonogenic | - | [15] |
| UM-EC-1 | Endometrial | 0.096-1.20 µg/mL | Clonogenic | - | [16] |
| UM-EC-2 | Endometrial | 0.096-1.20 µg/mL | Clonogenic | - | [16] |
| MCF-7 | Breast | Varies | MTT | 72 | [16] |
Quantification of this compound-DNA Adducts by Accelerator Mass Spectrometry (AMS)
AMS is a highly sensitive method for quantifying [¹⁴C]-labeled this compound-DNA adducts.
Protocol Outline:
-
Treat cells with [¹⁴C]-carboplatin.
-
Isolate genomic DNA.
-
Prepare graphite (B72142) targets from the DNA samples.
-
Measure the ¹⁴C content using an accelerator mass spectrometer.
-
Calculate the number of adducts per nucleotide.
Identification of Protein Targets by Mass Spectrometry
Mass spectrometry-based proteomics can identify proteins that are covalently modified by this compound.
Protocol Outline:
-
Treat cells or protein extracts with this compound.
-
Separate proteins by gel electrophoresis or liquid chromatography.
-
Digest proteins into peptides (e.g., with trypsin).
-
Analyze peptides by LC-MS/MS.
-
Identify this compound-modified peptides by searching for the characteristic mass shift.
Genome-wide Mapping of this compound-DNA Adducts by ChIP-seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be adapted to map the genomic locations of this compound-DNA adducts.
Protocol Outline:
-
Crosslink protein-DNA complexes in this compound-treated cells.
-
Sonically shear the chromatin.
-
Immunoprecipitate DNA fragments containing this compound adducts using an antibody that recognizes these adducts.
-
Reverse crosslinks and purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Align reads to the genome to identify regions enriched for this compound adducts.
Conclusion
The molecular landscape of this compound's activity in cancer cells is multifaceted. While DNA remains its primary and most critical target, a comprehensive understanding of its interactions with other cellular components and its influence on various signaling pathways is essential for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies. The experimental approaches detailed in this guide provide the necessary tools for researchers and drug developers to further unravel the complex mechanisms of this important anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scielo.br [scielo.br]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinated protein modules define DNA damage responses to this compound at single cell resolution in human ovarian carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of cisplatin and this compound on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteins associated with Cisplatin resistance in ovarian cancer cells identified by quantitative proteomic technology and integrated with mRNA expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound injection on Bcl-2 protein expression and apoptosis induction in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer [frontiersin.org]
- 15. This compound-paclitaxel- and this compound-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative evaluation of cisplatin and this compound sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Reactivity of Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, represents a significant advancement in the treatment of various cancers, including ovarian, lung, head and neck, and brain tumors.[1] Its development was driven by the need to mitigate the severe toxicities associated with its predecessor, cisplatin (B142131), while retaining potent antitumor activity. This guide provides a comprehensive overview of the chemical structure and reactivity of this compound, offering insights into its mechanism of action, stability, and interactions with biological macromolecules. Detailed experimental protocols and quantitative data are presented to support a deeper understanding of its chemical behavior.
Chemical Structure of this compound
This compound, with the IUPAC name cis-diammine(cyclobutane-1,1-dicarboxylate-O,O')platinum(II), is a platinum(II) coordination complex.[1] Its central platinum atom is coordinated in a square planar geometry to two ammonia (B1221849) (NH₃) ligands and a bidentate cyclobutane-1,1-dicarboxylate (B1232482) (CBDCA) ligand.[1][2] The chemical formula for this compound is C₆H₁₂N₂O₄Pt, and its molecular weight is approximately 371.25 g/mol .[3]
The CBDCA ligand is a key structural feature that differentiates this compound from cisplatin, where two chloride ions act as the leaving groups. This bidentate carboxylate ligand forms a more stable chelate ring with the platinum center, which profoundly influences the drug's reactivity and toxicity profile.[4]
Below is a two-dimensional representation of the chemical structure of this compound.
Reactivity of this compound
The anticancer activity of this compound is intrinsically linked to its chemical reactivity, particularly its ability to form adducts with DNA. This reactivity is governed by the lability of the CBDCA ligand and the subsequent interaction of the activated platinum species with nucleophilic sites on DNA.
Aquation: The Activation Pathway
This compound itself is a prodrug and requires activation to exert its cytotoxic effects. The activation process, known as aquation, involves the slow displacement of the bidentate CBDCA ligand by water molecules. This reaction is significantly slower than the aquation of cisplatin, which accounts for this compound's reduced toxicity and different pharmacokinetic profile.[5]
The aquation of this compound proceeds in a stepwise manner, ultimately forming the highly reactive diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. This charged species is a potent electrophile that readily reacts with nucleophiles.
DNA Binding and Cross-linking
The activated diaqua species of this compound is the primary effector of its anticancer activity. It readily forms covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a strong preference for the N7 position of guanine (B1146940) and adenine.
This binding leads to the formation of various DNA adducts, including:
-
1,2-intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent guanine bases on the same DNA strand.
-
1,3-intrastrand cross-links: Linking of two guanine bases separated by an intervening nucleotide.
-
Interstrand cross-links: Formation of a link between two guanine bases on opposite DNA strands.
-
DNA-protein cross-links: Covalent binding of the platinum complex to both DNA and a protein.
These DNA adducts distort the helical structure of DNA, which subsequently inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2]
Quantitative Data on Reactivity
The reactivity of this compound and its interaction with biomolecules have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Plasma protein binding | Not bound | [5] |
| Initial half-life (α) | 1.1 - 2.0 hours | [5] |
| Post-distribution half-life (β) | 2.6 - 5.9 hours | [5] |
| Total body clearance | 4.4 L/hour | [5] |
Table 2: Stability Constants of this compound Complexes
| Complex | Stability Constant (M⁻¹) | Reference |
| This compound-p-4-sulfocalix[6]arene (1:1) | 5.3 x 10⁴ | [7] |
| This compound-p-4-sulfocalix[4]arene (1:1) | 9.8 x 10⁴ | [7] |
Experimental Protocols
A variety of experimental techniques are employed to study the chemical structure and reactivity of this compound. Below are outlines of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Stability Studies
Objective: To determine the stability of this compound in various solutions and to monitor its aquation over time.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or saline).
-
Incubate the solution under controlled conditions (temperature, pH).
-
At specific time intervals, inject an aliquot of the solution into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable buffer.
-
Detect the elution of this compound and its degradation products using a UV detector at an appropriate wavelength (e.g., 230 nm).
-
Quantify the peak areas to determine the concentration of intact this compound over time, allowing for the calculation of degradation kinetics.
In Vitro DNA Binding Assay
Objective: To investigate the interaction of this compound with DNA and characterize the formation of DNA adducts.
Methodology:
-
Incubate purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) with this compound at a defined molar ratio in a suitable buffer.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by methods such as ethanol (B145695) precipitation of the DNA.
-
To analyze the type of adducts, the DNA can be subjected to enzymatic digestion (e.g., using nucleases and phosphatases) to break it down into individual nucleotides and platinum-containing adducts.
-
The resulting mixture can be analyzed by techniques such as HPLC coupled with mass spectrometry (HPLC-MS) to identify and quantify the different DNA adducts formed.
Conclusion
This compound's unique chemical structure, characterized by the stable bidentate cyclobutane-1,1-dicarboxylate ligand, dictates its reactivity and favorable clinical profile. Its slower aquation rate compared to cisplatin leads to reduced toxicity, while the formation of the same active diaqua species ensures potent antitumor activity through the formation of cytotoxic DNA adducts. A thorough understanding of its chemical properties, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of platinum-based anticancer drugs and the optimization of existing therapeutic regimens. This guide provides a foundational resource for researchers and professionals dedicated to advancing cancer chemotherapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
in vitro cytotoxicity of carboplatin in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641) is a second-generation platinum-based chemotherapeutic agent integral to the treatment of various malignancies, including ovarian, lung, breast, and head and neck cancers.[1][2] Its primary mechanism of action involves the formation of platinum-DNA adducts, which impede DNA replication and transcription, culminating in cell cycle arrest and programmed cell death (apoptosis).[1][2][3] The evaluation of this compound's cytotoxic effects in vitro is a cornerstone of preclinical research, facilitating the understanding of its efficacy and the mechanisms underlying drug resistance. This guide provides a detailed overview of this compound's in vitro cytotoxicity, presenting quantitative data, comprehensive experimental protocols, and a depiction of the key signaling pathways that mediate its anticancer activity.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic agent. IC50 values for this compound can exhibit significant variation depending on the cell line, assay method, and exposure duration.[4] The following table summarizes a selection of published IC50 values for this compound across various human cancer cell lines.
| Cell Line | Cancer Type | Assay Method | Exposure Time | IC50 Value (µM) |
| OVCAR-3 | Ovarian Cancer | MTT | 48 hours | 84.37[1] |
| SKOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | 3.9 ± 0.5[1] |
| SKOV3 | Ovarian Cancer | MTT | 72 hours | 100 ± 4.375[5] |
| A2780 | Ovarian Cancer | MTT | 72 hours | 17 ± 6.010[5] |
| A549 | Lung Cancer | SRB | 72 hours | 136 ± 31.6[1] |
| A549 | Lung Cancer | Not Specified | 72 hours | 131.80[1] |
| MCF-7 | Breast Cancer | Not Specified | 72 hours | > 26.95 (approx.) |
| MCF-7 | Breast Cancer | MTT | 24 hours | > 100[6] |
| K562 | Myelogenous Leukemia | MTT | 24 hours | > 100[6] |
| HT-29 | Colon Adenocarcinoma | MTT | 24 hours | > 100[6] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Resistant (Dies from necrosis)[7] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Resistant (Dies from necrosis)[7] |
| HeLa | Cervical Carcinoma | Not Specified | Not Specified | Sensitive (Apoptosis)[7] |
| RL95-2 | Endometrial Adenocarcinoma | Clonogenic | Not Specified | ~0.24 - 3.06 |
| KLE | Endometrial Adenocarcinoma | Clonogenic | Not Specified | ~0.24 - 3.06 |
Note: IC50 values can be influenced by specific experimental conditions and may vary between studies. Some values were converted from µg/ml for consistency.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental for in vitro studies. Below are detailed protocols for key assays used to evaluate the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various this compound dilutions. Include untreated control wells containing medium only.[1][3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1][3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cell viability. The key difference is that the cleavage of XTT by metabolically active cells produces a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
XTT labeling mixture (XTT and an electron-coupling reagent)[1]
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedures as for the MTT assay (Steps 1-3).[1]
-
XTT Addition: After the treatment incubation, add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Crystal Violet Assay
This assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of cells fixed to the plate.
Materials:
-
Crystal violet solution (0.5% in 20% methanol)[1]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)[1]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedures as for the MTT assay (Steps 1-3).
-
Fixation: Discard the medium and gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and shake the plate for 15-20 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of cells. Calculate cell survival as a percentage of the untreated control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[3]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit[8]
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[3][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: General experimental workflow for colorimetric in vitro cytotoxicity assays.
Caption: this compound-induced apoptosis signaling pathways.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a complex network of signaling events, primarily initiated by DNA damage.
1. DNA Damage and Cell Cycle Arrest: Upon entering a cancer cell, the stable this compound molecule is hydrolyzed into its active, aquated form.[2] This activated platinum species then binds to the N7 positions of purine (B94841) bases (adenine and guanine) in the DNA, forming intra-strand and inter-strand crosslinks.[2] This distortion of the DNA helix obstructs critical cellular processes like replication and transcription.[1][2] The resulting DNA damage is recognized by cellular surveillance mechanisms, leading to the activation of tumor suppressor proteins like p53.[2] Activated p53 can trigger a halt in the cell cycle, often at the G2/M checkpoint, to allow time for DNA repair.[2] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[2]
2. Induction of Apoptosis: this compound-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway: This is the primary route for this compound-induced apoptosis. DNA damage signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[9] Cytoplasmic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[10]
-
Extrinsic Pathway Crosstalk: While less dominant, signals from DNA damage can also lead to the activation of the initiator caspase-8, a key component of the extrinsic pathway.[10][11]
-
Executioner Caspases: Both activated caspase-9 and caspase-8 converge to activate the executioner caspase-3.[10] Caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which dismantles the cell and leads to the characteristic morphological changes of apoptosis.[10]
3. Role of Reactive Oxygen Species (ROS) and Other Pathways: this compound treatment can induce oxidative stress, leading to an accumulation of reactive oxygen species (ROS).[12] This increase in ROS can further contribute to mitochondrial damage and promote apoptosis.[12] Studies have also shown that this compound can inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation, thereby contributing to its anti-cancer effects in ovarian cancer cells.[13] In some cell types, an initial excessive generation of cytosolic Ca2+ has been observed, preceding mitochondrial depolarization and oxidative stress.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 5. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound-induced cell death in model prostate cancer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective sequential combined therapy with this compound and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of HN‑3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress induced by this compound promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of this compound on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of Carboplatin in Inducing DNA Cross-links
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and testicular cancers.[1][2][3] Its cytotoxic efficacy is fundamentally rooted in its ability to form covalent adducts with nuclear DNA, leading to the creation of DNA cross-links.[1][4] These lesions physically obstruct critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][5][6][7] Unlike its predecessor, cisplatin, this compound exhibits a more favorable toxicity profile, primarily due to its slower aquation rate and reduced reactivity with plasma proteins.[5][6] This guide provides a comprehensive technical overview of the molecular mechanisms of this compound-induced DNA cross-linking, the cellular responses to this damage, and the experimental methodologies used to study these phenomena.
Molecular Mechanism of Action
The anti-cancer activity of this compound is a multi-step process that begins with its entry into the cell and culminates in the formation of cytotoxic DNA lesions.
Cellular Uptake and Activation
This compound enters the cell and, once inside, undergoes a crucial activation step known as aquation or hydrolysis.[1][5][6] In the low-chloride intracellular environment, the stable cyclobutanedicarboxylate ligand is slowly replaced by water molecules, forming a reactive, positively charged platinum complex.[1] This aquation process occurs at a significantly slower rate than for cisplatin, which is a key factor in this compound's distinct pharmacological properties.[5][6]
DNA Binding and Adduct Formation
The activated this compound species is a potent electrophile that readily attacks nucleophilic sites on DNA, primarily the N7 position of purine (B94841) bases, particularly guanine.[1][5] This initial reaction forms a monoadduct, a single covalent bond between the platinum atom and a DNA base.[8][9] This monoadduct is a precursor that can then react with a second base to form a more stable and cytotoxic diadduct, or cross-link.[8]
The primary types of DNA adducts formed by this compound are:
-
Intrastrand Cross-links: These are the most abundant type of lesion, linking two adjacent bases on the same strand of DNA. The most common are 1,2-d(GpG) adducts, followed by 1,2-d(ApG) adducts.[7][10]
-
Interstrand Cross-links (ICLs): These are less frequent but are considered the most cytotoxic lesions.[1] They form a covalent bridge between bases on opposite DNA strands, preventing strand separation which is essential for replication and transcription.[1][5]
-
DNA-Protein Cross-links: this compound can also form cross-links between DNA and nearby proteins, although to a lesser extent than cisplatin.[5]
The formation of these adducts, especially ICLs, introduces significant structural distortions into the DNA double helix, which are recognized by the cell's damage surveillance machinery.[6][11]
References
- 1. scielo.br [scielo.br]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. imrpress.com [imrpress.com]
- 8. A microdosing approach for characterizing formation and repair of this compound–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Initial Studies of Carboplatin in Ovarian and Lung Cancer: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, emerged as a pivotal development in cancer therapy, offering a comparable efficacy profile to its predecessor, cisplatin, but with a significantly more favorable toxicity profile.[1][2] Developed in the 1970s and approved for medical use in 1989, its initial clinical investigations in the 1980s laid the groundwork for its widespread use in the treatment of various malignancies, most notably ovarian and lung cancers.[3] This technical guide provides a comprehensive overview of the foundational clinical studies of this compound in these two cancer types, detailing the experimental protocols, quantitative outcomes, and the early understanding of its mechanism of action.
Core Mechanism of Action
The primary mechanism of action of this compound involves its interaction with DNA.[4] Upon entering the cell, the dicarboxylate ligand of this compound is slowly replaced by water molecules in a process called aquation.[5] This activation step allows the platinum atom to form covalent bonds, primarily with the N7 position of guanine (B1146940) and adenine (B156593) bases in the DNA.[5] This binding leads to the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell death (apoptosis).[5][6] Unlike cisplatin, this compound's slower aquation rate results in a longer half-life and a different toxicity profile.[3][7]
Signaling Pathways Involved in this compound's Cytotoxic Effects
The DNA damage induced by this compound adducts activates a cascade of cellular signaling pathways. While the complete picture was not fully elucidated in the earliest studies, the fundamental pathways were understood to involve DNA damage recognition and the initiation of apoptosis.
Initial Clinical Trials in Ovarian Cancer
The initial clinical development of this compound in ovarian cancer focused on establishing its safety, determining the optimal dose, and evaluating its efficacy as a single agent, particularly in patients who had been previously treated with other chemotherapies.
Phase I Studies
One of the seminal Phase I studies was conducted at the Royal Marsden Hospital between 1981 and 1984. This study was crucial in defining the dose-limiting toxicities and establishing a method for individualized dosing.
-
Objective: To establish a formula for this compound dosing based on renal function to achieve a target plasma area under the curve (AUC), thereby standardizing systemic exposure and minimizing inter-patient variability in toxicity.[8][9]
-
Patient Population: Patients with various solid tumors, including ovarian carcinoma, with a range of glomerular filtration rates (GFR).[10]
-
Methodology: A retrospective analysis of this compound pharmacokinetics in 18 patients was used to derive a dosage formula. This formula, Dose (mg) = target AUC x (GFR + 25), was then prospectively evaluated in 31 patients. The target AUC was escalated from 3 to 8 mg/mL/min.[8][9]
-
Key Assessments: Pharmacokinetic sampling to determine this compound plasma clearance, monitoring of hematological parameters (platelets and neutrophils) to assess myelosuppression, and monitoring of renal function (GFR).[8]
Phase II Studies
Following the establishment of a recommended dose and schedule, Phase II trials were initiated to evaluate the antitumor activity of single-agent this compound in patients with advanced ovarian cancer.
-
Objective: To assess the efficacy and safety of single-agent this compound in a large cohort of patients with advanced ovarian cancer.[11]
-
Patient Population: 260 patients with advanced ovarian carcinoma, including those who were previously untreated and those who had received prior chemotherapy (with or without cisplatin).[11]
-
Methodology: this compound was administered intravenously at an initial dose of 320-400 mg/m². The treatment was repeated every 4 weeks.[11]
-
Key Assessments: Tumor response was evaluated using standard criteria. Toxicity was graded according to World Health Organization (WHO) criteria.[11]
Quantitative Data from Initial Ovarian Cancer Studies
| Study Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Key Dose-Limiting Toxicities | Reference |
| Phase I | Solid Tumors (including Ovarian) | Dose escalation to determine MTD | Not the primary endpoint | Thrombocytopenia, Leukopenia | [10] |
| Phase II | Advanced Ovarian Cancer (untreated) | 320-400 mg/m² every 4 weeks | 51% | Myelosuppression | [11] |
| Phase II | Advanced Ovarian Cancer (cisplatin-pretreated, non-refractory) | 320-400 mg/m² every 4 weeks | 26% | Myelosuppression | [11] |
| Phase II | Advanced Ovarian Cancer (cisplatin-pretreated, refractory) | 320-400 mg/m² every 4 weeks | 4% | Myelosuppression | [11] |
Initial Clinical Trials in Lung Cancer
The investigation of this compound in lung cancer also began with Phase I and II trials to determine its safety and efficacy, both as a single agent and in combination with other chemotherapy drugs.
Phase I Studies
Early Phase I trials in non-small cell lung cancer (NSCLC) often explored this compound in combination with newer agents like paclitaxel (B517696) to identify safe and effective dose levels for further investigation.
-
Objective: To determine the maximum tolerated doses (MTD) and safety of this compound and paclitaxel in patients with advanced, non-resectable NSCLC.[12]
-
Patient Population: Patients with advanced (Stage IIIB and IV) non-resectable NSCLC.[12]
-
Methodology: Paclitaxel was administered as a 3-hour intravenous infusion, followed by a 30-minute infusion of this compound. Patients were enrolled in seven dose-escalation cohorts with paclitaxel doses ranging from 135 to 225 mg/m² and this compound doses from 250 to 400 mg/m².[12]
-
Key Assessments: Dose-limiting toxicities were monitored to determine the MTD. Tumor response was assessed to evaluate preliminary efficacy.[12]
Phase II Studies
Phase II studies were designed to further evaluate the efficacy of this compound, both as a single agent and in combination regimens, in previously untreated patients with NSCLC.
-
Objective: To evaluate the response rate of single-agent this compound in patients with NSCLC who had not received prior chemotherapy.[13]
-
Patient Population: 51 patients with advanced NSCLC.[13]
-
Methodology: this compound was administered intravenously at a dose of 390 mg/m² every 4 weeks.[13]
-
Key Assessments: Tumor response was the primary endpoint. Toxicity was also monitored.[13]
Quantitative Data from Initial Lung Cancer Studies
| Study Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Key Dose-Limiting Toxicities | Reference |
| Phase I (Combination) | Advanced NSCLC | This compound 250-400 mg/m² + Paclitaxel 135-225 mg/m² | Dose-dependent (12% in lower doses, 50% in higher doses) | Neutropenia (anticipated) | [12] |
| Phase II (Single Agent) | Advanced NSCLC | 390 mg/m² every 4 weeks | 20% | Myelosuppression | [13] |
| Phase II (Combination) | Advanced NSCLC | This compound 150 mg/m² (days 1&5) + Etoposide 140 mg/m² (days 2,3,4) | 26.7% | Myelosuppression | [13] |
Conclusion
The initial clinical studies of this compound for ovarian and lung cancer were instrumental in establishing it as a cornerstone of modern chemotherapy. These early trials meticulously defined its safety profile, with myelosuppression, particularly thrombocytopenia, being the primary dose-limiting toxicity.[1][10] The development of the Calvert formula for individualized dosing based on renal function was a significant advancement that allowed for more precise and safer administration of the drug.[8][9] The Phase II studies demonstrated this compound's significant antitumor activity, both as a single agent and in combination with other cytotoxic drugs. These foundational investigations paved the way for subsequent large-scale Phase III trials that solidified this compound's role in the standard of care for ovarian and lung cancer, a position it continues to hold today. The data and protocols from these initial studies remain a valuable resource for researchers and clinicians in the ongoing effort to optimize cancer treatment.
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the first-line chemotherapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of single agent this compound followed by dose-intense paclitaxel, followed by maintenance paclitaxel therapy in stage IV ovarian, fallopian tube, and peritoneal cancers: a Southwest Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. news-medical.net [news-medical.net]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound dosage: prospective evaluation of a simple formula based on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase I studies with this compound at the Royal Marsden Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter phase II study of this compound in advanced ovarian carcinoma: final report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of this compound and paclitaxel in non-small cell lung cancer: a University of Colorado Cancer Center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II studies with this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis and Activation Mechanism of Carboplatin in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies. Its efficacy is intrinsically linked to its activation within the cellular environment, a process initiated by hydrolysis. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's transformation in aqueous solutions, from its initial hydrolysis to its ultimate interaction with DNA. This document details the biphasic hydrolysis pathway, the influence of environmental factors such as pH and chloride concentration, and the subsequent formation of reactive aqua species that lead to the cytotoxic DNA adducts. Quantitative kinetic and thermodynamic data are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for studying these processes are provided, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding of this compound's mode of action.
Introduction
This compound, cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), was developed as an analog of cisplatin (B142131) with a more favorable toxicity profile, particularly reduced nephrotoxicity.[1] The key structural difference lies in the substitution of cisplatin's two chloride leaving groups with a bidentate cyclobutane-1,1-dicarboxylate (B1232482) (CBDCA) ligand.[1] This substitution renders this compound more stable and less reactive in the bloodstream, minimizing off-target interactions. However, for this compound to exert its anticancer effect, the CBDCA ligand must be displaced to allow the platinum center to bind to its pharmacological target, DNA. This activation process is primarily achieved through hydrolysis in the low-chloride intracellular environment.[1]
The Hydrolysis and Activation Pathway of this compound
The activation of this compound is a multi-step process that begins with the hydrolysis of the CBDCA ligand. This process is significantly slower than the hydrolysis of cisplatin, which accounts for the differences in their reactivity and toxicity.[1]
Biphasic Hydrolysis Mechanism
The hydrolysis of this compound in an aqueous solution proceeds through a biphasic mechanism.[2][3]
-
Ring-Opening: The first step involves the opening of the chelate ring formed by the CBDCA ligand. One of the carboxylate groups detaches from the platinum center, and a water molecule coordinates to the platinum, forming a monoaquated intermediate. This is generally considered the rate-limiting step in neutral conditions.[3]
-
Ligand Dissociation: The second phase involves the complete loss of the CBDCA ligand and the coordination of a second water molecule, resulting in the formation of the active diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. This is the same reactive species generated from cisplatin hydrolysis.[1][3]
Formation of DNA Adducts
Once activated, the diaqua species of this compound readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. This leads to the formation of various platinum-DNA adducts, including:
-
Intrastrand crosslinks: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand.
-
Interstrand crosslinks: Linkages between bases on opposite DNA strands.
-
DNA-protein crosslinks: Covalent bonds between the platinum complex and cellular proteins.
These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4]
Quantitative Data on this compound Hydrolysis
The rate of this compound hydrolysis is influenced by several factors, including temperature, pH, and the concentration of nucleophiles.
Kinetic Data
The hydrolysis of this compound is a slow process, with a wide range of reported pseudo-first-order rate constants (k₁) at 37°C, from approximately 5 x 10⁻⁷ s⁻¹ to less than 10⁻⁹ s⁻¹. This variability can be attributed to differing experimental conditions, particularly the total drug concentration, as this compound can form dimers in solution which are more resistant to hydrolysis.
| Parameter | Value | Conditions | Reference |
| Activation Barrier (Water Hydrolysis) | 30 kcal/mol | Computational (DFT) | [1][2][5] |
| Activation Barrier (Acid-Catalyzed) | 21 kcal/mol | Computational (DFT) | [1][2][5] |
| Pseudo-first-order rate constant (k₁) | 5 x 10⁻⁷ s⁻¹ | 37°C, 110 µM ¹⁵N-labeled this compound, [¹H, ¹⁵N] HSQC NMR | [6] |
| Pseudo-first-order rate constant (k₁) | < 10⁻⁹ s⁻¹ | 37°C, 20 mM this compound, ¹H NMR | [6] |
| Pseudo-first-order rate constant (k₁) for reaction with Chloride | 7.7 x 10⁻⁷ s⁻¹ | pH 7, 37°C | [6] |
| Pseudo-first-order rate constant (k₁) for reaction with Phosphate | 4.3 ± 0.2 x 10⁻⁷ s⁻¹ | pH 7, 37°C | [6] |
| Pseudo-first-order rate constant (k₁) for reaction with Carbonate | 2.04 ± 0.81 x 10⁻⁶ s⁻¹ | 24 mM carbonate buffer, pH 7.5, 37°C | [6] |
Stability Data
The stability of this compound in solution is a critical factor for its clinical administration. Studies have shown that its stability is dependent on the concentration and the composition of the infusion solution.
| Concentration | Infusion Solution | Storage Conditions | Stability | Reference |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature | 3 days | [7] |
| 2.0 mg/mL | 0.9% Sodium Chloride | Room Temperature | 5 days | [7] |
| 4.0 mg/mL | 0.9% Sodium Chloride | Room Temperature | 7 days | [7] |
| 0.5, 2.0, 4.0 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C) | At least 7 days | [7] |
| 0.2 mg/mL | 5% Dextrose | Room Temperature | 24 hours | [8][9] |
| 0.02 mg/mL | 5% Dextrose | Room Temperature | Stability not proven | [8][9] |
Experimental Protocols
The study of this compound hydrolysis and activation employs various analytical techniques. Below are outlines of common experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Stability Studies
HPLC is a widely used method to quantify the concentration of this compound and its degradation products over time.
-
Instrumentation: An HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column (e.g., Eclipse-XDB C18, 4.6 × 150 mm, 5 µm) is commonly employed.[8][9]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of water and methanol (B129727) (e.g., 98:2 v/v), is often used.[8][9]
-
Detection: UV detection is performed at a wavelength of 230 nm, where this compound exhibits a characteristic absorbance.[4][10][11]
-
Procedure:
-
Prepare this compound solutions of known concentrations in the desired aqueous medium (e.g., water, saline, dextrose solution).
-
Incubate the solutions under controlled conditions (e.g., temperature, light exposure).
-
At specified time intervals, withdraw aliquots of the solutions.
-
Inject the aliquots into the HPLC system.
-
Quantify the this compound peak area and compare it to a standard calibration curve to determine the remaining concentration.
-
Stability is often defined as the retention of at least 95% of the initial concentration.[12]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Mechanistic Studies
¹H NMR spectroscopy can be used to monitor the hydrolysis of this compound by observing changes in the chemical shifts of the protons on the CBDCA ligand and the ammine groups.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., D₂O) or in an aqueous buffer prepared in a mixture of H₂O and D₂O (e.g., 90:10).[13]
-
Procedure:
-
Acquire an initial ¹H NMR spectrum of the this compound solution.
-
Incubate the sample under the desired conditions (e.g., varying pH or temperature).
-
Acquire subsequent spectra at regular time intervals.
-
Monitor the disappearance of the proton signals corresponding to the intact this compound and the appearance of new signals corresponding to the hydrolysis products.
-
The rate of hydrolysis can be determined by integrating the relevant peaks and fitting the data to a kinetic model.
-
Accelerator Mass Spectrometry (AMS) for DNA Adduct Quantification
AMS is an ultra-sensitive technique for quantifying the formation of this compound-DNA adducts, particularly when using ¹⁴C-labeled this compound.
-
Instrumentation: An accelerator mass spectrometer.
-
Procedure:
-
Incubate cells or isolated DNA with ¹⁴C-labeled this compound.[14][15]
-
After the desired incubation time, isolate the genomic DNA.[16]
-
Purify the DNA to remove any unbound this compound.[16]
-
The DNA sample is then converted to graphite (B72142) for AMS analysis.[16]
-
The AMS instrument measures the ratio of ¹⁴C to total carbon, allowing for the precise quantification of the number of this compound molecules bound to the DNA.[17][18]
-
Visualizing the Mechanisms
This compound Hydrolysis and Activation Pathway
Caption: The hydrolysis and activation pathway of this compound in an aqueous environment.
Experimental Workflow for this compound Stability Analysis using HPLC
Caption: A typical experimental workflow for analyzing this compound stability using HPLC.
Conclusion
The clinical success of this compound is a direct result of its chemical properties, particularly the stability of the CBDCA ligand, which allows for reduced systemic toxicity compared to cisplatin. The slow, multi-step hydrolysis process is the critical activation mechanism that ultimately leads to the formation of cytotoxic DNA adducts within cancer cells. A thorough understanding of the kinetics and the factors influencing this activation pathway is paramount for optimizing therapeutic strategies, developing novel platinum-based drugs, and predicting patient response. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the ongoing effort to enhance the efficacy of platinum-based cancer chemotherapy.
References
- 1. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. On the hydrolysis mechanism of the second-generation anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. surface.syr.edu [surface.syr.edu]
- 7. researchgate.net [researchgate.net]
- 8. docta.ucm.es [docta.ucm.es]
- 9. Stability of this compound infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. 5PSQ-061 Stability of this compound infusion solutions used in desensitisation protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digital.library.unt.edu [digital.library.unt.edu]
- 15. osti.gov [osti.gov]
- 16. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. Detection of Adriamycin–DNA adducts by accelerator mass spectrometry at clinically relevant Adriamycin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Carboplatin Resistance: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Carboplatin (B1684641), a cornerstone of chemotherapy for various malignancies, particularly ovarian cancer, is facing a growing challenge: the emergence of drug resistance. This phenomenon, where cancer cells that were once susceptible to the cytotoxic effects of this compound develop mechanisms to survive and proliferate, represents a major hurdle in cancer treatment. Understanding the intricate molecular mechanisms that underpin the early stages of this compound resistance is paramount for the development of novel therapeutic strategies to overcome this clinical obstacle. This in-depth technical guide synthesizes current early-stage research, providing a comprehensive overview of the core mechanisms, experimental methodologies, and key signaling pathways involved in this compound resistance.
Core Mechanisms of this compound Resistance
The development of resistance to this compound is a multifactorial process, often involving a combination of alterations in cellular pathways that ultimately reduce the drug's efficacy. Early-stage research has identified several key mechanisms that contribute to this resistance.
Reduced Intracellular Drug Accumulation
A primary mechanism of resistance involves limiting the amount of this compound that reaches its intracellular target: DNA. This is achieved through two main strategies: decreased drug influx and increased drug efflux.
-
Decreased Influx: The copper transporter 1 (CTR1) is a key protein responsible for the uptake of this compound into cells. Downregulation of CTR1 expression has been observed in this compound-resistant cell lines, leading to lower intracellular drug concentrations.[1][2]
-
Increased Efflux: ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively pump xenobiotics, including chemotherapeutic agents, out of the cell. Overexpression of transporters such as multidrug resistance-associated protein 2 (MRP2), MRP4, ATP7A, and ATP7B has been linked to this compound resistance by actively removing the drug from the cell.[1][2] P-glycoprotein (P-gp), encoded by the MDR1 gene, is another well-known efflux pump implicated in multidrug resistance.[3][4]
Enhanced DNA Damage Repair
This compound exerts its cytotoxic effect by forming adducts with DNA, leading to DNA damage and subsequent apoptosis. Cancer cells can develop resistance by upregulating their DNA damage repair (DDR) machinery, effectively repairing the this compound-induced lesions.[5][6][7][8][9][10] Several DNA repair pathways are implicated:
-
Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts, including those formed by this compound.[7][10] The excision repair cross-complementation group 1 (ERCC1) protein is a key component of the NER pathway, and its overexpression is associated with this compound resistance.
-
Mismatch Repair (MMR): The MMR system recognizes and repairs base mismatches and small insertions/deletions in DNA. Loss of MMR function can paradoxically lead to tolerance of DNA damage and resistance to platinum agents.[7][10] Key proteins in this pathway include MLH1 and MSH2.
-
Homologous Recombination (HR): This pathway is essential for the error-free repair of double-strand breaks. Genes such as BRCA1 and BRCA2, which are central to HR, play a complex role. While mutations in these genes can initially confer sensitivity to platinum agents, secondary mutations that restore their function can lead to acquired resistance.[2]
Evasion of Apoptosis
Apoptosis, or programmed cell death, is the ultimate fate of cancer cells successfully targeted by chemotherapy. Resistant cells often have a dysregulated apoptotic signaling pathway, allowing them to survive despite DNA damage. This can involve the upregulation of anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family (e.g., Bcl-2, Bcl-xL), and the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[1][2] The X-linked inhibitor of apoptosis protein (XIAP) and survivin are other key proteins that can block apoptosis and contribute to resistance.[2]
Epigenetic Alterations
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are increasingly recognized as a significant driver of this compound resistance.[11][12][13][14] These changes can lead to the silencing of tumor suppressor genes or the activation of genes that promote resistance. Key epigenetic mechanisms include:
-
DNA Methylation: Hypermethylation of promoter regions can lead to the silencing of genes involved in drug sensitivity, such as those in the DNA repair and apoptotic pathways.[11][15] Conversely, hypomethylation can activate oncogenes that contribute to resistance. Promisingly, treatment with demethylating agents like decitabine (B1684300) has been shown to re-sensitize some platinum-resistant tumors to this compound.[11]
-
Histone Modifications: Alterations in histone acetylation and methylation can change chromatin structure, affecting the accessibility of genes to the transcriptional machinery and thereby influencing the expression of resistance-related genes.[11]
-
MicroRNAs (miRNAs): These small non-coding RNAs can regulate the expression of multiple genes. Dysregulation of specific miRNAs has been linked to this compound resistance by modulating the expression of genes involved in the key resistance pathways described above.[11]
The Influence of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). The TME can play a crucial role in promoting this compound resistance through various mechanisms.[1][5]
-
Cancer-Associated Fibroblasts (CAFs): These cells can secrete growth factors and cytokines that promote the survival and proliferation of cancer cells in the presence of this compound.
-
Tumor-Associated Macrophages (TAMs): TAMs can contribute to resistance by promoting inflammation, angiogenesis, and tissue remodeling.[5][6] They can also induce the expression of multidrug resistance genes in cancer cells.[5]
-
Extracellular Matrix (ECM): The ECM can act as a physical barrier, limiting drug penetration into the tumor.[16] Interactions between cancer cells and the ECM can also activate pro-survival signaling pathways.[1]
Quantitative Data on this compound Resistance Mechanisms
The following tables summarize key quantitative data from early-stage research on this compound resistance.
Table 1: Changes in Gene and Protein Expression in this compound-Resistant Models
| Gene/Protein | Cancer Type | Model | Change in Expression in Resistant vs. Sensitive | Reference |
| CTR1 | Ovarian Cancer | Cell Lines | Decreased | [1] |
| MRP2 | Ovarian Cancer | Cell Lines | Increased | [1] |
| ATP7A | Ovarian Cancer | Cell Lines | Increased | [17] |
| ATP7B | Ovarian Cancer | Cell Lines & Patient Tumors | Increased | [1][17][18] |
| ERCC1 | Various | Cell Lines & Patient Tumors | Increased | [17] |
| MLH1 | Ovarian Cancer | Cell Lines | Promoter Hypermethylation and Decreased Expression | [17] |
| Bcl-2 | Ovarian Cancer | Cell Lines | Increased | [2] |
| XIAP | Ovarian Cancer | Cell Lines | Increased | [2] |
| Survivin | Ovarian Cancer | Cell Lines | Increased | [2] |
Table 2: Impact of Resistance Mechanisms on this compound Sensitivity (IC50 Values)
| Mechanism/Target | Cancer Type | Model | Effect on this compound IC50 | Reference |
| Silencing of ATP7B | Ovarian Cancer | Cisplatin-Resistant Cells | 2.5-fold decrease in cisplatin (B142131) IC50 | [1] |
| GSTP1 Knockdown | Ovarian Cancer | A2780 Cell Line | Sensitized cells to cisplatin and this compound | [18] |
| HN1L Knockdown | Triple-Negative Breast Cancer | Cell Lines | Resensitized cells to docetaxel (B913) (related platinum resistance mechanism) | [19] |
Experimental Protocols for Studying this compound Resistance
Detailed methodologies are crucial for the robust investigation of this compound resistance. Below are protocols for key experiments commonly cited in the literature.
Cell Viability Assays (e.g., MTT Assay)
Purpose: To determine the cytotoxic effect of this compound and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Western Blotting
Purpose: To detect and quantify the expression levels of specific proteins involved in this compound resistance.
Protocol:
-
Lyse this compound-treated and untreated (or sensitive and resistant) cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
Purpose: To measure the mRNA expression levels of genes associated with this compound resistance.
Protocol:
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with specific primers for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.
-
Calculate the relative gene expression using the ΔΔCt method.
DNA Methylation Analysis (e.g., Methylation-Specific PCR)
Purpose: To determine the methylation status of specific gene promoters.
Protocol:
-
Extract genomic DNA from cells.
-
Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions using two sets of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence.
-
Analyze the PCR products by gel electrophoresis. The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.
Visualizing the Pathways of Resistance
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms involved in this compound resistance.
Caption: Overview of the core mechanisms contributing to this compound resistance.
Caption: The role of enhanced DNA damage repair in promoting cell survival.
Caption: Mechanisms of reduced intracellular this compound accumulation.
Future Directions and Therapeutic Implications
The elucidation of these early-stage resistance mechanisms provides a roadmap for the development of novel therapeutic strategies. Future research will likely focus on:
-
Combination Therapies: Combining this compound with inhibitors of key resistance pathways, such as PARP inhibitors for tumors with HR deficiencies, or inhibitors of efflux pumps.
-
Epigenetic Modulators: Utilizing drugs that can reverse epigenetic silencing of tumor suppressor genes to re-sensitize tumors to this compound.
-
Targeting the Tumor Microenvironment: Developing therapies that disrupt the supportive interactions between cancer cells and the TME.
-
Biomarker Development: Identifying reliable biomarkers that can predict which patients are likely to develop resistance, allowing for more personalized treatment strategies.
A deeper understanding of the complex interplay between these resistance mechanisms will be critical for designing more effective and durable treatment regimens for patients receiving this compound-based chemotherapy. This technical guide serves as a foundational resource for researchers dedicated to this crucial area of cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Platinum resistance: the role of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum Resistance in Ovarian Cancer: Role of DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platinum Resistance in Ovarian Cancer: Role of DNA Repair [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Resistance to cis- and this compound initiated by epigenetic changes in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to cis- and this compound initiated by epigenetic changes in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Resistance to cis- and this compound initiated by epigenetic changes in ovarian cancer patients | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. oaepublish.com [oaepublish.com]
- 16. Editorial: New strategies to overcome platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Mechanisms of chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cracking this compound resistance: Forward genetics identifies Hn1l/Jpt2 as a novel player in ovarian cancer’s escape from platinum therapy - ecancer [ecancer.org]
A Foundational Comparison of Carboplatin and Cisplatin Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the foundational research comparing the toxicity profiles of two pivotal platinum-based chemotherapeutic agents: carboplatin (B1684641) and cisplatin (B142131). By delving into the core mechanisms and offering a comparative data summary, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding to inform future research and therapeutic strategies.
Comparative Toxicity Profile: A Quantitative Overview
The differential toxicity of this compound and cisplatin is a critical factor in clinical decision-making. While both drugs exert their cytotoxic effects through the formation of platinum-DNA adducts, their pharmacokinetics and cellular interactions lead to distinct adverse effect profiles. Cisplatin is characterized by significant nephrotoxicity, ototoxicity, and neurotoxicity, whereas this compound's dose-limiting toxicity is primarily myelosuppression.[1][2]
The following tables summarize the key quantitative data from foundational comparative studies.
| Toxicity Type | Drug | Finding | Organism/System | Reference |
| Nephrotoxicity | Cisplatin | Higher incidence of nephrotoxicity.[3] | Human (Head and Neck Cancer Patients) | [3] |
| This compound | Lower incidence of nephrotoxicity.[3] | Human (Head and Neck Cancer Patients) | [3] | |
| Cisplatin | 12.1% incidence of hypomagnesemia (<0.7 mmol/L) post-therapy. | Human (Sarcoma Patients) | [4][5] | |
| This compound | 15.6% incidence of hypomagnesemia (<0.7 mmol/L) post-therapy. | Human (Sarcoma Patients) | [4][5] | |
| Ototoxicity | Cisplatin | Ototoxic potential is more than 9 times higher than this compound.[6] | Guinea Pig | [6] |
| Significant dose- and time-dependent damage to sensory hair cells.[7][8] | Zebrafish Larvae | [7][8] | ||
| Median hearing threshold shift of 15 dB at high frequencies 3-6 months post-treatment. | Human | [7] | ||
| This compound | Less ototoxic, with no obvious damage even at high concentrations.[7][8] | Zebrafish Larvae | [7][8] | |
| Median hearing threshold shift of 10 dB at high frequencies 3-6 months post-treatment. | Human | [7] | ||
| Neurotoxicity | Cisplatin | Significant neurotoxic potential, inducing distal sensory neuropathy.[9] | Review | [9] |
| This compound | Neurotoxicity is generally negligible, occurring at high doses.[9] | Review | [9] | |
| Requires a 10-fold higher concentration than cisplatin to induce a similar cytotoxic effect on sensory neurons.[9] | Rat Sensory Neurons (in vitro) | [9] | ||
| Myelosuppression | Cisplatin | Myelosuppression is generally mild.[10] | Review | [10] |
| This compound | Dose-limiting toxicity is myelosuppression, particularly thrombocytopenia.[10] | Review | [10] | |
| IC50 for hematopoietic progenitors (BFU-E, CFU-E, CFU-GM) was 1.8 µg/ml. | Human Umbilical Cord Blood | [11] | ||
| IC50 for hematopoietic progenitors (BFU-E, CFU-E, CFU-GM) was 1.7 µg/ml. | Human Umbilical Cord Blood | [11] | ||
| Cisplatin | Mean IC50 for leukemic cell lines was 0.4 µg/ml. | Human Leukemic Cell Lines | [11] | |
| This compound | Mean IC50 for leukemic cell lines was 6.2 µg/ml. | Human Leukemic Cell Lines | [11] | |
| Cisplatin | Mean IC50 for patients' leukemic blasts was 2.0 µg/ml. | Human Leukemic Blasts | [11] | |
| This compound | Mean IC50 for patients' leukemic blasts was 22.4 µg/ml. | Human Leukemic Blasts | [11] |
Key Experimental Protocols
Understanding the methodologies employed in foundational toxicity studies is crucial for interpreting results and designing future experiments. This section details the protocols for key assays used to compare this compound and cisplatin toxicity.
Assessment of Ototoxicity in the Guinea Pig Model
This protocol is adapted from studies quantifying the ototoxic potential of platinum-based drugs.
Objective: To determine and compare the extent of hearing loss induced by cisplatin and this compound.
Animal Model: Albino guinea pigs are a commonly used model due to their auditory range being similar to humans.
Methodology:
-
Baseline Auditory Brainstem Response (ABR): Prior to drug administration, establish baseline hearing thresholds for each animal. Anesthetize the guinea pig and place it in a sound-attenuated chamber. Present click and tone-burst stimuli at various frequencies (e.g., 4, 8, 12, 16 kHz) and intensities. The ABR threshold is the lowest intensity at which a discernible waveform is observed.
-
Drug Administration:
-
Cisplatin Group: Administer cisplatin intravenously (e.g., a total dose of 12 mg/kg).
-
This compound Group: Administer this compound intravenously (e.g., a total dose of 90 mg/kg).
-
Control Group: Administer a saline solution.
-
-
Post-Treatment ABR: Perform ABR measurements at specified time points after drug administration (e.g., daily for several days and then at longer intervals) to monitor the progression of hearing loss.
-
Histological Analysis: At the end of the study, euthanize the animals and perfuse the cochleae. Dissect the cochleae and prepare them for histological examination (e.g., scanning electron microscopy) to assess damage to the inner and outer hair cells of the organ of Corti.
In Vitro Myelosuppression Assessment using Colony-Forming Unit (CFU) Assay
This protocol outlines the methodology for comparing the myelosuppressive effects of this compound and cisplatin on hematopoietic progenitor cells.
Objective: To determine the inhibitory concentration (IC50) of this compound and cisplatin on the proliferation and differentiation of hematopoietic progenitors.
Cell Source: Human umbilical cord blood or bone marrow mononuclear cells.
Methodology:
-
Cell Isolation: Isolate mononuclear cells from the source using density gradient centrifugation (e.g., Ficoll-Paque).
-
Drug Preparation: Prepare a series of dilutions of this compound and cisplatin in a suitable culture medium.
-
Cell Culture:
-
In a semi-solid methylcellulose-based medium supplemented with appropriate cytokines (e.g., GM-CSF, IL-3, SCF, EPO), plate the isolated mononuclear cells at a specific density.
-
Add the different concentrations of this compound or cisplatin to the cultures. Include a vehicle control.
-
-
Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for approximately 14 days.
-
Colony Counting: After the incubation period, use an inverted microscope to count the number of colonies. Colonies are typically defined as clusters of 40 or more cells. Identify and count different types of colonies, such as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM).
-
IC50 Determination: Plot the percentage of colony formation relative to the control against the drug concentration. The IC50 is the concentration of the drug that inhibits colony formation by 50%.
Signaling Pathways in Platinum-Induced Toxicity
The toxic effects of cisplatin and this compound are mediated by complex intracellular signaling pathways, primarily involving apoptosis, oxidative stress, and inflammation.
Cisplatin-Induced Nephrotoxicity Signaling Pathway
Cisplatin accumulation in renal proximal tubular cells triggers a cascade of events leading to cell death. Key pathways include the activation of mitogen-activated protein kinases (MAPK), p53, and the generation of reactive oxygen species (ROS).
References
- 1. Cisplatin induced Mitochondrial DNA Damage In Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin-induced apoptosis in rat dorsal root ganglion neurons is associated with attempted entry into the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review [frontiersin.org]
- 8. Frontiers | Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity [frontiersin.org]
- 9. Studies on the mechanism of ototoxic action of cisplatin and the antagonistic effect of polyphenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Exploratory Studies of Carboplatin in Rare Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory use of carboplatin (B1684641) in the treatment of several rare cancers, including malignant mesothelioma, salivary gland carcinomas (with a focus on adenoid cystic carcinoma), neuroendocrine tumors, and uveal melanoma. This document synthesizes findings from various clinical studies, detailing experimental protocols, summarizing quantitative outcomes, and elucidating the underlying molecular mechanisms of this compound's action in these specific malignancies.
Introduction to this compound in Oncology
This compound, a second-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] While established in the treatment of common cancers such as ovarian and lung cancer, its application in rare malignancies is an area of ongoing investigation. This guide focuses on the current state of exploratory studies of this compound in selected rare cancers, providing a resource for researchers and clinicians in the field of oncology drug development.
Malignant Mesothelioma
Malignant mesothelioma is an aggressive cancer arising from the mesothelial cells lining the pleural, peritoneal, and pericardial cavities. Exploratory studies have investigated this compound, often as a less toxic alternative to cisplatin (B142131), in combination with other chemotherapeutic agents.
Quantitative Data Summary
| Regimen | Study Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Findings & Citations |
| This compound (single agent) | II | 40 | 5% | - | 7.1 months | Minor activity observed.[4] |
| This compound + Pemetrexed (B1662193) | II | 76 | 25% | - | 14 months | Moderately active and acceptable toxicity.[5] |
| This compound + Pemetrexed | II | 102 | - | Similar to cisplatin/pemetrexed | Similar to cisplatin/pemetrexed | A viable alternative to cisplatin-based regimens.[6] |
| This compound + Gemcitabine | II | 50 | 26% | 40 weeks | 66 weeks | A valid treatment option with a good response rate.[7] |
| This compound + Gemcitabine | II | 42 | 29% (Partial Response) | 8.5 months | 11 months | Safe and tolerable with a reasonable response rate.[1] |
| This compound + Pemetrexed + Bevacizumab | II | 76 | 34.2% | 6.9 months | 15.3 months | The addition of bevacizumab did not meet the primary endpoint of significantly improved PFS.[8] |
| This compound + Liposomal Doxorubicin + Gemcitabine | II | 173 | 32.4% | 8.6 months | 13 months | Good results with high response rates and long survival, particularly in the epithelioid subtype.[9] |
Experimental Protocols
This compound and Pemetrexed Regimen:
-
Patient Population: Chemonaive patients with unresectable malignant pleural mesothelioma and a WHO Performance Status of 0 or 1.[10]
-
Dosage and Administration:
-
Pemetrexed 500 mg/m² administered as an intravenous infusion over 10 minutes.[11]
-
This compound at a target area under the curve (AUC) of 5 or 6 mg/mL·min, administered intravenously over 30-60 minutes, starting 30 minutes after the end of the pemetrexed infusion.[10][11]
-
Treatment is repeated every 21 days for up to 6 cycles.[12]
-
-
Premedication: Folic acid and vitamin B12 supplementation are mandatory to reduce pemetrexed-related toxicity. Dexamethasone is also administered to prevent skin rash.[8][13]
-
Inclusion Criteria (General): Histologically confirmed malignant pleural mesothelioma, not eligible for curative surgery, measurable disease, and adequate organ function (hematological, renal, and hepatic).[14]
-
Exclusion Criteria (General): Prior chemotherapy for mesothelioma, significant co-morbidities that would contraindicate chemotherapy.[6]
This compound and Gemcitabine Regimen:
-
Patient Population: Patients with previously untreated malignant pleural mesothelioma.[1]
-
Dosage and Administration:
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action in mesothelioma involves the induction of DNA damage.[10][15] This damage triggers the DNA Damage Response (DDR) pathway, which, if overwhelmed, leads to apoptosis (programmed cell death).[16] Resistance to this compound can arise from enhanced DNA repair mechanisms, decreased drug uptake, or increased drug efflux.[17][18]
Salivary Gland Carcinomas
Salivary gland carcinomas are a heterogeneous group of rare tumors. Adenoid cystic carcinoma (ACC) is a notable subtype characterized by its slow but relentless growth and high rate of distant metastases.
Quantitative Data Summary
| Regimen | Histology | Study Phase | Number of Patients | ORR | mPFS (months) | mOS (months) | Key Findings & Citations |
| This compound + Paclitaxel | ACC | Retrospective | 26 | 11.5% | 8.1 | 22.3 | Modest efficacy.[19] |
| This compound + Paclitaxel vs. Observation | ACC | Retrospective | 75 (32 in TC arm) | 12.5% | 7.4 | 52.2 (TC) vs. 44.0 (Obs) | No significant difference in OS compared to observation.[20][21] |
| This compound + Docetaxel (B913) | SGC (various) | Retrospective | 24 | 42% | 8.4 | 26.4 | A promising option for certain histopathologies.[22] |
| Paclitaxel + this compound | SGC (various) | Retrospective | 11 | 20.0% | 2.8 | - | Less favorable efficacy compared to docetaxel + cisplatin, especially in ACC.[23] |
| Elraglusib + this compound/Cisplatin | II | - (47% ACC) | - | - | 18.6 (all) / 27.8 (non-ACC) | Positive results for the combination.[24] |
Experimental Protocols
This compound and Paclitaxel Regimen for Adenoid Cystic Carcinoma:
-
Patient Population: Patients with recurrent or metastatic adenoid cystic carcinoma of the head and neck.[20][21]
-
Dosage and Administration:
-
Inclusion Criteria (General): Histologically confirmed recurrent or metastatic ACC.[25]
-
Exclusion Criteria (General): Prior systemic chemotherapy for recurrent/metastatic disease, significant organ dysfunction.[25]
Signaling Pathways and Experimental Workflows
In salivary gland cancers, including ACC, signaling pathways such as the PI3K/Akt/mTOR pathway are often dysregulated and contribute to tumor growth and survival.[26][27] While this compound's primary target remains DNA, its efficacy may be influenced by the status of these signaling pathways. For instance, aberrant activation of the Akt signaling pathway has been observed in ACC.[26]
Neuroendocrine Tumors
Neuroendocrine tumors (NETs) are a diverse group of neoplasms that arise from neuroendocrine cells. Poorly differentiated neuroendocrine carcinomas (NECs) are a high-grade, aggressive subtype for which platinum-based chemotherapy is a standard treatment.
Quantitative Data Summary
| Regimen | Study Phase | Number of Patients | ORR | mPFS (months) | mOS (months) | Key Findings & Citations |
| This compound + Etoposide | Retrospective | 113 | DCR: 74.5% (1st line) | 6.0 (1st line) | 11.5 (1st line) | Active, effective, and well-tolerated.[7][28] |
| This compound + Etoposide | Retrospective | 20 | 50% (CR+PR) | 9 | 20 | Active and well-tolerated in aggressive extra-pulmonary NECs.[29] |
| This compound + Etoposide vs. Cisplatin + Etoposide | Retrospective | 104 (73 in CE arm) | 42.6% (CE) vs. 44.4% (PE) | 5.1 (CE) vs. 5.6 (PE) | 13.6 (CE) vs. 12.5 (PE) | Comparable efficacy with less renal toxicity for this compound.[4] |
| This compound + Paclitaxel + Etoposide | II | 78 | 53% | - | 14.5 | High response rate, but moderately toxic.[30] |
| This compound + Nab-paclitaxel | II | 46 | 53% | - | 24m OS: 25% | Met primary endpoint.[28] |
| Everolimus + this compound + Paclitaxel | II | - | 45% | 4.4 | 9.9 | Effective and well-tolerated first-line treatment for metastatic LCNEC.[25] |
Experimental Protocols
This compound and Etoposide Regimen for Poorly Differentiated Neuroendocrine Carcinoma:
-
Patient Population: Patients with advanced extra-pulmonary, poorly-differentiated neuroendocrine carcinoma.[7]
-
Dosage and Administration:
-
Inclusion Criteria (General): Histologically or cytologically proven diagnosis of neuroendocrine neoplasm with a Ki-67 index ≥20%, advanced stage disease not amenable to curative treatment.[7][9]
-
Exclusion Criteria (General): Primary lung tumors, prior platinum-based chemotherapy.[7][9]
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound in neuroendocrine tumors is linked to its ability to induce S-phase cell cycle arrest and apoptosis.[33] The JAK2/STAT3 pathway has been implicated in the regulation of megakaryocyte proliferation and differentiation, and this compound has been shown to downregulate this pathway, contributing to chemotherapy-induced thrombocytopenia.[33]
Uveal Melanoma
Uveal melanoma is the most common primary intraocular malignancy in adults. Metastatic uveal melanoma has a poor prognosis, and the role of systemic chemotherapy, including this compound, is limited.
Quantitative Data Summary
| Regimen | Study Phase | Number of Patients | ORR | mPFS (months) | mOS (months) | Key Findings & Citations |
| Docetaxel + this compound | II | 9 (uveal melanoma subgroup) | - | 7.6 | 9.9 | Showed the best prognosis among melanoma subtypes in this second-line study.[34] |
| Cisplatin + Gemcitabine + Treosulfan | II | 19 | 0% (7 patients had stable disease) | 3.0 | 7.7 | Excessive hematological toxicity without improved efficacy.[35] |
| Hepatic Arterial Infusion (HAI) with this compound | - | - | - | - | 11.5 - 16.0 | Reported in several studies as a treatment for liver metastases.[36] |
Experimental Protocols
Docetaxel and this compound Regimen for Metastatic Melanoma (including Uveal):
-
Patient Population: Patients with metastatic malignant melanoma who failed first-line therapy containing dacarbazine.[34]
-
Dosage and Administration:
-
Docetaxel 35 mg/m² intravenously on days 1 and 8.
-
This compound AUC 3 intravenously on days 1 and 8.
-
The cycle is repeated every 21 days.
-
Signaling Pathways and Experimental Workflows
Uveal melanomas frequently harbor mutations in GNAQ and GNA11, which activate the mitogen-activated protein kinase (MAPK) pathway.[37] While targeted therapies against this pathway are under investigation, the interaction with chemotherapy is an area of interest. This compound's induction of DNA damage can activate various DNA repair pathways, and the efficacy of this compound may be influenced by the status of these repair mechanisms in uveal melanoma cells.[19][24]
References
- 1. mesotheliomagroup.com [mesotheliomagroup.com]
- 2. mesothelioma.com [mesothelioma.com]
- 3. methylguanosine.com [methylguanosine.com]
- 4. karger.com [karger.com]
- 5. Phase II study of pemetrexed in combination with this compound in patients with malignant pleural mesothelioma (MPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy for Mesothelioma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Phase II study of pemetrexed and this compound plus bevacizumab as first-line therapy in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin, this compound and Etoposide or Temozolomide and Capecitabine in Treating Patients With Neuroendocrine Carcinoma of the Gastrointestinal Tract or Pancreas That Is Metastatic or Cannot Be Removed by Surgery [clinicaltrials.stanford.edu]
- 10. mesotheliomahope.com [mesotheliomahope.com]
- 11. This compound for Mesothelioma: Chemo Drug Overview & Side Effects [asbestos.com]
- 12. ethz.ch [ethz.ch]
- 13. Selection of Chemotherapy in Advanced Poorly Differentiated Extra-Pulmonary Neuroendocrine Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II study of pemetrexed plus this compound in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mesotheliomawecanhelp.com [mesotheliomawecanhelp.com]
- 16. DNA repair and damage pathways in mesothelioma development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to cisplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ophed.com [ophed.com]
- 21. Comparison of Paclitaxel plus this compound versus Observation in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of the effects of cisplatin and this compound on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. warondisease.org [warondisease.org]
- 24. Differential Expression of DNA Repair Genes in Prognostically-Favorable versus Unfavorable Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Systemic therapies for salivary gland adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Translational Insights in the Landscape of Salivary Gland Cancers: Ready for a New Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound in Combination with Oral or Intravenous Etoposide for Extra-Pulmonary, Poorly-Differentiated Neuroendocrine Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
- 30. Putative cancer stem cells in malignant pleural mesothelioma show resistance to cisplatin and pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Combined PKC and MEK inhibition in uveal melanoma with GNAQ and GNA11 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. med.stanford.edu [med.stanford.edu]
- 36. Activation of the MAPK pathway is a common event in uveal melanomas although it rarely occurs through mutation of BRAF or RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Carboplatin's Impact on the Cell Cycle: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Experimental Analysis of a Keystone Anticancer Agent
This technical guide provides a comprehensive overview of the fundamental effects of carboplatin (B1684641) on the cell cycle, tailored for researchers, scientists, and professionals in drug development. This compound, a second-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily by inducing DNA damage, which consequently triggers a cascade of cellular responses, most notably cell cycle arrest and apoptosis. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for analysis, and provides visual representations of the critical signaling pathways and workflows.
Core Mechanism of Action: DNA Damage and Cell Cycle Checkpoint Activation
This compound functions as a cell-cycle non-specific alkylating-like agent.[1][2] Upon entering the cell, it undergoes hydrolysis, forming reactive platinum complexes that bind to DNA, primarily targeting the N7 position of guanine (B1146940) bases. This binding leads to the formation of intrastrand and interstrand DNA crosslinks.[3][4] These DNA adducts distort the DNA helix, physically obstructing the machinery of DNA replication and transcription.[3][4]
The resulting DNA damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses the damage and initiates cellular responses.[4] This response leads to the activation of cell cycle checkpoints, which are crucial surveillance mechanisms that halt cell cycle progression to allow time for DNA repair.[3][4] If the damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death.[3][4] this compound has been shown to induce cell cycle arrest predominantly in the S-phase and G2/M phase .[3][5][6]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following tables summarize quantitative data from studies investigating the effect of this compound on cell cycle distribution in different cancer cell lines.
Table 1: Cell Cycle Distribution in 5637 Bladder Cancer Cells After this compound Treatment [3]
| Treatment Time | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) |
| 24 hours | - | 53.4 | - | - |
| 48 hours | - | - | 56.3 | 15.3 |
| 72 hours | - | - | 52.6 | 19.5 |
Table 2: Cell Cycle Distribution in SKOV-3 Ovarian Cancer Cells After this compound Treatment (40 mg/l) [5]
| Cell Cycle Phase | Control (%) | This compound-Treated (%) |
| G0/G1 | Increased | Decreased |
| S Phase | - | Minimal Change |
| G2/M | Decreased | Increased |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in MEG-01 Megakaryocytic Cells (0.1–0.25 mM) [2]
| Protein | Change in Expression | Corresponding Cell Cycle Phase |
| Cyclin D | Decreased | G1 |
| Cyclin E | Increased | S |
| Cyclin A | Increased | S |
| CDK2 | Increased | S |
| Cyclin B | No Significant Change | G2/M |
| CDK1 | No Significant Change | G2/M |
| p21 | Significantly Induced | Cell Cycle Inhibitor |
Key Signaling Pathways in this compound-Induced Cell Cycle Arrest
The cellular response to this compound-induced DNA damage involves a complex interplay of signaling molecules. The diagram below illustrates a simplified signaling pathway leading to cell cycle arrest.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 2 mg DNase-free RNase A in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Fixation:
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 200 x g for 10 minutes at 4°C.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, MulticycleAV) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis).
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect and quantify the expression levels of key proteins involved in cell cycle regulation.[9][10]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D, Cyclin E, CDK2, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][11]
Materials:
-
Microscope slides
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: After this compound treatment, harvest cells and resuspend in PBS at an appropriate concentration.
-
Slide Preparation:
-
Coat microscope slides with NMP agarose.
-
Mix the cell suspension with LMP agarose and layer it onto the pre-coated slides.
-
Allow the agarose to solidify.
-
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
-
Conclusion
This compound remains a cornerstone of cancer chemotherapy, and a thorough understanding of its effects on the cell cycle is paramount for optimizing its therapeutic use and developing novel combination strategies. By inducing DNA damage, this compound activates critical cell cycle checkpoints, leading to S and G2/M phase arrest and, ultimately, apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of this compound and to explore new avenues for enhancing its anticancer efficacy.
References
- 1. DNA damage induced by cis- and this compound as indicator for in vitro sensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Characterization of the effects of cisplatin and this compound on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Effective sequential combined therapy with this compound and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 11. DNA damage induced by cis- and this compound as indicator for in vitro sensitivity of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chemical Core of Carboplatin: A Technical Guide for Researchers
An In-depth Exploration of the Physicochemical Properties, Mechanism of Action, and Experimental Analysis of a Keystone Anticancer Agent
This technical guide offers a comprehensive overview of the chemical and pharmacological properties of carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of this compound's molecular structure, stability, solubility, and its intricate interactions with cellular machinery. The guide includes structured data tables for easy reference, detailed experimental protocols for key analytical and biological assays, and visualizations of critical pathways and workflows to support further research and development in the field of oncology.
Core Chemical and Physical Properties
This compound, with the chemical name cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a coordination complex with a central platinum atom. Its chemical structure features a bidentate dicarboxylate ligand, which distinguishes it from its predecessor, cisplatin (B142131), and contributes to its different toxicity profile.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O₄Pt | [2] |
| Molecular Weight | 371.25 g/mol | [2] |
| Appearance | White or off-white crystalline powder | |
| Platinum Content | Approximately 52.5% by weight | Calculated |
| pKa | Data not readily available; expected to be a weak acid | Inferred |
| LogP | Data not readily available; considered hydrophilic | [3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Approx. 14 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 1 mg/mL | [5][6] |
| 0.1 N HCl | 5 - 10 mg/mL | [2] |
| 0.1 N NaOH | 5 - 10 mg/mL | [2] |
| Ethanol | < 1 mg/mL (virtually insoluble) | [2] |
| Acetone | Virtually insoluble | [7] |
| Dimethylacetamide (DMA) | Virtually insoluble | [7] |
| Dimethylsulfoxide (DMSO) | 5 mg/mL (Note: DMSO can inactivate this compound) | [2] |
Stability: this compound's stability is influenced by temperature, light, and the presence of certain ions. It is stable in aqueous solutions at room temperature for extended periods when protected from light.[8][9] However, in the presence of chloride ions, it can be slowly converted to the more reactive and toxic cisplatin.[8] Therefore, dilution with 5% dextrose solution is often preferred over 0.9% sodium chloride for infusions.[8][10][11] Studies have shown that this compound solutions at various concentrations in 5% dextrose are stable for several days to weeks at room temperature and under refrigeration.[8][9]
Mechanism of Action: DNA Damage and Cellular Response
This compound exerts its cytotoxic effects primarily through its interaction with DNA.[12] Although less reactive than cisplatin, it operates through a similar fundamental mechanism.[1]
Upon entering the cell, the relatively inert this compound undergoes hydrolysis, a process where the cyclobutanedicarboxylate ligand is slowly replaced by water molecules. This aquation process activates the compound, transforming it into a reactive species that can bind to nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) and adenine (B156593) bases.[12]
This binding leads to the formation of various DNA adducts, including:
-
Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand, primarily GG and AG sequences.[12]
-
Interstrand cross-links: Less frequent but highly cytotoxic lesions where the platinum atom connects bases on opposite DNA strands.[12]
-
DNA-protein cross-links: Covalent bonds formed between the platinum complex and cellular proteins.
These DNA adducts distort the DNA double helix, which physically obstructs the processes of DNA replication and transcription.[13] This disruption triggers a cascade of cellular responses known as the DNA Damage Response (DDR).
Signaling Pathways Activated by this compound-Induced DNA Damage
The cell recognizes this compound-induced DNA adducts as a form of genomic stress, leading to the activation of several signaling pathways aimed at either repairing the damage or initiating programmed cell death (apoptosis) if the damage is too extensive. Key pathways involved include:
-
ATR/Chk1 and ATM/Chk2 Pathways: These are the primary sensor and transducer kinases of the DDR. They are activated by stalled replication forks and DNA double-strand breaks, respectively, which can be consequences of this compound adducts. Activation of these pathways leads to cell cycle arrest, providing time for DNA repair.[14][15]
-
p53 Pathway: The tumor suppressor protein p53 is a critical downstream effector of the DDR. Upon activation by kinases like ATM and Chk2, p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX, PUMA).[16]
-
Mismatch Repair (MMR) Pathway: While not directly repairing the platinum adducts, the MMR system can recognize the distortions they cause in the DNA. In some contexts, the futile attempts of the MMR system to repair these lesions can contribute to the signaling cascade that leads to apoptosis.[16]
-
ER Stress Pathway: Beyond direct DNA damage, cisplatin (and likely this compound) has been shown to induce stress in the endoplasmic reticulum (ER), which can also trigger apoptosis through the activation of caspases.[16]
If the DNA damage is irreparable, these signaling pathways converge to initiate apoptosis, the primary mechanism of this compound-induced cell death.
The rate of DNA adduct formation by this compound is significantly slower than that of cisplatin, which is thought to contribute to its reduced toxicity.[17][18][19] Studies have shown that the formation of this compound-DNA monoadducts is the rate-limiting step in the creation of the more cytotoxic cross-links.[17][19][20]
Experimental Protocols
Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample using reverse-phase HPLC with UV detection.[7][21][22]
Materials:
-
This compound reference standard and sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
HPLC system with UV detector
-
Analytical column: Inertsil amino column (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[7][21]
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 15:85 v/v).[7] The exact ratio may need optimization depending on the column and system. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade water to a final concentration of 1 mg/mL.[7]
-
Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution to achieve a similar concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (water), standard solution, and sample solution into the HPLC system.
-
Data Processing: Compare the chromatogram of the sample to that of the standard. The purity of the this compound sample can be calculated based on the area of the main peak relative to the total area of all peaks.
Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the sensitive and specific quantification of intact this compound in plasma samples.[23][24][25]
Materials:
-
Human plasma (with anticoagulant)
-
This compound standard
-
Internal standard (e.g., oxaliplatin)[23]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system (e.g., API-4000)[23]
-
Analytical column: C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µm) or a Biobasic SCX column[23][26]
-
Microcentrifuge tubes
-
96-well plates
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.[23]
-
Add acetonitrile (typically 3-4 volumes) to precipitate the plasma proteins.[23]
-
Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection.[23]
-
-
LC-MS/MS Conditions:
-
Column: Luna C18 (100 x 2.0 mm, 5 µm)[23]
-
Mobile Phase: A gradient elution using water and methanol, both containing formic acid.[23]
-
Flow Rate: As recommended for the column (e.g., 0.2 mL/min).[24]
-
Ionization Mode: Positive ion electrospray (ESI+)[23]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[23]
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing them alongside the unknown samples.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Assessment of this compound Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][13][27][28]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired density.
-
Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.[27]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and blank wells (medium without cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[27]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[27]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (after subtracting the blank absorbance).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound for research purposes. The compiled data on its physicochemical characteristics, detailed mechanism of action, and robust experimental protocols offer a valuable resource for scientists engaged in cancer research and the development of novel therapeutic strategies. The provided visualizations aim to clarify the complex molecular interactions and experimental procedures associated with this important anticancer drug. Further research into the nuances of this compound's interactions with specific cellular components and its role in combination therapies will continue to be a vital area of investigation in the fight against cancer.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. acdlabs.com [acdlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Physicochemical stability of this compound Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability study of this compound infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of DNA adducts by the anticancer drug this compound: different nucleotide sequence preferences in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of this compound-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formation of interaction products of this compound with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digital.library.unt.edu [digital.library.unt.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researcher.manipal.edu [researcher.manipal.edu]
- 23. medpace.com [medpace.com]
- 24. Determination of this compound in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchhub.com [researchhub.com]
Methodological & Application
Application Notes and Protocols for Carboplatin Dosage Calculation in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide to calculating and administering carboplatin (B1684641) in preclinical in vivo mouse models. This document includes detailed protocols for drug preparation and administration, recommended dosing regimens from published studies, and a summary of the key signaling pathways affected by this compound treatment.
I. Introduction to this compound in Preclinical Models
This compound is a second-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1] Its primary mechanism of action involves the formation of DNA adducts, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1][2] Mouse models, particularly xenografts where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the efficacy and toxicity of chemotherapeutic agents like this compound.[1]
II. Quantitative Data Summary: this compound Dosing Regimens
The optimal dose and schedule for this compound can vary significantly depending on the tumor model, mouse strain, and experimental objectives. The following table summarizes various this compound dosing regimens used in mouse xenograft models as reported in the literature.
Table 1: Examples of Preclinical this compound Dosing (mg/kg)
| Cancer Type | Mouse Strain | Cell Line | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Testicular Nonseminomatous Germ Cell Tumor | SCID | N/A | 60 | N/A | Two cycles | [3] |
| Testicular Nonseminomatous Germ Cell Tumor | SCID | N/A | 120 | N/A | Single cycle (associated with high mortality) | [3] |
| Ovarian Cancer | N/A | HeyA-8, SKOV3.ip1 | 50 | Intravenous (IV) | Every 21 days for 3 cycles (in combination with paclitaxel) | [4] |
| Ovarian Cancer | N/A | IGROV-1 | 30 | N/A | Weekly | [1] |
| Triple-Negative Breast Cancer | NSG | HCI01, HCI09, UCD52 | 40 | Intraperitoneal (IP) | Single injection | [5] |
| Melanoma | GEMM | B16 | 50 | Intravenous (IV) | Single injection | [6] |
Note: The maximum tolerated dose (MTD) of this compound can vary. One study in Balb/c mice reported an MTD of 80 mg/kg for a single intravenous administration.[1] It is critical to perform a dose-finding study to determine the MTD for the specific mouse strain and experimental conditions being used.[1]
III. The Calvert Formula for Preclinical Studies
The Calvert formula is a pharmacokinetic-based dosing strategy for this compound that targets a specific systemic drug exposure, measured as the area under the plasma concentration-time curve (AUC).[7][8][9] This method is considered more precise than body surface area-based dosing because this compound clearance is primarily dependent on the glomerular filtration rate (GFR).[7][8][9]
The standard Calvert formula used in clinical practice is: Dose (mg) = Target AUC (mg/mL·min) x [GFR (mL/min) + 25] [7][8][9]
The "+ 25" term accounts for non-renal clearance of this compound.[7]
While direct application of the human-derived Calvert formula in rodent models is not common, the principle of targeting a specific AUC can be adapted to improve the consistency and translatability of preclinical studies.[7] A significant challenge is the accurate measurement of GFR in small animals.[7]
Table 2: Target AUC for this compound Dosing
| Patient Status | Target AUC (mg/mL·min) |
| Previously Untreated | 6-8 |
| Previously Treated | 4-6 |
IV. Experimental Protocols
A. Protocol for Determining Glomerular Filtration Rate (GFR) in Mice
This protocol describes a method for determining GFR in conscious mice, a critical parameter for applying an adapted Calvert formula.[7]
Materials:
-
Fluorescein isothiocyanate (FITC)-inulin
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane)
-
Heparinized capillary tubes
-
Microcentrifuge
-
Fluorospectrometer
-
500 mM HEPES buffer (pH 7.4)
Procedure:
-
Preparation of FITC-Inulin Solution: Prepare a 5% (w/v) solution of FITC-inulin in sterile 0.9% saline. This may require heating to fully dissolve the inulin. Filter-sterilize the solution.[7]
-
Animal Preparation and Injection: Briefly anesthetize the mouse using isoflurane. Administer a single bolus injection of the FITC-inulin solution intravenously (e.g., via the retro-orbital sinus or tail vein).[7]
-
Blood Sampling: At timed intervals post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes), collect a small blood sample (~20 µL) from the saphenous vein into a heparinized capillary tube. Keep the mouse warm during the procedure.[7]
-
Plasma Preparation: Centrifuge the capillary tubes to separate plasma.[7]
-
Fluorescence Measurement: Dilute the plasma samples in HEPES buffer and measure the fluorescence using a fluorospectrometer.
-
GFR Calculation: Plot the plasma fluorescence concentration over time. The GFR can be calculated from the two-phase exponential decay of the curve. The formula is: GFR = I / (A/α + B/β), where 'I' is the total amount of injected FITC-inulin, 'A' and 'B' are the y-intercepts, and 'α' and 'β' are the rate constants for the two decay phases.[7]
B. Protocol for this compound Reconstitution and Administration
This protocol describes the preparation and administration of this compound to tumor-bearing mice.[1]
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) or 5% dextrose in water (D5W) for reconstitution
-
Syringes (1 mL) with needles (27-30 gauge for IV, 25-27 for IP)
-
Animal scale
Procedure:
-
This compound Reconstitution: Reconstitute the this compound powder with sterile saline or D5W to the desired stock concentration.[1]
-
Dose Calculation: Weigh each mouse to determine the exact dose of this compound to be administered based on its body weight (mg/kg).[1]
-
Administration:
-
Intraperitoneal (IP) Injection: Securely hold the mouse and tilt it downwards. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline, and inject the calculated volume.[1]
-
Intravenous (IV) Injection: Place the mouse in a restraining device to visualize the lateral tail vein. Swab the tail with alcohol. Insert the needle into the tail vein and slowly inject the this compound solution.[1]
-
C. Protocol for a Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.[7]
Procedure:
-
Tumor Cell Implantation: Inject the desired cancer cell line suspension subcutaneously or orthotopically into the mice.[7]
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).[7] Measure tumor volume with calipers at set intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1][7]
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.[1]
-
Treatment Administration: Calculate the this compound dose for each mouse. This can be a standard mg/kg dose or a dose calculated using an adapted Calvert formula if GFR is measured. Administer this compound (typically via IP or IV injection) according to the planned schedule. The control group receives the vehicle.[7]
-
Monitoring and Data Collection: Monitor the health and body weight of the mice regularly. Continue to measure tumor volume.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[7]
-
Data Analysis: Plot the mean tumor growth curves for each group over time and perform statistical analysis to determine the significance of any anti-tumor effects.[7]
V. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for a this compound xenograft study.
B. This compound Mechanism of Action
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Efficient this compound single therapy in a mouse model of human testicular nonseminomatous germ cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. The use of the Calvert formula to determine the optimal this compound dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the Calvert formula to determine the optimal this compound dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. This compound dosage: prospective evaluation of a simple formula based on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Carboplatin Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carboplatin (B1684641) is a second-generation platinum-based chemotherapeutic agent widely used in cancer research and treatment.[1] It exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for use in cell culture assays.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|---|---|---|
| Water | 9.28[2] | 25[2] | Ultrasonic assistance may be needed.[3] |
| 5% Dextrose in Water | 10 | ~26.9 | Recommended for solubilization prior to cell culture treatment. |
| 0.9% Sodium Chloride | - | - | Dilution in 0.9% NaCl should be avoided due to rapid degradation.[4] |
| DMSO | - | - | Not recommended as it can inactivate this compound.[3] |
Table 2: Stability of this compound Solutions
| Concentration | Solvent/Diluent | Storage Temperature | Stability |
|---|---|---|---|
| 10 mg/mL (reconstituted) | Sterile Water for Injection, 5% Dextrose, or 0.9% NaCl | Room Temperature (25°C) | 8 hours[1] |
| 10 mg/mL (in original vials) | - | 20°C–25°C (Room Light) | 14 days[4] |
| 0.3 mg/mL | 5% Dextrose | 20°C–25°C (Room Light) | 42 days[4] |
| 3.0 mg/mL | 5% Dextrose | 20°C–25°C (Room Light) | 63 days[4] |
| 0.5 mg/mL, 2.0 mg/mL, 4.0 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | At least 7 days[5] |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature (Fluorescent Light) | 3 days[5] |
| 2.0 mg/mL | 0.9% Sodium Chloride | Room Temperature (Fluorescent Light) | 5 days[5] |
| 4.0 mg/mL | 0.9% Sodium Chloride | Room Temperature (Fluorescent Light) | 7 days[5] |
| Stock Solutions | - | -20°C | Up to 3 months |
Experimental Protocols
Safety Precautions: this compound is a potent cytotoxic agent and should be handled with extreme care.[1] All manipulations, including weighing, reconstitution, and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC).[6] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All contaminated materials should be disposed of as cytotoxic waste.[6]
Protocol 1: Preparation of a 10 mg/mL (≈26.9 mM) this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 371.25 g/mol )[2]
-
Sterile Water for Injection or 5% Dextrose in Water[1]
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Certified Class II Biological Safety Cabinet (BSC)
-
Sterile syringes and needles or pipette tips
Procedure:
-
In a BSC, carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Reconstitute the this compound powder with Sterile Water for Injection or 5% Dextrose in Water to a final concentration of 10 mg/mL.[1] For example, to prepare 1 mL of a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of solvent.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[3]
-
Visually inspect the solution for any particulate matter.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and initials of the preparer.
-
For short-term storage, the reconstituted solution is stable for 8 hours at room temperature.[1] For longer-term storage, freeze the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (10 mg/mL)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for preparing a 100 µM working solution:
-
The molecular weight of this compound is 371.25 g/mol .
-
A 10 mg/mL stock solution is equivalent to (10 g/L) / (371.25 g/mol ) = 0.0269 M or 26.9 mM.
-
To prepare a 100 µM (0.1 mM) working solution, you will need to dilute the stock solution.
-
Using the formula C1V1 = C2V2: (26.9 mM)(V1) = (0.1 mM)(desired final volume). For a final volume of 10 mL, V1 = (0.1 mM * 10 mL) / 26.9 mM ≈ 0.037 mL or 37 µL.
-
Add 37 µL of the 10 mg/mL stock solution to 9.963 mL of complete cell culture medium.
-
-
-
Gently mix the working solutions by pipetting up and down.
-
Use the freshly prepared working solutions for your cell culture experiments immediately. It is recommended to prepare fresh dilutions for each experiment.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for solvent and storage.
References
- 1. drugs.com [drugs.com]
- 2. This compound | Apoptosis Inducers | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Physicochemical stability of this compound Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Carboplatin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641), a platinum-based chemotherapy agent, is a cornerstone in the treatment of various cancers, including ovarian and lung carcinomas.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to enhance efficacy while minimizing toxicity.[2][3] This document provides detailed application notes and protocols for three widely used analytical methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Analytical Methods for this compound Quantification
A variety of analytical techniques have been developed and validated for the determination of this compound in biological samples such as plasma, urine, and tissue.[2] The choice of method often depends on the required sensitivity, selectivity, and the specific research question being addressed. While methods like HPLC-UV offer simplicity and accessibility, LC-MS/MS provides superior sensitivity and specificity for quantifying the intact drug.[1][4] ICP-MS, on the other hand, is a highly sensitive elemental analysis technique used to determine the total platinum concentration, which can be correlated to this compound levels.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for quantifying this compound, particularly in plasma ultrafiltrate where the concentration of interfering substances is reduced.[7]
Experimental Protocol
a) Sample Preparation: Plasma Ultrafiltration [7]
-
Collect whole blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood sample to separate the plasma.
-
Transfer the plasma to an ultrafiltration device (e.g., Amicon Centrifree micropartition systems).
-
Centrifuge the ultrafiltration device according to the manufacturer's instructions to obtain protein-free plasma ultrafiltrate.
-
The resulting ultrafiltrate can be directly injected into the HPLC system.
b) Chromatographic Conditions [7]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: µBondapak NH2 column.
-
Mobile Phase: Acetonitrile (B52724):Methanol (B129727):0.005 M sodium perchlorate, pH 2.4 (77-75:13-15:10, v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance at 229 nm.
-
Injection Volume: Varies depending on the system and desired sensitivity.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 20.0 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | [7] |
| Intra-assay Precision (%RSD) | < 12% | [7] |
| Accuracy | Within 11% | [7] |
Experimental Workflow: HPLC-UV Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the direct quantification of this compound in biological matrices like human plasma.[1][8] It is often the method of choice for clinical and preclinical pharmacokinetic studies.
Experimental Protocol
a) Sample Preparation: Protein Precipitation [1]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., oxaliplatin).[1]
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
b) LC-MS/MS Conditions [1]
-
LC System: Shimadzu UFLC LC-20AD or equivalent.
-
Column: Luna C18 (100 x 2.0 mm, 5 µm, 100 Å).
-
Mobile Phase: A gradient of formic acid in water (MPA) and methanol (MPB).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: AB Sciex API-4000 or equivalent.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 371.9 → 294.2
-
Oxaliplatin (IS): 398.0 → 306.3
-
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 50 - 10,000 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥0.9979 | [1] |
| Intra-day Precision (%CV) | 2.3% to 7.5% | [1] |
| Inter-day Precision (%CV) | 4.2% to 5.4% | [1] |
| Intra-day Accuracy | -4.2% to 6.0% | [1] |
| Inter-day Accuracy | -1.7% to 2.0% | [1] |
| Recovery | 70.5% to 74.1% | [1] |
Experimental Workflow: LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique used for the quantification of total platinum in biological samples.[5] This method does not distinguish between intact this compound and its metabolites or protein-bound platinum but provides a measure of total drug exposure.[1]
Experimental Protocol
a) Sample Preparation: Acid Digestion [5][9]
-
Collect biological samples (e.g., cells, plasma, tissue).
-
For plasma, ultrafiltration can be performed to measure unbound platinum.[6]
-
Lyse cells or homogenize tissue samples.
-
Transfer a known amount of the sample to a digestion vessel.
-
Add concentrated acid (e.g., nitric acid).
-
Digest the sample using either an open-vessel method or a microwave-assisted system until the solution is clear.[9]
-
Dilute the digested sample with deionized water to the final volume for ICP-MS analysis.
-
ICP-MS System: A standard ICP-MS instrument.
-
Plasma Gas: Argon.
-
Data Acquisition: Monitor the isotopes of platinum (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt).
-
Quantification: Use an external calibration curve prepared from a certified platinum standard solution.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.19 - 47.5 mg/L (in ultrafiltrate) | [6] |
| Correlation Coefficient (r²) | >0.9999 | [6] |
| Limit of Detection (LOD) | 0.11 - 0.50 µg/L for platinum | [9] |
| Precision (%CV) | < 3% (intra- and inter-day) | [6] |
| Accuracy | < 6% bias (< 12% at LLOQ) | [6] |
Experimental Workflow: ICP-MS Analysis of Platinum
Caption: Workflow for total platinum quantification by ICP-MS.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study.
Caption: Comparison of key attributes of analytical methods.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound in biological samples. The choice between HPLC-UV, LC-MS/MS, and ICP-MS should be guided by the specific needs for sensitivity, selectivity, and the nature of the analyte to be measured (intact drug versus total platinum). The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and clinical oncology.
References
- 1. medpace.com [medpace.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification and clinical application of this compound in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic procedure for the quantitative analysis of this compound in beagle dog plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: HPLC-Based Assay for Carboplatin Stability Testing
Introduction
Carboplatin (B1684641), a platinum-based chemotherapy agent, is a cornerstone in the treatment of various cancers. Its stability in solution is a critical parameter that can impact therapeutic efficacy and patient safety. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in pharmaceutical preparations. This method is crucial for quality control, formulation development, and ensuring the integrity of the drug product throughout its shelf life. The assay is designed to separate and quantify this compound from its potential degradation products, which may arise under various stress conditions.
Principle of the Method
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate this compound from its degradation products. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak area of a known standard. Forced degradation studies are integral to this protocol to demonstrate the method's specificity and stability-indicating capabilities.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[4]
-
Hydrochloric acid (HCl)[1]
-
Sodium hydroxide (B78521) (NaOH)[1]
-
Hydrogen peroxide (H₂O₂)[1]
-
Potassium chloride (for some methods)[5]
-
Phosphoric acid (for some methods)[6]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following are typical chromatographic conditions, which may be optimized based on the specific instrumentation and column used.
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | Zorbax eclipse XDB-C18 (150mm x 4.6mm; 5 µm)[4] | Inertsil amino (250 mm × 4.6 mm i.d., 5 µ)[1] |
| Mobile Phase | Water:Methanol (98:2, v/v)[4] | Acetonitrile and Water[1] |
| Flow Rate | 1.0 mL/min[4] | 2.0 mL/min[1] |
| Injection Volume | 50 µL[4] | 20 µL[1] |
| Detection Wavelength | 230 nm[4] | 230 nm[1] |
| Column Temperature | Ambient | Ambient[1] |
| Run Time | As required for elution of all peaks | As required for elution of all peaks |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., water) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 25-150 µg/mL).[7]
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the this compound solution.[2] The goal is to achieve partial degradation of the drug (typically 10-30%).[2]
-
Acid Degradation: Mix the this compound solution with an equal volume of 0.1N HCl and keep at room temperature or heat to accelerate degradation.[1] Neutralize the solution before injection.
-
Alkaline Degradation: Mix the this compound solution with an equal volume of 0.1N NaOH and keep at room temperature.[1] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with 10% v/v hydrogen peroxide.[1]
-
Thermal Degradation: Expose the this compound solution to elevated temperatures (e.g., 80°C for 48 hours).[1]
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 200 w/m²) and fluorescent light (e.g., 1.2 million lux) for an extended period (e.g., 10 days).[1]
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Retention Time of this compound | ~5.2 min | [4] |
| Tailing Factor | < 2 | [7] |
| Theoretical Plates | > 2000 | - |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acidic | 0.1N HCl | Variable | Degradation Observed[1] |
| Alkaline | 0.1N NaOH | Variable | Degradation Observed[1] |
| Oxidative | 10% v/v H₂O₂ | Variable | Degradation Observed[1] |
| Thermal | 80°C | 2 days | ~10%[1] |
| Photolytic | UV/Fluorescent Light | 10 days | ~7%[1] |
Table 3: Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 25 - 150 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.476 µg/mL[7] |
| Limit of Quantification (LOQ) | 1.443 µg/mL[7] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-based stability testing of this compound.
Caption: Workflow for this compound Stability Testing.
Conclusion
The described HPLC method is a robust and reliable tool for the stability testing of this compound. The forced degradation studies confirm its stability-indicating capability, ensuring that any potential degradation products can be separated from the active pharmaceutical ingredient. This protocol is suitable for routine quality control analysis and for stability studies during drug development. The validation of this method in accordance with ICH guidelines is essential to ensure its accuracy, precision, and reliability.
References
- 1. asianpubs.org [asianpubs.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Developing and validation of high performance liquid chromatography method for determination of this compound-loaded Metal-organic framework materials | VNUHCM Journal of Health Sciences [stdjhs.scienceandtechnology.com.vn]
- 6. A novel stability-indicating analytical method development for simultaneous determination of this compound and decitabine from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.com [ijrar.com]
Application Notes: In Vitro Efficacy of Carboplatin on Cancer Cell Lines
Introduction
Carboplatin (B1684641) is a second-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, including ovarian, lung, head and neck, and brain cancers.[1] Its primary mechanism of action involves interfering with DNA in cancer cells, which ultimately leads to cell death.[1] Upon entering a cell, this compound is hydrolyzed, forming reactive platinum complexes that bind to DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases.[1][2] This binding results in the formation of intra-strand and inter-strand DNA crosslinks.[1][3] These DNA adducts distort the DNA helix, thereby obstructing DNA replication and transcription processes.[1][4] The resulting DNA damage triggers the activation of cellular DNA damage response pathways, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][4][5] The tumor suppressor protein p53 plays a crucial role in this process; in cancers with functional p53, this compound can effectively induce a strong apoptotic response.[1]
These application notes provide a comprehensive overview of the experimental protocols necessary to evaluate the cytotoxic effects of this compound on cancer cell lines in an in vitro setting. Detailed methodologies for cell viability assessment, cell cycle analysis, and protein expression analysis via Western blot are presented to guide researchers in drug development and cancer biology.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes published IC50 values for this compound across various human cancer cell lines, demonstrating its variable efficacy depending on the cancer type and experimental conditions.
| Cell Line | Cancer Type | Assay Method | Exposure Time (hours) | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | MTT | 48 | 84.37 | [5] |
| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified | 10.2 | [6] |
| SKOV3 | Ovarian Cancer | MTT | Not Specified | 100 ± 4.375 | [7] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | 0.5 | [6] |
| A2780 | Ovarian Cancer | MTT | Not Specified | 17 ± 6.010 | [7] |
| A549 | Lung Cancer | MTT | Not Specified | ~86.9 (256.6 µg/ml) | [5] |
| A-549 | Lung Cancer | Not Specified | Not Specified | 23 | [8] |
| HeLa | Cervical Cancer | MTT | 48 | 244.96 ± 3.33 | [9] |
| HeLa | Cervical Cancer | MTT | 72 | 97.60 ± 3.63 | [9] |
| SiHa | Cervical Cancer | CCK-8 | 72 | 142.4 | [9] |
| CaSki | Cervical Cancer | CCK-8 | 72 | 103 | [9] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 9.5 | [8] |
| Y79 | Retinoblastoma | WST-1 | 48 | 24 ± 21.46 | [10] |
| SNUOT-Rb1 | Retinoblastoma | WST-1 | 48 | 65 ± 2.23 | [10] |
Visualized Mechanisms and Workflows
This compound-Induced Signaling Pathway
General Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (MW: 371.25 g/mol )[11]
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)[12]
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Biological safety cabinet (BSC)
Procedure:
-
Safety Precautions: All handling of this compound powder and concentrated solutions must be performed in a BSC wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12]
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (mg/mmol)
-
Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 371.25 mg/mmol = 3.71 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the tube.[12] Vortex gently until the powder is completely dissolved. The solubility in water is approximately 25 mM (9.28 mg/mL).[11]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aqueous solutions of this compound are unstable and should be prepared fresh.[6][13] If short-term storage is necessary, protect from light and store at 4°C for no more than a few days. For longer-term use, consider preparing stock solutions in DMF or DMSO and storing them at -20°C, though water-based solvents are preferred for immediate use in cell culture.[14]
Cell Culture and this compound Treatment
This protocol outlines the general procedure for seeding cancer cells and treating them with various concentrations of this compound.
Materials:
-
Cancer cell line of interest (e.g., A2780, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well, 24-well, or 6-well flat-bottom sterile culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.[12]
-
Wash cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.[12]
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into the appropriate culture plates at a pre-optimized density. The density should allow for logarithmic growth throughout the experiment. A common starting point for a 96-well plate is 5,000-10,000 cells per well in 100 µL of medium.[12][15]
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.[12]
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).[12]
-
Carefully remove the medium from the wells.
-
Add 100 µL (for a 96-well plate) of the corresponding this compound dilution to each well.[5][12]
-
Include control wells: "untreated" (cells with fresh medium only) and "vehicle control" (cells with medium containing the highest concentration of the solvent used for the stock solution, if not water/PBS).[12][15]
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[15]
-
Microplate reader
Procedure:
-
MTT Addition: Following the this compound incubation period, add 10-20 µL of MTT solution to each well.[15][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[12] Add 100-150 µL of DMSO to each well to dissolve the crystals.[15]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][15]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve (Cell Viability % vs. This compound Concentration) and use non-linear regression analysis to determine the IC50 value.[16]
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach with trypsin. Combine all cells from each sample.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet once with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping.[17]
-
Storage/Incubation: Fix the cells for at least 2 hours on ice or overnight at -20°C.[10][18]
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A to degrade RNA, which PI can also bind.[10][17][19] Incubate for 30 minutes at 37°C.[20]
-
Add PI solution to the cells and incubate for 15-30 minutes at 4°C in the dark.[10][20]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment is often associated with an accumulation of cells in the S and G2/M phases.[20]
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect and quantify changes in the expression of key proteins involved in apoptosis, such as cleaved caspase-3, following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)[22]
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.[22]
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21][22]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[21]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[21]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23][24]
-
Wash the membrane three times with TBST for 5-10 minutes each.[21][23]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21][23]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.[22]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the bands.[21] Normalize the expression of the protein of interest to a loading control (e.g., β-actin) to compare relative protein levels between samples.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. news-medical.net [news-medical.net]
- 4. imrpress.com [imrpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and Characterization of this compound-Resistant Retinoblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Apoptosis Inducers | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. haematologica.org [haematologica.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad.com [bio-rad.com]
- 23. origene.com [origene.com]
- 24. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Combined Use of Carboplatin and Paclitaxel in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the combination of carboplatin (B1684641) and paclitaxel (B517696) in preclinical cancer research. This combination chemotherapy is a cornerstone in the treatment of various malignancies, including ovarian, lung, and breast cancers.[1][2] The synergistic anti-tumor effect of this combination is attributed to their distinct and complementary mechanisms of action.[1]
This compound, a platinum-based alkylating agent, exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[1][3] Paclitaxel, a taxane, disrupts microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[1][3] The synergistic interaction is thought to stem from paclitaxel-induced cell cycle arrest, which allows for the accumulation of this compound-DNA adducts and inhibits DNA repair mechanisms.[1][4]
This document offers detailed protocols for key in vitro and in vivo experiments, summarizes quantitative data from preclinical studies, and provides visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Synergism
The following tables summarize quantitative data from various preclinical studies investigating the synergistic effects of this compound and paclitaxel.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | Drug(s) & Concentration | Growth Inhibition (%) | Citation |
| 5637 | Bladder Cancer | MTS | This compound (290 µM) / Paclitaxel (0.08 µM) | IC50 values determined individually | [4] |
| Combination (Calculated IC50: 150 µM) | Observed Dm value: 130 µM (Moderate Synergism) | [4] | |||
| MOV | Ovarian Cancer | WST-1 | Paclitaxel (1 nM) + this compound (1 µM) | Not explicitly stated, but significant reduction observed | [1][5] |
| A2780 | Ovarian Cancer | WST-1 | Paclitaxel + this compound | Dose-dependent response observed | [5] |
| OVCAR-3 | Ovarian Cancer | WST-1 | Paclitaxel + this compound | Dose-dependent response observed | [5] |
| OVCAR-5 | Ovarian Cancer | WST-1 | Paclitaxel + this compound | Dose-dependent response observed | [5] |
| UT-OV-1 | Ovarian Cancer | Not Specified | Paclitaxel + this compound | 56 | [1] |
| UT-OV-3B | Ovarian Cancer | Not Specified | Paclitaxel + this compound | 33 | [1] |
| UT-OV-4 | Ovarian Cancer | Not Specified | Paclitaxel + this compound | 47 | [1] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment | Outcome | Citation |
| Ovarian Cancer | Mice with A2780 xenografts | This compound (40 mg/kg) + Paclitaxel (10 mg/kg) | Significant tumor size reduction on day 8 compared to control (p=0.03) | [6][7] |
| Ovarian Cancer | Mice with OVCAR-3 xenografts | Paclitaxel + Anti-CCL2 mAbs | Significantly reduced tumor burden | [1] |
| Non-Small-Cell Lung Carcinoma | Nude mice with A549 xenografts | Paclitaxel + this compound + Nobiletin | Significantly suppressed tumor growth | [1] |
| Lewis Lung Carcinoma | Mice | Paclitaxel + this compound + TNP-470/minocycline | 1.6-fold increase in tumor growth delay; reduced lung metastases | [1] |
Experimental Protocols
In Vitro Assays
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study on ovarian cancer cell lines.[1][5]
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A2780, OVCAR-3) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and paclitaxel.
-
Treat cells with either paclitaxel (e.g., 1 nM), this compound (e.g., 1 µM), or a combination of both for 48 hours.[1] Include a vehicle-treated control group.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment.
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that allows for the formation of distinct colonies (this needs to be optimized for each cell line).
-
-
Drug Exposure:
-
Allow cells to attach overnight.
-
Expose cells to a range of concentrations of this compound and paclitaxel, both as single agents and in combination, for a defined period (e.g., 24 hours).[1]
-
-
Colony Formation:
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid.[1]
-
Stain the colonies with crystal violet.[1]
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[1]
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Determine the IC50 values (the drug concentration that inhibits colony formation by 50%).
-
Analyze the interaction between the two drugs using methods such as the combination index (CI) or isobologram analysis to determine if the effect is synergistic, additive, or antagonistic.[1]
-
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is a standard method for the quantitative analysis of apoptosis by flow cytometry.[8]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound, paclitaxel, or the combination for a specified duration. Include an untreated control group.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin.[8] Combine both cell populations.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution.[10]
-
Cell Seeding and Treatment:
-
As described in the Apoptosis Assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described above.
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol (B145695) dropwise to fix the cells.[8][10]
-
Incubate at -20°C for at least 2 hours.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
In Vivo Assay
Protocol 5: Xenograft Tumor Model
This protocol describes the use of an in vivo model to assess the efficacy of the drug combination.[1]
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).[1]
-
-
Drug Administration:
-
Administer the drugs according to a predefined schedule. For example, paclitaxel might be given intraperitoneally twice a week, and this compound once a week.[1] Dosing will need to be optimized for the specific model and drugs.
-
-
Monitoring and Endpoint:
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume between the treatment groups to determine the significance of the combination therapy.[1]
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for in vitro synergy assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Paclitaxel Enhances this compound-DNA Adduct Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Imaging of treatment response to the combination of this compound and paclitaxel in human ovarian cancer xenograft tumors in mice using FDG and FLT PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging of Treatment Response to the Combination of this compound and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Carboplatin Administration in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641) is a second-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1] Its primary mechanism of action involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2][3][4][5][6] In preclinical oncology research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy and toxicity of chemotherapeutic agents like this compound.[1][7][8][9] These application notes provide a comprehensive guide to the administration of this compound in mouse xenograft studies, including detailed protocols, quantitative data summaries, and visual workflows.
Quantitative Data Summary: this compound Dosing Regimens
The optimal dose and schedule for this compound administration can vary significantly depending on the tumor model, mouse strain, and specific experimental objectives. The following table summarizes various this compound dosing regimens reported in the literature for mouse xenograft models.
| Cancer Type | Mouse Strain | Cell Line/Model | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Testicular Nonseminomatous Germ Cell Tumor | SCID | Xenograft | 60 mg/kg | N/A | Two cycles | [10][11] |
| Testicular Nonseminomatous Germ Cell Tumor | SCID | Xenograft | 120 mg/kg | N/A | Single cycle (associated with high mortality) | [10][11] |
| Ovarian Cancer | N/A | HeyA-8, SKOV3.ip1 | 50 mg/kg | Intravenous (IV) | Every 21 days for 3 cycles (in combination with paclitaxel) | [1][12] |
| Ovarian Cancer | N/A | IGROV-1 | 30 mg/kg | N/A | Weekly | [1] |
| Ovarian Cancer | N/A | A2780 | 40 mg/kg | Intraperitoneal (IP) | Day 0 and 5 (in combination with paclitaxel) | [13] |
| Ovarian Cancer | PDX Model | OV-41-M3 | 50 mg/kg | Intraperitoneal (IP) | Days 1, 8, and 18 (in combination with paclitaxel) | [14] |
| Ovarian Cancer | Mouse Model | ID8-fLuc | 60 or 80 mg/kg | Intraperitoneal (IP) | Day 14 post tumor cell inoculation | [15] |
| Ovarian Cancer | N/A | N/A | 25, 50, and 75 mg/kg | Intraperitoneal (IP) | Once weekly for up to six cycles | [16] |
| Prostate Cancer | PDX Model | PDX-287R, PDX-224R-Cx | 50 mg/kg | N/A | Single dose 7 days before CAR T cell transfer | [17] |
| Melanoma | GEMM, B16 | TRIA, B16 | 50 mg/kg | Intravenous (IV) | Single dose | [18] |
| Ovarian Cancer | N/A | OVCAR-3 | 80 or 100 mg/kg | N/A | Once a week | [19] |
Note: The Maximum Tolerated Dose (MTD) of this compound can vary. One study in Balb C- mice reported an MTD of 80 mg/kg for a single intravenous administration.[20]
Experimental Protocols
A. Protocol for Subcutaneous Xenograft Tumor Establishment
This protocol outlines the general steps for establishing subcutaneous xenograft tumors in immunodeficient mice (e.g., Nude, SCID, NSG).[1][8][21]
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Calipers
Procedure:
-
Cell Preparation: Culture human cancer cells to 70-80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS or HBSS, and resuspend in a 1:1 mixture of serum-free medium/HBSS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.[1]
-
Animal Preparation: Anesthetize the mouse using an appropriate method. Shave the injection site on the flank of the mouse.[1]
-
Tumor Cell Implantation: Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe. Gently lift the skin on the flank and insert the needle subcutaneously. Slowly inject the cell suspension to form a small bleb. Withdraw the needle slowly to prevent leakage.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1][21]
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][21]
B. Protocol for this compound Administration
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) or 5% dextrose in water (D5W) for reconstitution[1]
-
Syringes (1 mL) with needles (27-30 gauge for IV, 25-27 for IP)[1]
-
Animal scale
Procedure:
-
This compound Reconstitution: Reconstitute the this compound powder with sterile saline or D5W to the desired stock concentration. Further dilute the stock solution to the final working concentration immediately before use.[1]
-
Dose Calculation: Weigh each mouse to determine the exact dose of this compound to be administered based on its body weight (mg/kg).[1]
-
Administration:
-
Intraperitoneal (IP) Injection: Securely hold the mouse and tilt it downwards to allow the abdominal organs to shift. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. Inject the calculated volume of the this compound solution.[1]
-
Intravenous (IV) Injection: Place the mouse in a restraining device to visualize the lateral tail vein. Swab the tail with alcohol. Insert the needle into the tail vein and slowly inject the this compound solution.[1]
-
-
Post-Treatment Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.[1] Continue to measure tumor volume regularly to assess treatment efficacy.[1][21] To alleviate known side effects of this compound, anti-nausea medications can be administered.[16]
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical experimental workflow for a mouse xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. clinicallab.com [clinicallab.com]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Efficient this compound single therapy in a mouse model of human testicular nonseminomatous germ cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. oatext.com [oatext.com]
- 13. Imaging of Treatment Response to the Combination of this compound and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 14. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 15. Intraperitoneal alpha therapy with 224Ra-labeled microparticles combined with chemotherapy in an ovarian cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-dose this compound modifies the tumor microenvironment to augment CAR T cell efficacy in human prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Enhancement of paclitaxel and this compound therapies by CCL2 blockade in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative distribution and excretion of this compound and cisplatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of Carboplatin-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the formation of covalent adducts with nuclear DNA. These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The quantification and characterization of this compound-DNA adducts are crucial for understanding its mechanism of action, assessing drug efficacy, and investigating mechanisms of resistance. This document provides detailed application notes and protocols for various techniques employed in the detection and quantification of this compound-DNA adducts.
Mechanism of this compound-DNA Adduct Formation
This compound, cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a prodrug that undergoes hydrolysis upon entering the low chloride environment of the cell. This aquation process leads to the formation of reactive platinum species that can bind to the N7 position of purine (B94841) bases, primarily guanine (B1146940) and to a lesser extent adenine. The initial reaction forms monofunctional adducts, which can then undergo further reactions to form intrastrand and interstrand crosslinks. These crosslinks are the primary lesions responsible for the cytotoxic effects of this compound.
Techniques for Detecting this compound-DNA Adducts
A variety of analytical techniques are available for the detection and quantification of this compound-DNA adducts, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput.
Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique for quantifying isotope-labeled molecules. For this compound-DNA adducts, this typically involves using 14C-labeled this compound. AMS can detect attomole (10-18) levels of 14C, making it possible to measure adduct formation at clinically relevant and even sub-pharmacological "microdoses".[1][2][3][4] This method is particularly powerful for quantifying this compound-DNA monoadducts, which are the precursors to the cytotoxic crosslinks.[2][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity | Attomole (10-18 to 10-21) level | [1] |
| Detection Limit | Less than one 14C-labeled drug molecule per 105 cells | [1] |
| Lowest Concentration Measured | Approximately 1 amol/10 µg of DNA | [2] |
| Adduct Levels (Microdose) | ~1 to 15 monoadducts per 108 nucleotides | [6] |
| Adduct Levels (Therapeutic Dose) | ~100 to 1500 monoadducts per 108 nucleotides | [6] |
Experimental Protocol: AMS for 14C-Carboplatin-DNA Adducts
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with [14C]this compound at the desired concentration (e.g., microdose of 1 µM or therapeutic dose of 100 µM) for a specified duration (e.g., 4 hours).[6]
-
Post-Incubation: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate in this compound-free medium for various time points to allow for adduct formation and repair.[6]
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol. Ensure high purity of the DNA sample.
-
Graphitization: Convert the isolated DNA into graphite. This is a critical step for AMS analysis.[4][6]
-
AMS Measurement: Quantify the 14C content in the graphite sample using an accelerator mass spectrometer.[4]
-
Data Analysis: Calculate the number of this compound-DNA adducts per nucleotide based on the measured 14C levels and the specific activity of the [14C]this compound.[1]
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative immunostaining, utilize monoclonal antibodies that specifically recognize platinum-DNA adducts.[7][8][9][10] These techniques are valuable for quantifying adducts in both in vitro and in vivo samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| ELISA Sensitivity | Can detect down to 3 nmol Pt/g DNA (1 Pt adduct/106 bases) | [8] |
| ELISA 50% Inhibition (in vitro) | ~15 fmol of total DNA-bound Pt/assay well | [8] |
| ELISA 50% Inhibition (heated DNA) | 2-2.5 fmol Pt adducts/well | [8] |
| Immunostaining (in vitro) | Staining intensities for this compound are at least 29 times lower than for an equimolar dose of cisplatin (B142131). | [7] |
Experimental Protocol: Competitive ELISA for this compound-DNA Adducts
Methodology:
-
Plate Coating: Coat microtiter plates with DNA highly modified with a platinum compound (e.g., cisplatin-modified DNA).
-
Sample and Standard Preparation: Isolate DNA from cells or tissues treated with this compound. Prepare a standard curve using DNA with known concentrations of this compound-DNA adducts. Heat the DNA samples (100°C for 5 minutes) to increase immunoreactivity.[8]
-
Competitive Binding: In a separate tube, incubate the DNA samples or standards with a limited amount of a monoclonal antibody specific for platinum-DNA adducts (e.g., ICR4).[8]
-
Plate Incubation: Transfer the antibody-DNA mixtures to the coated microtiter plate and incubate. The free antibody will bind to the platinated DNA on the plate.
-
Washing: Wash the plate to remove unbound antibodies and DNA.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chromogenic substrate and measure the absorbance using a plate reader. The signal is inversely proportional to the amount of adducts in the sample.
-
Quantification: Determine the concentration of this compound-DNA adducts in the samples by comparing their absorbance to the standard curve.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique that can be used to measure the total platinum content in DNA samples. While not specific for the type of adduct (mono- vs. di-adducts), its high sensitivity makes it suitable for clinical studies.[3][11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Adduct Levels (in vitro) | 14.33 +/- 14.71 fmol/µg DNA | [11] |
| Adduct Levels (in vivo, 1 hr post-treatment) | 1.91 +/- 3.59 fmol/µg DNA | [11] |
| Adduct Levels (in vivo, 24 hr post-treatment) | 2.61 +/- 3.35 fmol/µg DNA | [11] |
Experimental Protocol: ICP-MS for Total Platinum in DNA
Methodology:
-
Sample Collection: Obtain peripheral blood leukocytes or other tissue samples from patients treated with this compound.[11]
-
DNA Isolation: Isolate and purify genomic DNA from the samples. It is crucial to remove any unbound platinum.
-
DNA Quantification: Accurately determine the concentration of the isolated DNA.
-
Sample Digestion: Digest the DNA sample in a strong acid mixture to liberate the platinum atoms.
-
ICP-MS Analysis: Introduce the digested sample into the ICP-MS instrument to measure the concentration of platinum.
-
Data Analysis: Normalize the platinum concentration to the amount of DNA analyzed to express the results as fmol of platinum per µg of DNA.[11]
Other Techniques
-
Atomic Absorption Spectroscopy (AAS): Similar to ICP-MS, AAS measures total platinum content but is generally less sensitive.[3][7]
-
32P-Postlabeling Assay: This highly sensitive method is suitable for detecting platinum-DNA crosslinks but is not effective for quantifying this compound-DNA monoadducts.[3][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and identify different types of platinum-DNA adducts after enzymatic digestion of the DNA.[13] It has been shown that this compound primarily forms the same d(pGpG)>Pt(NH3)2 adduct as cisplatin.[13]
Conclusion
The choice of technique for detecting this compound-DNA adducts depends on the specific research question, the required sensitivity, and the available resources. AMS offers unparalleled sensitivity for mechanistic studies using isotope-labeled this compound. Immunoassays provide a good balance of sensitivity and throughput for both preclinical and clinical applications. ICP-MS is a robust method for quantifying total platinum adducts in clinical samples. By selecting the appropriate methodology, researchers can gain valuable insights into the pharmacodynamics of this compound, which can aid in the development of more effective cancer therapies.
References
- 1. osti.gov [osti.gov]
- 2. Kinetics of this compound-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microdosing approach for characterizing formation and repair of this compound–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel Enhances this compound-DNA Adduct Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of interaction products of this compound with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive detection of DNA modifications induced by cisplatin and this compound in vitro and in vivo using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetically guided dose escalation of this compound in epithelial ovarian cancer: effect on drug-plasma AUC and peripheral blood drug-DNA adduct levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or this compound-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A comparison of in vitro platinum-DNA adduct formation between this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carboplatin and Immunotherapy Combination Study Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of platinum-based chemotherapy, such as carboplatin (B1684641), with immunotherapy, particularly immune checkpoint inhibitors (ICIs), has emerged as a cornerstone of treatment in various malignancies, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1] this compound, an alkylating agent that damages cancer cell DNA, can induce immunogenic cell death (ICD).[2][3] This process releases tumor-associated antigens and danger signals, which can prime the immune system for an anti-tumor response.[1] Immunotherapies, like PD-1/PD-L1 inhibitors, work by releasing the "brakes" on the immune system, allowing T cells to effectively attack cancer cells.[1] The synergy between these two modalities lies in this compound's ability to modulate the tumor microenvironment (TME), making it more receptive to the effects of immunotherapy, thereby enhancing the overall anti-tumor activity.[1][4] These notes provide a detailed guide to designing preclinical and clinical studies for this combination, including experimental protocols, data presentation, and mechanistic insights.
Mechanism of Synergy: this compound-Induced Immune Modulation
This compound enhances the efficacy of immunotherapy through several key mechanisms. Primarily, it induces DNA damage in tumor cells, which can trigger the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[5] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for recruiting and activating dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) within the tumor.[5] Furthermore, this compound can promote lymphocyte trafficking into the TME by altering the tumor vasculature.[4][6] By reducing immunosuppressive cell populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), this compound helps to shift the TME from an immunologically "cold" to a "hot" state, thereby augmenting the response to immune checkpoint inhibitors.[1][5]
Preclinical Study Design and Protocols
Preclinical studies in appropriate animal models are essential to evaluate the efficacy, safety, and optimal dosing schedule of the combination therapy.[7]
Murine Tumor Model Workflow
A typical workflow for a preclinical study using a syngeneic mouse model is outlined below. Syngeneic models, where tumor cells are implanted into immunocompetent mice of the same strain, are critical for studying immunotherapy interactions.[7]
References
- 1. Combining Immunotherapy with Chemotherapy in Oncology Trial Design – Clinical Research Made Simple [clinicalstudies.in]
- 2. youtube.com [youtube.com]
- 3. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose this compound reprograms tumor immune microenvironment through STING signaling pathway and synergizes with PD-1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Synergy of Carboplatin and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of carboplatin (B1684641), a DNA-damaging chemotherapy agent, and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy, particularly for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. This synergy is rooted in the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, remain viable. These application notes provide a comprehensive overview of the protocols to evaluate the synergistic effects of this compound and PARP inhibitors in preclinical settings.
Signaling Pathways and Mechanism of Action
This compound induces DNA damage, primarily in the form of inter-strand and intra-strand crosslinks, which can lead to double-strand breaks (DSBs). In HR-proficient cells, these DSBs are efficiently repaired. PARP inhibitors block the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs). The accumulation of unrepaired SSBs can lead to the collapse of replication forks and the formation of DSBs. In cancer cells with a compromised HR pathway (e.g., BRCA-mutated), the combination of this compound-induced DSBs and PARP inhibitor-induced DSBs overwhelms the cell's remaining DNA repair capacity, leading to apoptosis.[1][2][3][4]
Mechanism of synthetic lethality with this compound and PARP inhibitors.
Data Presentation
Table 1: Summary of Preclinical Data for PARP Inhibitors in Combination with this compound[1][2][5][6]
| PARP Inhibitor | Cancer Model | BRCA Status | Synergy Observed | Key Findings |
| Veliparib (ABT-888) | Isogenic mouse embryonic stem cells; Brca2 xenografts | BRCA1/2 deficient | Synergistic | The combination of ABT-888 and this compound was more effective than monotherapy in killing or inhibiting the proliferation of BRCA-deficient cells and delayed tumor growth. |
| Talazoparib (B560058) | 13 Triple-Negative Breast Cancer (TNBC) cell lines | BRCA1/2 mutated and wild-type | Synergistic in 92.3% of cell lines | The sequential administration of talazoparib and this compound effectively inhibited micrometastatic disease. |
| Olaparib | HR-proficient epithelial ovarian cancer (EOC) cells + 17-AAG (HSP90 inhibitor) | HR-proficient | Sensitization to Olaparib and this compound | 17-AAG suppressed HR, rendering HR-proficient cells sensitive to the combination therapy. |
| HH-102007 | SUM149PT breast cancer cells and in vivo model | Not specified | Synergistic | Showed synergy in combination with this compound, unlike another PARP inhibitor, AZD-9574.[5] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
Workflow for in vitro cell viability assay.
1. Cell Culture:
-
Culture HR-deficient (e.g., HCC1937, CAPAN-1) and HR-proficient (e.g., MCF-7) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
2. Drug Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in water) and the PARP inhibitor (e.g., 10 mM in DMSO).[1]
-
Serially dilute the drugs in culture media to the desired concentrations for the experiment.[1]
3. Experimental Setup:
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with:
-
Vehicle control (media with DMSO if applicable).
-
This compound alone (at various concentrations).
-
PARP inhibitor alone (at various concentrations).
-
Combination of this compound and PARP inhibitor (at various concentrations in a fixed or variable ratio).[1]
-
4. Incubation and Viability Assessment:
-
Incubate the treated cells for 72-96 hours.[1]
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or a luminescent assay (e.g., CellTiter-Glo®).[1]
-
Measure fluorescence or luminescence using a plate reader.[1]
5. Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][7][8][9][10][11][12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound, PARP inhibitor, or the combination for 24-48 hours.
-
Harvest cells by trypsinization and collect the cell suspension.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
DNA Damage Analysis (γH2AX Immunofluorescence Staining)
This protocol visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).[4]
Experimental workflow for γH2AX immunofluorescence staining.
1. Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate to achieve 60-70% confluency.[13]
-
Treat cells with this compound, PARP inhibitor, or the combination for a specified time (e.g., 24 hours).
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.[14][15]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]
3. Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[13][14][15]
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[13][14][15]
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[13]
4. Counterstaining and Mounting:
5. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).[13]
In Vivo Xenograft Studies
This protocol evaluates the efficacy of the combination therapy in a mouse xenograft model.[1]
1. Cell Implantation:
-
Subcutaneously inject HR-deficient human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[1]
-
Monitor tumor growth regularly using calipers.[1]
2. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., administered intraperitoneally once a week)
-
PARP inhibitor alone (e.g., administered orally daily)
-
This compound and PARP inhibitor combination.[1]
-
3. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the efficacy of the combination treatment to monotherapies and the control.
Conclusion
The synergistic combination of this compound and PARP inhibitors holds significant promise for the treatment of HR-deficient cancers. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this therapeutic strategy. Rigorous in vitro and in vivo studies are essential to elucidate the mechanisms of synergy, optimize dosing and scheduling, and identify predictive biomarkers to guide clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of synthetic lethality via combinations of ABT-888, a PARP inhibitor, and this compound in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of synthetic lethality via combinations of ABT-888 (a PARP inhibitor) and this compound in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 inhibitor HH-102007 shows synergy with this compound for cancer treatment | BioWorld [bioworld.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 16. crpr-su.se [crpr-su.se]
Application Notes and Protocols for Assessing Carboplatin-Induced Nephrotoxicity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboplatin (B1684641) is a second-generation platinum-containing anticancer drug used to treat various malignancies, including ovarian, lung, and head and neck cancers.[1][2] While it was developed as an analog of cisplatin (B142131) with a more favorable safety profile, particularly reduced nephrotoxicity, high-dose this compound chemotherapy can still induce renal injury.[1][3][4] The nephrotoxicity is dose-dependent and can manifest as renal tubular injury, focal tubular necrosis, and acute interstitial nephritis.[1][3][5] The underlying mechanisms are not as extensively studied as those for cisplatin but are understood to involve oxidative stress, DNA damage, and apoptosis in renal tubular cells.[3][4]
Accurate assessment of this compound-induced nephrotoxicity in preclinical animal models is crucial for understanding its mechanisms, developing protective strategies, and defining safe dosing regimens. These application notes provide a comprehensive overview of the key methods and detailed protocols for evaluating renal injury in rodent models following this compound administration.
Animal Models and Dosing Regimens
Rodent models, particularly rats and mice, are widely used to study drug-induced nephrotoxicity due to their physiological similarities to humans and ease of handling.[6][7]
2.1 Species Selection:
-
Rats (e.g., Wistar, Sprague-Dawley): Often used for dose-response and time-course studies of nephrotoxicity.[3][4]
-
Mice (e.g., C57BL/6, BALB/c): Suitable for mechanistic studies, especially those involving genetically modified strains.
2.2 this compound Administration:
-
Route: Intraperitoneal (i.p.) injection is the most common route for inducing consistent nephrotoxicity in experimental settings.[3][4]
-
Dose: The dose required to induce nephrotoxicity is significantly higher than for cisplatin. Doses are typically administered as a single injection.[3][4]
-
Vehicle: this compound is typically dissolved in a saline solution for administration.
Table 1: Example Dosing Regimens for Inducing Nephrotoxicity in Rats
| Species | Strain | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rat | Wistar | 64, 128, 192, 256 | i.p., single dose | Dose-dependent increases in plasma creatinine (B1669602) and BUN. Significant decreases in renal antioxidant enzymes (SOD, CAT) at doses ≥ 128 mg/kg.[3] | [3] |
| Rat | Wistar | 256 | i.p., single dose | Time-dependent increases in plasma creatinine and BUN from day 1 to 5. Significant depletion of antioxidant enzymes from day 3 to 5.[4] | [4] |
Experimental Workflow for Assessment
A systematic approach is required to comprehensively evaluate nephrotoxicity, combining functional, histological, and molecular endpoints.
Caption: General experimental workflow for assessing this compound-induced nephrotoxicity.
Assessment Methods and Protocols
Functional Assessment: Biochemical Markers
The most common method for assessing renal function is the measurement of blood urea (B33335) nitrogen (BUN) and serum creatinine (SCr).[6][8] Elevated levels of these markers indicate a reduction in the glomerular filtration rate (GFR).[6]
Table 2: Changes in Functional Biomarkers After this compound Administration in Rats
| Parameter | Control (Saline) | This compound (256 mg/kg) at Day 4 | Unit | Reference |
| Plasma Creatinine | ~0.5 | > 2.0 | mg/dL | [3] |
| Blood Urea Nitrogen | ~20 | > 100 | mg/dL | [3] |
Protocol 4.1.1: Blood Collection and Serum Preparation
Objective: To obtain serum for biochemical analysis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Anesthetize the animal according to the institution's approved animal care protocol.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.[9]
-
Dispense the collected blood into a microcentrifuge tube.
-
Allow the blood to clot at room temperature for 30 minutes.[10]
-
Centrifuge the tubes at 2,000 x g for 20 minutes at 4°C to separate the serum.[9]
-
Carefully collect the supernatant (serum) and transfer it to a new, labeled tube.
-
Store serum at -80°C until analysis.[9]
Protocol 4.1.2: Measurement of BUN and Serum Creatinine
Objective: To quantify BUN and SCr levels as indicators of renal function.
Principle: Commercially available colorimetric assay kits are most commonly used. Creatinine is often measured using the Jaffe reaction (alkaline picrate (B76445) method), while BUN is measured based on the urease reaction.[8][9]
Procedure:
-
Thaw serum samples on ice.
-
Perform the assays using commercially available kits (e.g., from Labtest, Cayman Chemical, or similar suppliers) according to the manufacturer's instructions.
-
Briefly, this involves mixing a small volume of serum with the kit's reagents in a 96-well plate.
-
After an incubation period, the absorbance is read using a microplate reader at the specified wavelength.
-
Calculate the concentration of BUN and creatinine by comparing the sample absorbance to a standard curve generated with known concentrations of urea and creatinine.[9]
-
Results are typically expressed in mg/dL.[11]
Histopathological Assessment
Histopathological examination of kidney tissue is essential for identifying the nature and extent of renal damage, such as tubular necrosis, vacuolization, and inflammatory cell infiltration.[5][12]
Protocol 4.2.1: Kidney Tissue Processing and H&E Staining
Objective: To prepare kidney tissue sections for microscopic examination.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Mounting medium
Procedure:
-
Fixation: At the time of sacrifice, harvest the kidneys.[13] Fix one kidney in 4% PFA or 10% NBF for 24 hours at 4°C.
-
Dehydration: Wash the fixed tissue in PBS and then dehydrate through a graded series of ethanol solutions.
-
Clearing: Clear the tissue in xylene.
-
Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and then embed it to form a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Rinse and differentiate in acid-alcohol.
-
Stain with Eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate the stained sections, clear in xylene, and coverslip using a permanent mounting medium.
-
-
Analysis: Examine the slides under a light microscope to assess for pathological changes like tubular necrosis, loss of brush border, cast formation, and interstitial inflammation.
Molecular and Cellular Assessment
These assays provide mechanistic insights into how this compound induces renal cell injury and death.
Signaling Pathways in this compound Nephrotoxicity
This compound-induced nephrotoxicity is strongly associated with oxidative stress.[3][4] The generation of reactive oxygen species (ROS) overwhelms the kidney's antioxidant defenses, leading to lipid peroxidation, protein oxidation, and DNA damage. This cellular damage can trigger mitochondrial dysfunction and activate apoptotic pathways, leading to the death of renal tubular cells.
Caption: Key signaling events in this compound-induced renal tubular cell injury.
Protocol 4.3.2: Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify ROS levels in kidney tissue homogenates.
Principle: Dihydroethidium (DHE) is a fluorescent probe used to detect superoxide. DHE is oxidized by ROS to ethidium, which intercalates with DNA, emitting red fluorescence.[12]
Materials:
-
Kidney tissue, snap-frozen in liquid nitrogen
-
Homogenization buffer (e.g., RIPA buffer)
-
Dounce homogenizer
-
DHE stock solution (in DMSO)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Weigh a piece of frozen kidney tissue and add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Dilute the samples to a uniform protein concentration (e.g., 1 mg/mL) with homogenization buffer.
-
Add 50 µL of each sample to the wells of a black 96-well plate.
-
Prepare a working solution of DHE (e.g., 10 µM) in PBS.
-
Add 50 µL of the DHE working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~480-500 nm and an emission wavelength of ~590-610 nm.
-
Express ROS levels as relative fluorescence units (RFU) per mg of protein.
Protocol 4.3.3: Assessment of Apoptosis via TUNEL Assay
Objective: To detect DNA fragmentation associated with apoptosis in kidney tissue sections.
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay enzymatically labels the 3'-OH ends of DNA strand breaks, which are a hallmark of apoptosis.[14][15]
Materials:
-
Paraffin-embedded kidney tissue sections on slides (from Protocol 4.2.1)
-
Commercial TUNEL assay kit (e.g., from Roche or similar suppliers)[13]
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
Fluorescent microscope
-
DAPI counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as described in the H&E staining protocol.
-
Permeabilization: Incubate sections with Proteinase K solution to retrieve antigenic sites.
-
Labeling Reaction: Follow the manufacturer's protocol for the chosen TUNEL kit. This typically involves:
-
Incubating the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP).[14]
-
This reaction takes place in a humidified chamber for ~60 minutes at 37°C.
-
-
Washing: Rinse the slides thoroughly with PBS to stop the reaction and remove unbound nucleotides.
-
Counterstaining: Stain the nuclei with a DNA-intercalating dye like DAPI (blue fluorescence) to visualize all cells.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium.
-
Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green or red fluorescence (depending on the kit's label), while all nuclei will be visible with DAPI.[16]
-
Quantify apoptosis by counting the number of TUNEL-positive cells per high-power field or as a percentage of total (DAPI-stained) cells. Apoptotic cells are typically observed in the proximal and distal tubules.[17]
-
Summary of Assessment Methods
The selection of methods should be guided by the research question, whether it is for general toxicity screening or a detailed mechanistic study.
Caption: Key methods for evaluating different aspects of renal toxicity.
References
- 1. Chemotherapy-induced acute kidney injury: epidemiology, pathophysiology, and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemotherapy-induced acute kidney injury: epidemiology, pathophysiology, and therapeutic approaches [frontiersin.org]
- 3. Dose response of this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time response of this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-related acute interstitial nephritis in a patient with pancreatic neuroendocrine tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. dvm360.com [dvm360.com]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) [bio-protocol.org]
- 11. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Ex Vivo Semiquantitative Fluorescent Imaging Utilizing Planar Laser Scanner: Detection of Reactive Oxygen Species Generation in Mouse Brain and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jsurgmed.com [jsurgmed.com]
Application Notes and Protocols for the Safe Handling and Storage of Carboplatin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper storage, handling, and disposal of carboplatin (B1684641) in a laboratory environment. Adherence to these protocols is crucial to ensure personnel safety, maintain the integrity of the compound, and guarantee the accuracy of experimental results.
Introduction
This compound is a potent antineoplastic agent belonging to the platinum-based chemotherapy drug class.[1] It exerts its cytotoxic effects by forming covalent adducts with DNA, leading to inter- and intra-strand cross-links that inhibit DNA replication and transcription, ultimately inducing cell death.[1][2][3][4][5] Due to its mutagenic and potentially carcinogenic properties, stringent safety measures must be implemented when handling this compound in a research setting.[2][4][6]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[2][4][6] Key hazards include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4][7][8]
-
Irritation: Causes skin and serious eye irritation.[2][4][7]
-
Sensitization: May cause allergic skin reactions and allergy or asthma symptoms if inhaled.[2][4][8][9]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][4][8][9]
Immediate Safety Precautions:
-
All handling of this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure risk.[1][6]
-
A comprehensive suite of Personal Protective Equipment (PPE) is mandatory.[1][6]
-
Avoid eating, drinking, smoking, and applying cosmetics in the laboratory where this compound is handled.[1][5]
-
Wash hands thoroughly with soap and water before and after handling, even if gloves were worn.[1][6]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[1][6] | Prevents dermal exposure. The outer glove should be changed immediately if contaminated. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[1][6] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles or glasses with side shields. A full-face shield is required when there is a risk of splashing.[1][6] | Protects eyes and face from accidental splashes. |
| Respiratory Protection | An N95 respirator or higher is necessary when handling this compound powder or during spill cleanup to prevent aerosol inhalation.[1][6] | Protects against inhalation of hazardous particles. |
Storage and Stability of this compound
Proper storage is critical to maintain the stability and efficacy of this compound.
Powder Form:
-
Store in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[1]
-
Store at controlled room temperature, 15°C to 25°C (59°F to 77°F).[10][11]
Solutions:
The stability of this compound solutions is dependent on the diluent, concentration, and storage temperature.
| Diluent | Concentration | Storage Condition | Stability |
| 5% Dextrose in Water (D5W) | 0.3 mg/mL | Room Temperature (20°C–25°C), Normal Room Light | 42 days[12] |
| 5% Dextrose in Water (D5W) | 3.0 mg/mL | Room Temperature (20°C–25°C), Normal Room Light | 63 days[12] |
| 5% Dextrose in Water (D5W) | 0.2 mg/mL | Room Temperature | 24 hours |
| 0.9% Sodium Chloride | 0.5 mg/mL | Room Temperature, Fluorescent Light | 3 days |
| 0.9% Sodium Chloride | 2.0 mg/mL | Room Temperature, Fluorescent Light | 5 days |
| 0.9% Sodium Chloride | 4.0 mg/mL | Room Temperature, Fluorescent Light | 7 days |
| 0.9% Sodium Chloride | 0.5, 2.0, 4.0 mg/mL | Refrigerated (4°C), in the dark | At least 7 days |
Note: The use of 0.9% sodium chloride as a diluent is generally not recommended due to the potential for this compound to degrade into cisplatin (B142131) in the presence of chloride ions.[3][12] If used, the stability is limited.[12]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Preparation: Perform all steps in a certified Class II Biological Safety Cabinet (BSC).[1] Cover the work surface with a disposable, plastic-backed absorbent pad.[1]
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Reconstitution: Reconstitute the powder in a suitable solvent, such as sterile water or phosphate-buffered saline (PBS), to a stock concentration of 10 mM.[1]
-
Dissolution: Gently vortex or swirl the solution until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol for In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.[1]
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only and no-treatment controls.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]
Decontamination and Waste Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
For spills, immediately alert personnel and secure the area.[6]
-
Wear full PPE, including respiratory protection.[6]
-
For liquid spills, cover with an absorbent pad. For powder spills, gently cover or dampen with water to avoid generating dust.[6]
-
Clean the spill area with an appropriate decontaminating agent (e.g., 10% bleach solution), followed by a thorough rinse with water.
Waste Disposal:
-
Waste Segregation: All items that have come into contact with this compound must be segregated as cytotoxic waste.[1][6]
-
Trace Chemotherapy Waste: Items containing less than 3% of the original drug quantity (e.g., empty vials, used PPE) should be disposed of in designated yellow cytotoxic waste containers.[6]
-
Bulk Chemotherapy Waste: Unused or expired this compound, partially full vials, and materials from spill cleanup should be disposed of in black, RCRA-rated hazardous waste containers.[6]
-
Disposal Method: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.[1][6] Never autoclave chemotherapy waste.[6]
Visualizations
Workflow for Safe Handling of this compound
References
- 1. droracle.ai [droracle.ai]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular responses against DNA damaged by platinum anticancer drugs [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Coordinated protein modules define DNA damage responses to this compound at single cell resolution in human ovarian carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting carboplatin solubility issues in vitro
Welcome to the technical support center for troubleshooting carboplatin (B1684641) solubility issues in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for this compound is sterile, distilled water or a 5% glucose solution.[1][2] this compound is sparingly soluble in water.[3] For in vivo studies or when preparing stock solutions for cell culture, sterile water or PBS (phosphate-buffered saline) at a pH of 7.2 can be used.[4][5] However, it is crucial to note that the solubility in PBS is approximately 1 mg/mL.[4] Some protocols also mention reconstituting this compound in ddH2O.[6]
Q2: I am observing precipitation after dissolving this compound. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Solvent Choice: Using solvents like DMSO is not recommended as it can inactivate this compound.[1][7][8]
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent can lead to precipitation.
-
Temperature: Low temperatures can decrease solubility. While reconstituted solutions can be stored at -20°C, repeated freeze-thaw cycles should be avoided.
-
pH: The pH of the solution can affect this compound's stability and solubility.
-
Interactions with Media Components: Components in cell culture media, such as salts, may interact with this compound and cause it to precipitate.[9][10]
Q3: Can I use DMSO to dissolve this compound?
A3: It is strongly advised not to use DMSO to dissolve this compound.[7][8] The nucleophilic sulfur in DMSO can displace ligands on the this compound molecule, leading to its inactivation.[1][2]
Q4: How should I store my this compound stock solution?
A4: Reconstituted this compound solutions should be aliquoted and frozen at -20°C for long-term storage, where they can be stable for up to 3 months.[1] For short-term storage, some sources suggest that a 10 mg/mL solution in sterile water is stable for 5 days at room temperature (25°C).[11] However, it is generally recommended to use freshly prepared solutions for experiments.[8] Aqueous solutions should not be stored for more than one day.[4] When diluted in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride Injection, solutions are stable for 8 hours at room temperature.[11]
Q5: My cells are not responding to this compound treatment as expected. What could be the issue?
A5: Several factors could contribute to a lack of cellular response:
-
Inactive this compound: As mentioned, using DMSO as a solvent can inactivate the drug.[1][7][8] Degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to light) can also lead to loss of activity.[][13]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.[14]
-
Experimental Protocol: Issues with the experimental setup, such as incorrect drug concentration, insufficient incubation time, or problems with the viability assay, can affect the results.[15]
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Solvent | Ensure you are using sterile, distilled water, 5% glucose solution, or PBS.[1][2][4] Avoid DMSO.[1][7][8] |
| Concentration Too High | Check the solubility limits in your chosen solvent (see table below). Prepare a less concentrated stock solution. |
| Low Temperature | Gently warm the solution to 37°C or even up to 60°C with ultrasonic treatment to aid dissolution, especially for in vivo preparations in PBS.[7] |
| Poor Quality Reagent | Verify the purity and expiration date of your this compound powder. |
Issue 2: Precipitate Forms in the this compound Solution or Cell Culture Medium
Possible Causes & Solutions
| Cause | Recommended Action |
| Supersaturated Solution | The concentration of this compound may be too high for the solvent or the final concentration in the culture medium. Dilute the stock solution further before adding to the medium. |
| Interaction with Media | Some components of the cell culture medium can react with this compound.[9] Add the this compound solution to the medium slowly while gently swirling. Consider using a serum-free medium for the initial treatment period if feasible. |
| pH Incompatibility | Check the pH of your final solution. This compound stability can be pH-dependent.[16] |
| Storage Issues | If the precipitate appears after storage, it may be due to degradation or temperature fluctuations.[] Use freshly prepared solutions whenever possible.[8] |
| Contamination | Bacterial or fungal contamination can cause turbidity and precipitation in the culture medium.[9] Visually inspect the culture under a microscope and discard if contaminated. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble[3], > 15 mg/mL[16], 8.33 mg/mL (requires ultrasonic)[7], 10 mg/mL[17] | [3][7][16][17] |
| PBS (pH 7.2) | Approx. 1 mg/mL[4], 10 mg/mL (requires warming and ultrasonic)[7] | [4][7] |
| 5% Glucose in Water | 10 mg/mL | [1] |
| 0.9% NaCl | Can be diluted to 0.5 mg/mL[11] | [11] |
| Ethanol (95%) | < 1 mg/mL | [16] |
| DMSO | 5 mg/mL (inactivates the drug)[7][16] | [7][16] |
| Methanol | < 1 mg/mL | [16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, distilled water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the corresponding volume of sterile, distilled water to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[7]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage (up to 3 months).[1] For immediate use, the solution can be stored at 4°C for up to 24 hours.[4]
Protocol 2: In Vitro Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound) and a no-treatment control.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5]
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes.[5]
-
-
Data Analysis: Measure the absorbance of each well at 570 nm using a plate reader. Calculate the percentage of cell viability for each treatment group relative to the control group and plot a dose-response curve to determine the IC50 value.[5]
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound [sigmaaldrich.com]
- 2. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 41575-94-4 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combining ReACp53 with this compound to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Carboplatin Delivery to Solid Tumors with Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nanoparticle-mediated delivery of carboplatin (B1684641) to solid tumors.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
Question: Why is the encapsulation efficiency of my this compound nanoparticles consistently low?
Answer: Low encapsulation efficiency is a frequent challenge with hydrophilic drugs like this compound when using polymeric nanoparticles such as PLGA.[1] Several factors could be contributing to this issue:
-
Drug Leakage during Formulation: this compound can leak from the aqueous phase into the external aqueous phase during the solvent evaporation process.
-
Insufficient Drug-Polymer Interaction: Weak interactions between this compound and the polymer matrix can lead to poor entrapment.
-
Suboptimal Formulation Parameters: The choice of polymer, solvent, and surfactants, as well as process parameters like sonication energy and stirring speed, can significantly impact encapsulation.
Troubleshooting Steps:
-
Modify the Formulation Technique: The double emulsion-solvent evaporation technique is commonly used for hydrophilic drugs.[1][2] Consider optimizing this method by:
-
Rapid Solvent Removal: Instead of overnight stirring, rapid removal of the organic solvent (e.g., chloroform) in under 30 minutes can improve drug loading.[1]
-
Alternative Stabilizers: Using stabilizers like bovine serum albumin (BSA) instead of polyvinyl alcohol (PVA) in the primary emulsion can enhance encapsulation efficiency.[1]
-
-
Increase Drug Concentration in the Inner Aqueous Phase: Creating a suspension of this compound in the inner aqueous phase can improve loading.[1]
-
Synthesize a Prodrug: Modifying this compound into a more lipophilic prodrug can increase its affinity for the polymer matrix, thereby improving encapsulation.[3]
Question: My nanoparticles show significant aggregation after formulation. What could be the cause and how can I fix it?
Answer: Nanoparticle aggregation indicates instability, which can be caused by several factors:
-
Insufficient Surface Charge: A low zeta potential (close to neutral) can lead to a lack of electrostatic repulsion between particles, causing them to clump together.
-
Inadequate Steric Hindrance: If using a stabilizing agent that provides steric hindrance (like PEG), insufficient coating can result in aggregation.
-
Improper Purification: Residual solvents or unencapsulated drug can affect nanoparticle stability.
Troubleshooting Steps:
-
Optimize Surface Charge: Aim for a zeta potential of at least ±20 mV to ensure good electrostatic stability.[4] This can be influenced by the choice of polymer and surfactants.
-
Incorporate PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the nanoparticle surface provides a hydrophilic shield, preventing opsonization and aggregation in biological fluids.[4]
-
Ensure Thorough Purification: Use techniques like centrifugation and washing to remove any residual formulation components that could contribute to instability.
Question: The in vitro drug release from my nanoparticles is too fast (burst release). How can I achieve a more sustained release profile?
Answer: A significant initial burst release is often due to the drug being adsorbed to the nanoparticle surface rather than being encapsulated within the core.
Troubleshooting Steps:
-
Optimize Formulation: As with encapsulation efficiency, modifying the formulation process to ensure the drug is entrapped within the polymer matrix is crucial. Rapid solvent removal can sometimes contribute to more surface-adsorbed drugs.[1]
-
Polymer Selection: The choice of polymer and its molecular weight can influence the release kinetics. Higher molecular weight polymers generally lead to a slower release.
-
Washing Steps: Thoroughly wash the nanoparticles after formulation to remove any surface-adsorbed this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of using nanoparticles for this compound delivery.
Question: What is the primary mechanism by which nanoparticles enhance this compound delivery to solid tumors?
Answer: The primary mechanism is the Enhanced Permeability and Retention (EPR) effect.[5][6][7][8] Tumor blood vessels are often leaky with poorly formed endothelial junctions, allowing nanoparticles of a certain size (typically under 200 nm) to extravasate into the tumor tissue.[7][9] Additionally, tumors often have poor lymphatic drainage, which leads to the retention and accumulation of these nanoparticles within the tumor microenvironment.[7][10]
Question: What is the difference between passive and active targeting of this compound nanoparticles?
Answer:
-
Passive Targeting: This relies on the EPR effect, where nanoparticles passively accumulate in the tumor due to the leaky vasculature and poor lymphatic drainage.[8][11]
-
Active Targeting: This involves conjugating specific ligands (e.g., antibodies, peptides, aptamers) to the surface of the nanoparticles.[11] These ligands bind to receptors that are overexpressed on the surface of cancer cells, leading to receptor-mediated endocytosis and increased cellular uptake of the nanoparticles.[11]
Question: What are the key characterization techniques I should use for my this compound nanoparticles?
Answer: A thorough characterization is essential to ensure the quality and efficacy of your nanoparticles.[12][13][14] Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential.[15][16]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[15]
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency, as well as to study the in vitro drug release kinetics.[1]
-
UV-Vis Spectroscopy: Can be used for quantification if the drug has a suitable chromophore.[15][16]
Question: How can I assess the in vitro efficacy of my this compound nanoparticles?
Answer: Several in vitro assays are crucial for evaluating the biological activity of your formulation:[17][18][19]
-
Cellular Uptake Studies: Using fluorescently labeled nanoparticles (e.g., with Coumarin-6) and techniques like fluorescence microscopy or flow cytometry to visualize and quantify nanoparticle internalization by cancer cells.[5]
-
Cytotoxicity Assays: Assays like the MTT assay are used to determine the half-maximal inhibitory concentration (IC50) of the this compound nanoparticles compared to free this compound in cancer cell lines.[1][2][20]
-
Apoptosis Assays: Techniques such as TUNEL or Hoechst staining can be used to assess the induction of apoptosis in cancer cells treated with the nanoparticles.[20]
Question: Can nanoparticle delivery help overcome resistance to this compound?
Answer: Yes, nanoparticle-mediated delivery can help overcome drug resistance through several mechanisms:
-
Enhanced Cellular Uptake: Nanoparticles can be taken up by cells through endocytosis, bypassing the drug efflux pumps that are often responsible for resistance.[1]
-
Co-delivery of Synergistic Agents: Nanoparticles can be engineered to co-deliver this compound with other agents that can sensitize cancer cells to its effects. For instance, co-delivery of a Sphingosine Kinase 1 (SphK1) inhibitor with this compound has been shown to restore platinum sensitivity in ovarian cancer models by inhibiting pro-survival signaling pathways like ERK, AKT, and STAT3.[5][21]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Formulation Method | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Double Emulsion-Solvent Evaporation | ~200-300 | Negative | Variable, often low | ~1-5% | [1] |
| Liposomal Nanoparticles | Reverse Phase Evaporation | 244.3 ± 19.6 | -22.9 ± 1.7 | 78.6 ± 3.7 | 2.5 ± 1.1 | [4] |
| PCL Nanoparticles | Double Emulsion-Solvent Evaporation | 311.6 ± 4.7 | -16.3 ± 3.7 | 27.95 ± 4.21 | Not specified | [22] |
| PEG-CAR-C16 Micelles | Self-assembly | 11.82 ± 0.02 | Not specified | Not applicable | Not applicable | [3] |
Table 2: In Vitro Cytotoxicity of this compound Nanoparticles vs. Free this compound
| Cell Line | Cancer Type | Nanoparticle Type | IC50 (Nanoparticle) | IC50 (Free this compound) | Fold Improvement | Reference |
| A549 | Lung | PLGA | Significantly lower | Higher | Up to 280-fold | [1] |
| MA148 | Ovarian | PLGA | Significantly lower | Higher | Up to 280-fold | [1] |
| A2780S | Ovarian | Liposomal | Significantly lower | Higher | Significant (P<0.05) | [4] |
| A2780CP | Ovarian | Liposomal | Significantly lower | Higher | Significant (P<0.05) | [4] |
| TC1 | Lung | Liposomal | Significantly lower | Higher | Significant (P<0.05) | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation [1]
-
Prepare the inner aqueous phase (w1): Dissolve this compound in deionized water.
-
Prepare the oil phase (o): Dissolve PLGA polymer in an organic solvent such as dichloromethane (B109758) (DCM).
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator.
-
Prepare the external aqueous phase (w2): Prepare a solution of a surfactant, such as PVA or BSA, in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate again.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove unencapsulated drug and excess surfactant.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
Protocol 2: Determination of this compound Encapsulation Efficiency and Drug Loading [1]
-
Quantify Unencapsulated Drug: After the initial centrifugation to collect the nanoparticles, analyze the supernatant for this compound concentration using HPLC.
-
Quantify Encapsulated Drug:
-
Take a known weight of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent to release the encapsulated drug (e.g., using a solvent that dissolves the polymer).
-
Analyze the concentration of this compound in the resulting solution using HPLC.
-
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = (Total amount of drug - Amount of unencapsulated drug) / Total amount of drug * 100
-
DL (%) = (Amount of encapsulated drug / Total weight of nanoparticles) * 100
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle synthesis and evaluation.
Caption: Signaling pathway for overcoming this compound resistance.
References
- 1. Encapsulation in Nanoparticles Improves Anti-cancer Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation in nanoparticles improves anti-cancer efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug-based nano-delivery strategy to improve the antitumor ability of this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Characteristics and Behavior of Loaded this compound on the, Liposomes Nanoparticles, on the Lung and Ovarian Cancer: An In-Vitro Evaluation | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. Nanoparticle co-delivery of this compound and PF543 restores platinum sensitivity in ovarian cancer models through inhibiting platinum-induced pro-survival pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of active targeting nanoparticle delivery system for chemotherapeutic drugs and traditional/herbal medicines in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 15. nanocomposix.com [nanocomposix.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. This compound-based Nanomedicine to Enhance the Anticancer Effect in SK-NEP-1 WilmsꞌTumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle co-delivery of this compound and PF543 restores platinum sensitivity in ovarian cancer models through inhibiting platinum-induced pro-survival pathway activation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carboplatin-Induced Myelosuppression in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies involving carboplatin-induced myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression?
A1: This compound (B1684641) is a chemotherapy agent that can damage rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[1] This leads to a decrease in the production of blood cells, a condition known as myelosuppression.[1] The primary manifestations of this compound-induced myelosuppression are:
-
Thrombocytopenia: A reduction in platelets, increasing the risk of bleeding.
-
Neutropenia: A decrease in neutrophils, a type of white blood cell, which heightens susceptibility to infections.[2]
-
Anemia: A decline in red blood cells and hemoglobin, leading to fatigue and reduced oxygen transport.[2]
Q2: Which animal models are commonly used to study this compound-induced myelosuppression?
A2: Mice and rats are the most frequently used animal models for studying chemotherapy-induced myelosuppression.[1] Dogs and cats are also utilized, particularly in veterinary oncology research, and their responses to this compound can be similar to humans.[3]
Q3: What are the typical timelines for blood cell nadirs (lowest points) after this compound administration?
A3: The timing of blood cell nadirs varies by animal species and the dose of this compound administered. In rats given a 35 mg/kg intraperitoneal (IP) dose, the platelet count significantly decreases around day 6 and begins to recover after day 9.[4] For dogs and cats, the nadir for platelets and neutrophils is often observed around 14 days post-administration.[5][6] In mice, a single intraperitoneal injection of 125 mg/kg of this compound has been shown to induce thrombocytopenia, with the nadir occurring around day 7.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Insufficient Myelosuppression
Q: My animal models are not developing the expected level of myelosuppression after this compound administration. What could be the issue?
A: Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Dose Calculation and Administration:
-
Verification: Double-check your dose calculations. Dosing can be based on body weight (mg/kg) for rodents or body surface area (mg/m²) for larger animals like dogs and cats.[8]
-
Route of Administration: Ensure the intended route of administration (e.g., intravenous, intraperitoneal) was correctly performed, as this can impact drug bioavailability.
-
-
Animal Strain and Health:
-
Strain Variability: Different strains of mice or rats can have varying sensitivities to chemotherapeutic agents.
-
Health Status: Ensure that the animals are healthy and free of underlying conditions that might affect their response to this compound.
-
-
Timing of Blood Collection:
-
Nadir Timing: Make sure your blood collection schedule aligns with the expected nadir for the specific animal model and this compound dose you are using. Missing the nadir can lead to an underestimation of myelosuppression.
-
Issue 2: Excessive Toxicity and Animal Mortality
Q: I am observing high rates of mortality and severe side effects (e.g., severe lethargy, bleeding) in my animal models. How can I mitigate this?
A: High toxicity often indicates that the this compound dose is too high for your specific animal model or that there are complications from severe myelosuppression.
-
Dose Reduction: The most direct approach is to reduce the this compound dose. A 20-25% dose reduction is a reasonable starting point for subsequent cohorts if you are observing severe thrombocytopenia or neutropenia.[8]
-
Supportive Care:
-
Prophylactic Antibiotics: If severe neutropenia is anticipated, consider the prophylactic administration of broad-spectrum antibiotics to prevent infections.[8]
-
Cytoprotective Agents: The use of cytoprotective agents can help mitigate toxicity.
Data on this compound Dosing and Myelosuppression in Animal Models
| Animal Model | This compound Dose | Route of Administration | Key Myelosuppressive Effects | Reference |
| Rat (Sprague-Dawley) | 35 mg/kg | Intraperitoneal (IP) | Significant decrease in platelets on day 6, with recovery starting from day 9. | [4] |
| Rat (Wistar) | 60 mg/kg | Intravenous (IV) | Reticulocyte nadir by day 3, hemoglobin nadir around days 11-13. | [9] |
| Mouse | 125 mg/kg | Intraperitoneal (IP) | Thrombocytopenia nadir around day 7. | [7] |
| Mouse (C3H/HeJ) | 600 mg/m² | Intravenous (IV) | 70-80% mortality with severe granulocytopenia and thrombocytopenia within 7-12 days. | [10] |
| Dog | 300 mg/m² | Intravenous (IV) | Neutropenia and thrombocytopenia nadirs around 14 days. | [5] |
| Cat | 200-250 mg/m² | Intravenous (IV) | Neutrophil nadir on day 17, platelet nadir on day 14. | [6] |
Strategies for Minimizing Myelosuppression
| Mitigating Agent | Animal Model | Dosage and Administration | Effect on Myelosuppression | Reference |
| Growth Factors | ||||
| Interleukin-1 beta (IL-1β) | Mouse | 1 µ g/mouse/day for 7 days (pretreatment) | Decreased mortality and ameliorated granulocyte, lymphocyte, and platelet count nadirs. | [10] |
| Interleukin-11 (IL-11) | Rat | 20 µ g/day subcutaneously for 10 days | Ameliorated suppression of hematopoiesis, particularly stimulating platelet production. | [11] |
| Cytoprotective Agents | ||||
| Amifostine | Not Specified | Pre-treatment | Can reduce the severity and duration of this compound-induced thrombocytopenia. | [8] |
| Cortisone Acetate | Mouse | 0.5 mg/mouse/day for 7 days (pretreatment) | Reduced mortality and ameliorated nadirs of absolute granulocytes, lymphocytes, and platelets. | [10] |
| Natural Compounds | ||||
| Carica papaya leaf extract | Mouse | Not Specified | Significantly elevated platelet counts. | [8] |
Experimental Protocols
Protocol 1: Induction of Thrombocytopenia in Rats
-
Animal Model: Male Sprague-Dawley rats (150-200g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal for a Complete Blood Count (CBC).
-
This compound Administration: Administer a single intraperitoneal (IP) injection of this compound at a dose of 35 mg/kg.[8]
-
Monitoring: Perform daily health checks, monitoring for weight loss, lethargy, or signs of bleeding.
-
Blood Collection: Collect blood samples on days 3, 6, 9, and 12 post-injection to monitor platelet counts and other hematological parameters.[4]
Protocol 2: Mitigation of Myelosuppression with Interleukin-1 beta (IL-1β) in Mice
-
Animal Model: C3H/HeJ mice.[10]
-
Tumor Induction (if applicable): If studying in a tumor-bearing model, allow tumors to reach a specified size (e.g., 0.25-0.5 cm).[10]
-
Pretreatment with IL-1β: Administer IL-1β at a dose of 1 µ g/mouse/day for 7 consecutive days.[10]
-
This compound Administration: On day 8, administer a high dose of this compound (e.g., 600 mg/m²) intravenously.[10]
-
Monitoring: Monitor animals for mortality and signs of toxicity.
-
Blood and Bone Marrow Analysis: Collect blood samples to monitor absolute granulocyte, lymphocyte, and platelet counts at time points corresponding to the expected nadirs (e.g., days 7-12 post-carboplatin).[10] Bone marrow can be harvested to assess colony-forming units (CFU-GM).[10]
Signaling Pathways and Experimental Workflow
This compound's Impact on Hematopoiesis and Mitigation Strategies
This compound induces myelosuppression by causing DNA damage in rapidly dividing hematopoietic progenitor cells, leading to cell cycle arrest and apoptosis.[12][13] This disrupts the normal production of platelets, neutrophils, and red blood cells.
-
Thrombocytopenia: this compound has been shown to downregulate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway in megakaryocytes, the precursors to platelets.[4][14] This pathway is crucial for the response to thrombopoietin (TPO), the primary regulator of platelet production.[14]
-
Neutropenia: The production of neutrophils is regulated by Granulocyte-Colony Stimulating Factor (G-CSF). Administration of recombinant G-CSF can help stimulate the proliferation and differentiation of neutrophil precursors, thereby accelerating recovery from neutropenia.
-
Anemia: Erythropoietin (EPO) is the key hormone that stimulates red blood cell production. EPO binds to its receptor (EPOR) on erythroid progenitor cells, activating the JAK2/STAT5 pathway, which promotes their survival and differentiation.[8][10]
Caption: this compound's mechanism and mitigation pathways.
General Experimental Workflow for a Study on Minimizing this compound-Induced Myelosuppression
Caption: A typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound-Induced Thrombocytopenia through JAK2 Downregulation, S-Phase Cell Cycle Arrest and Apoptosis in Megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corticosteroid alteration of this compound-induced hematopoietic toxicity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EPO and EPO RECEPTOR PATHWAYS in Anemia and Dysregulated Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two patterns of thrombopoietin signaling suggest no coupling between platelet production and thrombopoietin reactivity in thrombocytopenia-absent radii syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Targeting EPO and EPO receptor pathways in anemia and dysregulated ery" by Nicole Rainville, Edward Jachimowicz et al. [knowledgeconnection.mainehealth.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Single-Cell RNA Sequencing of Hematopoietic Stem and Progenitor Cells Treated with Gemcitabine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Induced Thrombocytopenia through JAK2 Downregulation, S-Phase Cell Cycle Arrest and Apoptosis in Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Carboplatin Efficacy Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in carboplatin (B1684641) efficacy experiments.
Section 1: In Vitro Assay Inconsistencies
This section focuses on common issues encountered during in vitro cell-based assays designed to measure this compound's cytotoxic or anti-proliferative effects.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound vary significantly between experiments using the same cell line. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Passage Number: Cells at high passage numbers can undergo genetic drift, altering their drug sensitivity. It's crucial to use cells within a defined, low-passage number range.
-
Cell Confluency: The growth phase and density of cells at the time of seeding can impact their metabolic state and response to this compound. Standardize the confluency at which you passage and seed cells.
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.
-
-
Assay Protocol Variability:
-
Inconsistent Seeding Density: Uneven cell distribution across the plate leads to variability. Ensure a single-cell suspension before plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature changes. It is best practice to fill these outer wells with sterile media or PBS and exclude them from data analysis.
-
Incubation Time: The duration of this compound exposure directly impacts the IC50 value. Ensure this is kept consistent.
-
-
Reagent Preparation and Stability:
-
This compound Dilution and Storage: this compound stability can be concentration-dependent. Prepare fresh dilutions for each experiment from a stock solution and be mindful of the diluent used (e.g., saline vs. dextrose).
-
Q2: I'm not observing a clear dose-dependent cytotoxic effect with this compound. What should I check?
A2: A flat or erratic dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The effective concentration of this compound is highly cell-line dependent. You may need to test a broader or higher range of concentrations to capture the full dose-response curve.
-
Assay Incubation Time: The cytotoxic effects of this compound are time-dependent, as it primarily acts by forming DNA adducts that disrupt replication. A short incubation period may not be sufficient to observe significant cell death. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).
-
This compound Solution Inactivity: Ensure the this compound stock solution is not degraded. Reconstitute this compound powder in sterile saline or 5% dextrose in water (D5W) and prepare fresh working dilutions immediately before use.
-
Cell Line Resistance: The cell line you are using may be intrinsically resistant to this compound.
Troubleshooting Guide: Inconsistent Cell Viability Assay Results
This guide provides a structured approach to troubleshooting common issues with colorimetric viability assays like the MTT assay.
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | 1. Uneven cell seeding: Cell clumping or inconsistent pipetting. | 1. Ensure a single-cell suspension after trypsinization by gentle pipetting. Visually inspect wells after seeding. Calibrate pipettes regularly. |
| 2. Edge effect: Evaporation from outer wells. | 2. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media instead. | |
| 3. Incomplete formazan (B1609692) solubilization (MTT assay): Crystals not fully dissolved. | 3. Ensure complete mixing after adding the solubilization solvent (e.g., DMSO). Place the plate on a shaker for 10 minutes. | |
| Low absorbance values / Weak signal | 1. Low cell number: Insufficient metabolically active cells. | 1. Optimize cell seeding density for your specific cell line and assay duration. A minimum of ~1,000 cells per well is often needed for MTT assays. |
| 2. Incorrect incubation time: Insufficient time for drug effect or formazan development. | 2. Increase the drug incubation time (e.g., 48-72h). Ensure the MTT reagent is incubated for the recommended time (typically 3-4 hours). | |
| High background absorbance | 1. Reagent contamination: Bacterial or fungal contamination of media or reagents. | 1. Use sterile technique. Filter-sterilize reagents if contamination is suspected. |
| 2. Compound interference: The test compound reacts with the assay reagent. | 2. Run a control with the compound in cell-free media to check for direct reaction with the MTT reagent. | |
| 3. Media components: Phenol (B47542) red can interfere with absorbance readings. | 3. Use phenol red-free media for the assay. |
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol provides a general framework for assessing cell viability after this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound powder
-
Sterile PBS or D5W for reconstitution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile PBS or D5W.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions.
-
Include "untreated control" wells containing medium only and "blank" wells with medium but no cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker at low speed for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the average absorbance of the blank wells.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Section 2: In Vivo Study Inconsistencies
This section addresses common sources of variability in preclinical animal models, such as xenograft studies, used to evaluate this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: I'm seeing high variability in tumor growth rates between mice in the same treatment group. What could be the cause?
A1: High inter-animal variability can obscure treatment effects. Key factors include:
-
Animal and Cell Line Factors:
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Mouse Strain: The genetic background of the mouse strain can influence tumor growth and drug metabolism.
-
Cell Viability: Use cells from a sub-confluent culture in the exponential growth phase for implantation to ensure a high take rate.
-
-
Procedural Inconsistencies:
-
Tumor Cell Implantation: Inconsistent cell numbers, injection volume, or implantation site can lead to different initial tumor establishments.
-
Tumor Measurement: Inconsistent measurement techniques can introduce significant error. Use the same calibrated calipers and, if possible, the same technician for all measurements.
-
-
Drug Formulation and Administration:
-
Formulation: Ensure the this compound formulation is homogenous and stable.
-
Dosing Accuracy: Inaccurate dosing due to improper animal weight measurement or calculation errors can be a major source of variability.
-
Q2: The antitumor effect of this compound in my xenograft model is weaker than expected or not reproducible. Why?
A2: A lack of efficacy can be due to suboptimal study design or biological factors:
-
Dosing Regimen: The dose and schedule may not be optimal for the specific tumor model. The maximum tolerated dose (MTD) can vary between mouse strains. A dose-finding study is often necessary.
-
Tumor Model Resistance: The chosen tumor model may be intrinsically resistant to this compound. Verify that the model is appropriate for testing platinum-based agents.
-
Tumor Microenvironment (TME): The TME, including stromal cells and hypoxia, can influence drug delivery and efficacy.
-
Pharmacokinetics: The bioavailability and clearance of this compound can vary. Ensure the administration route (e.g., intraperitoneal vs. intravenous) is appropriate and consistent.
Troubleshooting Guide: High Variability in Xenograft Studies
| Observed Problem | Potential Cause | Recommended Action |
| High variability in tumor volume within groups | 1. Inconsistent tumor cell implantation: Variable cell number, viability, or injection technique. | 1. Standardize cell preparation, count viable cells immediately before injection, and ensure consistent injection volume and location. |
| 2. Inconsistent animal handling and measurements: Different technicians, variable caliper pressure. | 2. Have one trained technician perform all animal procedures and measurements. Blind the technician to treatment groups to reduce bias. | |
| 3. Variable drug exposure: Inconsistent formulation or dosing. | 3. Standardize the formulation protocol. Ensure accurate animal weighing and dose calculation for each administration. | |
| Lack of expected tumor growth inhibition | 1. Suboptimal dosing: Dose is too low or schedule is inappropriate. | 1. Review literature for established dosing regimens for your model. Consider performing a pilot MTD study. |
| 2. Tumor model resistance: The cell line is not sensitive to this compound. | 2. Confirm the in vitro sensitivity of the cell line. Ensure the tumor model expresses the appropriate targets if applicable. | |
| 3. Poor drug bioavailability: Issues with formulation or administration route. | 3. Ensure the formulation vehicle is appropriate and that the drug is fully solubilized. Verify the administration technique (e.g., correct IP injection). | |
| Toxicity observed in treatment groups | 1. Dose is too high: Exceeding the Maximum Tolerated Dose (MTD). | 1. Reduce the dose or dosing frequency. Monitor animal weight and clinical signs closely. Weight loss >20% is a common endpoint. |
| 2. Vehicle toxicity: The vehicle used for solubilization is causing adverse effects. | 2. Run a vehicle-only control group to assess the tolerability of the formulation components. |
Example Data: In Vivo this compound Efficacy
The table below summarizes representative data from a hypothetical xenograft study, illustrating how results can be structured for comparison.
| Treatment Group | Dosing Regimen | Number of Mice (N) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Saline, IP, weekly | 8 | 152 ± 12 | 1250 ± 110 | - | +5.2 ± 1.5 |
| This compound | 50 mg/kg, IP, weekly | 8 | 149 ± 11 | 480 ± 65 | 61.6 | -8.5 ± 2.1 |
| This compound | 75 mg/kg, IP, weekly | 8 | 155 ± 13 | 295 ± 50 | 7 |
Technical Support Center: Refining Carboplatin Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining carboplatin (B1684641) treatment schedules to reduce toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound, and what are the common strategies to mitigate it?
The primary dose-limiting toxicity of this compound is myelosuppression, specifically thrombocytopenia (a decrease in platelets) and neutropenia (a decrease in neutrophils).[1][2] Common mitigation strategies include:
-
Dose Adjustment: Utilizing pharmacokinetic-based dosing strategies like the Calvert formula, which incorporates the Glomerular Filtration Rate (GFR), allows for more individualized dosing compared to body surface area (BSA) calculations.[3][4][5][6][7]
-
Alternative Dosing Schedules: Metronomic (low, frequent doses) and weekly administration schedules have been shown to be better tolerated than traditional 3-weekly regimens.[8][9]
-
Supportive Care: Prophylactic use of growth factors like G-CSF can help manage neutropenia.[10]
Q2: How can this compound-induced peripheral neuropathy be managed in a research setting?
This compound-induced peripheral neuropathy, characterized by tingling, numbness, or pain in the hands and feet, is a potential long-term side effect.[11] In preclinical models, its development is linked to oxidative stress and mitochondrial dysfunction in dorsal root ganglion neurons.[12][13] Management and study of this toxicity can involve:
-
Monitoring: Regular assessment of sensory and motor function in animal models.
-
Neuroprotective Agents: Investigating the co-administration of antioxidants or agents that support mitochondrial function.
-
Glial Cell Modulation: Studies suggest that glial cells may contribute to chemotherapy-induced neuropathy, presenting another avenue for investigation.[11]
Q3: What is the mechanism behind this compound hypersensitivity, and how can it be addressed in experiments involving repeated dosing?
This compound hypersensitivity reactions are more common after multiple cycles of treatment and are thought to be mast cell/IgE-mediated.[14][15] For preclinical studies requiring long-term this compound administration, consider the following:
-
Desensitization Protocols: In clinical settings, a 12-step desensitization protocol has been used effectively.[14][15] A similar, scaled-down approach could be adapted for animal models.
-
Skin Testing: A skin-test protocol can help predict which subjects may be at a higher risk for a hypersensitivity reaction.[16]
Q4: What is chronomodulated this compound therapy, and what is the rationale behind it?
Chronomodulated chemotherapy involves administering drugs at specific times of the day to align with the body's circadian rhythms.[12][17] The goal is to maximize the drug's efficacy against cancer cells while minimizing damage to healthy cells.[12][17] This approach is based on the principle that cellular processes, including DNA replication and repair, follow a circadian pattern.
Troubleshooting Guides
Issue 1: High Incidence of Hematological Toxicity in Preclinical Models
| Observed Problem | Potential Cause | Troubleshooting Step |
| Severe thrombocytopenia or neutropenia | This compound dose is too high for the specific animal model or strain. | * Dose Reduction: Consider a 20-25% dose reduction in subsequent cohorts.[18] * Alternative Dosing: Switch to a weekly or metronomic dosing schedule.[8][9][19] * Pharmacokinetic Modeling: If possible, determine the GFR of the animal model and use an adapted Calvert formula for more precise dosing. |
| Animal mortality due to infection | Severe neutropenia leading to immunosuppression. | * Prophylactic Antibiotics: Consider the administration of broad-spectrum antibiotics.[18] * Supportive Care: Ensure easy access to food and water, and monitor for signs of dehydration.[18] |
Issue 2: Inconsistent Tumor Response to Metronomic this compound Therapy
| Observed Problem | Potential Cause | Troubleshooting Step |
| Lack of significant anti-tumor effect | The low dose is insufficient for cytotoxic effects, and the anti-angiogenic effect is not prominent in the chosen tumor model. | * Verify Anti-Angiogenic Mechanism: Assess markers of angiogenesis in the tumor microenvironment. * Combination Therapy: Consider combining metronomic this compound with another anti-angiogenic agent. |
| High variability in tumor response between subjects | Differences in oral drug absorption or individual animal metabolism. | * Pharmacokinetic Analysis: Measure this compound plasma levels to assess bioavailability. * Standardize Administration: Ensure consistent timing and method of oral gavage. |
Quantitative Data Summary
Table 1: Comparison of Hematological Toxicities in Weekly vs. Three-Weekly this compound/Paclitaxel (B517696) Regimens in Ovarian Cancer
| Toxicity (Grade 3 or 4) | Weekly Schedule (PC-W) | Three-Weekly Schedule (PC-3W) |
| Neuropathy | Lower Incidence | Higher Incidence |
| Neutropenia | Lower Incidence | Higher Incidence |
| Alopecia | Lower Incidence | Higher Incidence |
Source: Adapted from a retrospective comparison of first-line treatments for ovarian cancer.[9]
Table 2: Dose Reductions and Delays in Dose-Dense vs. Three-Weekly this compound/Paclitaxel
| Outcome | Dose-Dense this compound/Paclitaxel (DD-CP) | Three-Weekly this compound/Paclitaxel (CP) |
| Completion of All Planned Doses | 40% | 66% |
| At Least One Treatment Delay | 58% | 28% |
| At Least a 15% Dose Reduction | 49% | 29% |
Source: Data from the OPAL cohort study on ovarian cancer treatment.[20]
Experimental Protocols
Protocol 1: Induction of this compound-Induced Thrombocytopenia in a Rat Model
This protocol is designed to establish a model of this compound-induced thrombocytopenia for studying the efficacy of potential therapeutic interventions.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
This compound
-
Sterile 0.9% saline
-
Equipment for intraperitoneal (IP) injection
-
Automated hematology analyzer
Procedure:
-
Acclimatization: Allow rats to acclimatize to the facility for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal for a complete blood count (CBC).
-
This compound Administration: Administer a single IP injection of this compound at a dose of 35 mg/kg.[18][21]
-
Monitoring:
-
Data Analysis: Analyze the changes in platelet counts over time compared to the baseline values.
Protocol 2: Calvert Formula-Based this compound Dosing in a Mouse Xenograft Model
This protocol outlines a method for more precise this compound dosing in mice by incorporating the Glomerular Filtration Rate (GFR).
Part A: Determination of GFR in Mice
-
Materials: FITC-inulin, isoflurane, heparinized capillary tubes, fluorospectrometer.
-
Procedure:
-
Prepare a 5% (w/v) solution of FITC-inulin in sterile saline.
-
Anesthetize the mouse and administer a single intravenous bolus injection of the FITC-inulin solution.
-
Collect small blood samples at timed intervals (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) post-injection.
-
Separate the plasma and measure the fluorescence.
-
Plot the plasma fluorescence concentration over time and fit the data to a two-phase exponential decay curve to calculate the GFR.[3]
-
Part B: this compound Dosing and Administration
-
Dose Calculation: Use the following adapted Calvert formula:
-
Administration: Administer the calculated this compound dose via intraperitoneal or intravenous injection according to the planned experimental schedule.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced DNA damage response pathway.
Caption: Mechanism of this compound-induced thrombocytopenia.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. jbums.org [jbums.org]
- 2. Oncology [pharmacology2000.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. globalrph.com [globalrph.com]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. Calculate this compound Dose: Step-by-Step Guide for Accuracy – Careset.com [careset.com]
- 8. Comparative analysis of this compound and paclitaxel combination chemotherapy schedules in previously untreated patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weekly this compound and Paclitaxel: A Retrospective Comparison with the Three‐Weekly Schedule in First‐Line Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced hematotoxicity among patients with non-small cell lung cancer: Analysis on clinical adverse events and drug-gene interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 13. Platinum-induced peripheral neurotoxicity: From pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound hypersensitivity: a 6-h 12-step protocol effective in 35 desensitizations in patients with gynecological malignancies and mast cell/IgE-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brighamandwomens.org [brighamandwomens.org]
- 16. This compound skin testing: a skin-testing protocol for predicting hypersensitivity to this compound chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 18. benchchem.com [benchchem.com]
- 19. Metronomic chemotherapy using orally active this compound/deoxycholate complex to maintain drug concentration within a tolerable range for effective cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluating the impact of dose reductions and delays on progression-free survival in women with ovarian cancer treated with either three-weekly or dose-dense this compound and paclitaxel regimens in the national prospective OPAL cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Carboplatin Combination Therapy Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in designing, executing, and interpreting experiments involving carboplatin (B1684641) combination therapies.
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively determine if my drug combination is synergistic, additive, or antagonistic?
A1: The most common method is the Chou-Talalay Combination Index (CI).[1][2] This method provides a quantitative definition for synergy (CI < 1), an additive effect (CI = 1), and antagonism (CI > 1).[3][4] The analysis is based on the median-effect equation, which relates the drug dose to the cellular effect (e.g., inhibition of cell growth).[2] Software like CompuSyn can be used to automatically calculate CI values from your experimental data and generate Fa-CI plots (fraction affected vs. CI) and isobolograms.[4]
Q2: What are the key mechanisms of this compound resistance I should be aware of in my experimental models?
A2: this compound resistance is multifactorial. Key mechanisms observed in experimental models include:
-
Reduced Drug Accumulation: Decreased influx of this compound into the cell, sometimes due to downregulation of copper transporters like CTR1, or increased efflux by transporters like ABCC2.[5][6]
-
Intracellular Inactivation: Enhanced detoxification of the drug by thiol-containing molecules such as glutathione (B108866) (GSH) and metallothionein.[5][7][8]
-
Increased DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, which removes platinum-DNA adducts. The ERCC1 protein is a key component of this process.[5]
-
Suppression of Apoptosis: Alterations in apoptotic pathways that increase the cell's tolerance to DNA damage.[5][8]
-
Epigenetic Changes: Alterations like DNA methylation can silence or activate genes that contribute to a resistant phenotype.[9]
Q3: What is the rationale for combining an ATR inhibitor with this compound?
A3: this compound induces DNA damage, which activates the DNA Damage Response (DDR) network, allowing cancer cells to repair the damage and survive.[10] The ATR kinase is a critical regulator of the DDR, orchestrating cell cycle arrest to allow time for repair. By using an ATR inhibitor, you block this repair mechanism. This creates a "synthetic lethal" scenario where this compound-induced damage cannot be fixed, forcing the cell into mitotic catastrophe and enhancing cell death.[10]
Q4: Can the sequence of drug administration in a combination protocol affect the outcome?
A4: Yes, the sequence of administration can be critical. For example, in studies with the bladder cancer cell line 5637, treating with gemcitabine (B846) followed by this compound, or concurrently, resulted in synergy.[11] However, administering this compound first, followed by gemcitabine, led to moderate antagonism.[11] Similarly, combining photodynamic therapy (PDT) with this compound showed significant synergy only when PDT was administered before the this compound treatment.[12] This highlights the importance of testing different administration schedules in your experimental design.
Troubleshooting Guides
In Vitro Assay Issues
Problem 1: High variability in my cell viability (e.g., MTT, WST-1) assay results between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells to prevent settling. Use a multichannel pipette for consistency. |
| Edge Effects in Plates | Evaporation in the outer wells of a 96-well plate can concentrate media components and drugs. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier. |
| Inconsistent Drug Dilutions | Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and vortex between steps to ensure homogeneity. |
| Variable Incubation Times | Ensure the time between adding the viability reagent and reading the plate is consistent for all plates in the experiment. |
| Cell Contamination | Regularly test cell lines for mycoplasma contamination, which can affect cell health and drug response.[8] |
Problem 2: My Combination Index (CI) values suggest antagonism (CI > 1) when I expected synergy.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Ratio | The synergistic effect of two drugs can be highly dependent on the dose ratio.[13] Test a matrix of concentrations for both drugs to identify the optimal ratio. The Chou-Talalay method recommends using a constant ratio of drugs based on their individual IC50s.[11] |
| Drug Administration Sequence | As noted in the FAQs, the order of drug addition can determine the nature of the interaction.[11] Test different sequences (Drug A then B, Drug B then A, and concurrent). |
| Cell Line-Specific Mechanisms | The underlying biology of your chosen cell line may favor an antagonistic interaction. For example, the first drug might induce a cell cycle arrest that makes the cells less susceptible to the second drug. Analyze cell cycle distribution post-treatment.[11] |
| Inaccurate Curve Fitting | Synergy calculations are highly dependent on the accuracy of the dose-response curves for the individual agents. Ensure you have a sufficient number of data points and that the R-squared value of your curve fit is high (typically >0.95). |
In Vivo Model Issues
Problem 3: I am observing excessive toxicity and mortality in my animal models.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Dosing | This compound dosage varies significantly between species and is often based on body surface area (mg/m²) or body weight (mg/kg).[14] Verify your calculations. The dose-limiting toxicity is typically myelosuppression (neutropenia and thrombocytopenia).[15] |
| Overlapping Toxicities | The combination agent may have overlapping toxicities with this compound (e.g., both cause myelosuppression). |
| Animal Health Status | Underlying health issues can make animals more susceptible to drug toxicity. Ensure animals are healthy and properly acclimatized before starting the experiment. |
| Dehydration/Malnutrition | This compound can cause side effects like anorexia, vomiting, and diarrhea.[16][17] Provide supportive care such as softened food, hydration gels, or subcutaneous fluids to mitigate these effects.[14] |
| Neutropenic Sepsis | This compound-induced neutropenia increases infection risk.[14] Consider prophylactic administration of broad-spectrum antibiotics for animals expected to develop severe neutropenia.[14] |
Problem 4: The combination therapy is not showing superior efficacy compared to this compound alone in my xenograft model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | The doses and schedule established in vitro may not translate directly to an in vivo model due to pharmacokinetic and pharmacodynamic differences. Perform a dose-escalation study for the combination in vivo to find the maximum tolerated dose (MTD).[18][19] |
| Insufficient Treatment Duration | The treatment period may be too short to observe a significant difference in tumor growth inhibition. |
| Tumor Model Resistance | The chosen xenograft model may have intrinsic resistance mechanisms to one or both drugs.[20] Verify the sensitivity of your cell line in vitro before proceeding to expensive in vivo studies. |
| Drug Delivery/Bioavailability | The route of administration and formulation can impact drug delivery to the tumor. Ensure the chosen route is appropriate for both agents. |
| Timing of Efficacy Measurement | The effect of therapy on tumor size may be delayed. Continue monitoring tumor volume for a period after the final treatment dose.[21] Consider using non-invasive imaging (e.g., PET scans) for earlier assessment of treatment response.[21] |
Quantitative Data Summary
Table 1: Examples of Combination Index (CI) Values for this compound Combinations A CI value < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.
| Combination Agent | Cell Line / Model | Result (CI Value) | Reference |
| ABT-737 | Ovarian Cancer Xenograft | CI < 1 (Max synergy at 17.8 mg/kg this compound + 86.5 mg/kg ABT-737) | [20] |
| ATR Inhibitors | Various Cancer Cell Lines | CI < 1 (Synergy demonstrated across multiple lines) | [10] |
| Gemcitabine | 5637 Bladder Cancer | CI < 1 (Synergy with concurrent or Gemcitabine-first sequence) | [11] |
| Paclitaxel (B517696) + Alpelisib | Adult Granulosa Cell Tumor | CI: 0.11–0.88 (Synergy in 11 of 12 patient-derived cell lines) | [13] |
| Pitavastatin | Chemoresistant HGSC | CI < 1 (Synergy demonstrated) | [22] |
| Metformin | Chemoresistant HGSC | CI < 1 (Synergy demonstrated) | [22] |
Table 2: Example IC50 Values for this compound in Parental vs. Resistant Cell Lines IC50 (Half-maximal inhibitory concentration) is a measure of drug potency.
| Cell Line | Condition | This compound IC50 (µM) | Fold Resistance | Reference |
| Ovarian Cancer | Parental | ~81.4 | - | [23] |
| Ovarian Cancer | This compound Resistant (CR) | 516.2 | 6.34 | [23] |
| H1792 Lung Adenocarcinoma | Parental | ~100 | - | [24] |
| H1792 Lung Adenocarcinoma | This compound Resistant (H1792/Car) | >800 | >8 | [24] |
Table 3: Example Dosing Regimens from Preclinical and Clinical Studies
| Agent(s) | Model / Study Phase | Dose & Schedule | Reference |
| This compound | Sprague-Dawley Rats | 35 mg/kg (single IP injection) | [14] |
| This compound + Paclitaxel | Human Ovarian Cancer Xenograft (A2780) | This compound: 60 mg/kg (weekly IP) Paclitaxel: 12 mg/kg (weekly IP) | [21] |
| This compound + Paclitaxel | Phase I/II Trial (Advanced Ovarian Cancer) | This compound: AUC 6 Paclitaxel: 185 mg/m² (3-hour infusion) | [18] |
| This compound + Docetaxel | Phase III Trial (Triple-Negative Breast Cancer) | This compound: AUC 5.0-6.0 Docetaxel: 75 mg/m² (every 3 weeks for 4 cycles) | [25] |
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (MTT/WST-1 Assay & Chou-Talalay Method)
This protocol determines the IC50 of individual agents and assesses for synergy using the Combination Index (CI) method.[26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent(s)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells in 96-well plates at a pre-determined optimal density (e.g., 4,000-8,000 cells/well) and incubate overnight to allow for attachment.[11]
-
Drug Treatment (Single Agents): Prepare serial dilutions of this compound and the combination agent. Treat cells with a range of at least 5-7 concentrations for each drug to generate a dose-response curve. Include a vehicle-only control.
-
Drug Treatment (Combination): Based on the individual IC50 values, combine the drugs at a constant ratio (e.g., based on the ratio of their IC50s).[11] Treat cells with a range of serial dilutions of this fixed-ratio combination.
-
Incubation: Incubate the plates for a specified duration (e.g., 48, 72, or 96 hours).[8][27]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer’s instructions and incubate as required. Measure absorbance using a microplate reader.[27]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for all treatments.
-
Use graphing software (e.g., GraphPad Prism) to plot dose-response curves and determine the IC50 value for each agent.
-
Input the dose-response data for single agents and the combination into synergy analysis software to calculate CI values.[26] A CI < 1 indicates synergy.[4]
-
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.[28][29]
Materials:
-
Treated and control cells
-
6-well plates or culture dishes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/dish) and allow them to attach overnight.[29] Treat cells with this compound, the combination agent, and the combination at relevant concentrations (e.g., their respective IC50s) for a defined period (e.g., 24 or 48 hours).[29]
-
Cell Harvesting: Harvest all cells, including floating cells in the supernatant (which may be apoptotic), by trypsinization. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[29]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[29]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.
Protocol 3: In Vivo Xenograft Model for Combination Efficacy Testing
This protocol evaluates the anti-tumor efficacy of a combination therapy in an animal model.[27]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for implantation
-
This compound and combination agent, formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound alone, Agent B alone, Combination).[27]
-
Drug Administration: Administer drugs according to a predefined dose and schedule. Doses may be based on previous studies or an MTD study. The route can be intraperitoneal (IP), intravenous (IV), or oral, depending on the agent.[27]
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor Volume (mm³) is often calculated as (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.[27]
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit, or after a specific treatment duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis (e.g., ANOVA) to compare the efficacy between groups and determine if the combination is significantly better than the single agents.[27]
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Simplified signaling of this compound action and resistance.
Caption: Conceptual diagram of drug interaction types based on isobolograms.
Caption: this compound enhances immunotherapy via the STING pathway.[30]
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Introduction to Terminology and Methodology of Chemical Synergy—Perspectives from Across Disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Transcriptomics of this compound Resistance in a Metastatic Canine Osteosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to cis- and this compound initiated by epigenetic changes in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Enhancement of this compound Efficacy with Photodynamic Therapy in a Three-dimensional Model for Micrometastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Systematic Drug Testing Reveals this compound, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. wm-referrals.com [wm-referrals.com]
- 18. Phase I/II study of the combination of this compound and paclitaxel as first-line chemotherapy in patients with advanced epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Exploiting the Synergy between this compound and ABT-737 in the Treatment of Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging of Treatment Response to the Combination of this compound and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. fortunejournals.com [fortunejournals.com]
- 24. Transcriptomic Profiling of this compound- and Paclitaxel-Resistant Lung Adenocarcinoma Cells Reveals CSF3 as a Potential Biomarker for the this compound Plus Paclitaxel Doublet Regimens [mdpi.com]
- 25. ascopubs.org [ascopubs.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 30. Low-dose this compound reprograms tumor immune microenvironment through STING signaling pathway and synergizes with PD-1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Carboplatin's Therapeutic Index in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of carboplatin (B1684641) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to this compound in my 2D culture. What could be the issue and how can I address it?
A1: this compound resistance is a significant hurdle.[1] Consider the following:
-
Inherent vs. Acquired Resistance: Your cell line may have intrinsic resistance or have acquired it over time.
-
3D Culture Models: 2D monolayers may not accurately reflect the in vivo tumor microenvironment. Studies have shown that the this compound response in 3D models, such as spheroids or ex vivo tumors, correlates better with in vivo outcomes.[2] Transitioning to 3D culture systems could provide a more clinically relevant model.
-
Molecular Mechanisms: Resistance can be driven by several factors, including elevated DNA repair mechanisms and increased drug efflux.[3]
-
Combination Therapies: Combining this compound with other agents can overcome resistance. For instance, co-administration with PARP inhibitors can induce synthetic lethality in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4]
Q2: I'm observing significant systemic toxicity in my mouse xenograft model with this compound, but the anti-tumor effect is not optimal. How can I improve the therapeutic index?
A2: Improving the therapeutic index involves increasing anti-tumor efficacy while reducing systemic toxicity. Here are some strategies:
-
Novel Drug Delivery Systems:
-
Lymphatic Drug Delivery System (LDDS): For metastatic lymph node models, LDDS can enhance drug delivery and retention in the target nodes, significantly suppressing tumor growth compared to intravenous administration.[5][6][7][8] This method reduces systemic exposure and associated toxicity.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its pharmacokinetic profile, enhance tumor targeting, and reduce off-target effects.
-
-
Combination Therapy:
-
This compound and Paclitaxel (B517696): This is a classic combination. Paclitaxel can enhance this compound's efficacy by arresting cells in the G2/M phase of the cell cycle, allowing for greater accumulation of this compound-induced DNA adducts.
-
This compound and PARP Inhibitors: In relevant cancer models (e.g., BRCA-mutated), this combination can be highly synergistic.[4][9][10]
-
This compound and Immunotherapy: Pre-treatment with this compound can modulate the tumor microenvironment, making it more susceptible to immunotherapies like CAR T-cell therapy.[11]
-
Q3: What are the key signaling pathways to consider when investigating this compound combination therapies?
A3: The primary mechanism of this compound is the induction of DNA crosslinks, leading to double-strand breaks (DSBs).[4] Key pathways to consider in combination strategies include:
-
DNA Damage Repair (DDR) Pathways:
-
Homologous Recombination (HR): In HR-deficient tumors (e.g., BRCA1/2 mutated), combining this compound with a PARP inhibitor creates synthetic lethality. This compound creates DSBs that cannot be repaired effectively in the absence of functional HR, while the PARP inhibitor prevents the repair of single-strand breaks, which then collapse replication forks to generate more DSBs.[4]
-
-
Cell Cycle Checkpoints: Agents like paclitaxel that cause cell cycle arrest can synergize with this compound by allowing more time for DNA damage to accumulate before the cell can attempt repair.
-
Pro-inflammatory Signaling: this compound can induce a pro-inflammatory tumor microenvironment, which can be exploited by immunotherapies .[11] This can involve the upregulation of MHC class I on tumor cells, enhancing antigen presentation.[12]
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo xenograft studies with this compound.
| Potential Cause | Troubleshooting Step |
| Variable Drug Preparation | Ensure consistent reconstitution of this compound powder. Use sterile 0.9% sodium chloride or 5% dextrose in water (D5W) for reconstitution. Prepare fresh for each experiment.[13] |
| Inaccurate Dosing | Weigh each mouse on the day of treatment for accurate mg/kg dose calculation. Perform a dose-finding study to determine the maximum tolerated dose (MTD) for your specific mouse strain and tumor model.[13] |
| Improper Administration | For intraperitoneal (IP) injections, ensure the needle is in the lower abdominal quadrants to avoid organs. For intravenous (IV) injections, confirm placement in the lateral tail vein.[13] |
| Tumor Heterogeneity | Ensure tumors have reached a consistent, palpable size (e.g., 50-100 mm³) before randomizing mice into treatment groups.[13] |
Issue 2: Lack of synergy in this compound and PARP inhibitor combination therapy.
| Potential Cause | Troubleshooting Step |
| Cell Line is HR-Proficient | The synthetic lethality approach is most effective in HR-deficient cells (e.g., with BRCA1/2 mutations). Confirm the HR status of your cell line.[4] |
| Suboptimal Dosing/Scheduling | The sequence of administration can be critical. Preclinical studies in triple-negative breast cancer suggest that administering the PARP inhibitor (talazoparib) before this compound can be more effective at inhibiting tumor growth and metastasis.[9] |
| Drug Resistance | The combination of a PARP inhibitor and this compound has shown synergistic effects even in some PARP inhibitor-resistant cell lines.[9] However, if resistance is observed, investigate mechanisms such as drug efflux pumps. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cancer Type | Cell Line(s) | Treatment | IC50 (this compound Alone) | IC50 (in Combination) | Synergy/Effect |
| Bladder Cancer | 5637 | This compound + Gemcitabine | 289.3 µM | - | Synergistic (CI value at IC95 = 0.44)[14] |
| Ovarian Carcinoma | UT-OC-3, UT-OC-5, SK-OV-3 | This compound + Paclitaxel | 0.5-1.6 µg/mL | - | Supra-additive effect[15] |
| Triple-Negative Breast Cancer | 13 TNBC cell lines | This compound + Talazoparib (PARP inhibitor) | Median: 1.25 µM | - | Synergistic in 92.3% of cell lines[3] |
| Lung Cancer | A549 | This compound + siRNA-DLGAP1-AS2 | 256.6 µg/ml | 145 µg/ml | Improved chemosensitivity[16] |
CI: Combination Index. CI < 1 indicates synergy.
Table 2: In Vivo Efficacy of this compound and Combination Therapies
| Cancer Type | Model | Treatment Groups | Tumor Growth Inhibition (TGI) / Outcome |
| Triple-Negative Breast Cancer | MDAMB231 Xenograft | 1. Control2. This compound (35 mg/kg) + Talazoparib (0.03 mg/kg) - Concomitant3. Talazoparib then this compound - Sequential | 2. 53.1% TGI vs. control3. 69.2% TGI vs. control; 53.9% decrease in lung micrometastasis[9] |
| Ovarian Cancer | EOC PDX Model | 1. Control2. This compound (50 mg/kg) + Paclitaxel (15 mg/kg) | Significantly decreased tumor weight vs. control (p=0.008)[17] |
| Prostate Cancer | PDX Model | 1. LeY CAR T cells alone2. This compound alone3. This compound + LeY CAR T cells | 1. No reduction in tumor growth2. Reduced tumor burden3. Synergistic effect with enhanced CAR T cell infiltration and activation[11] |
Detailed Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model for Efficacy Testing
This protocol is a general guideline and should be optimized for your specific cell line and mouse strain.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., OVCAR-3, A549) from culture.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor formation.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach a mean size of 50-100 mm³.
-
-
Drug Preparation and Administration:
-
This compound: Reconstitute this compound powder in sterile 0.9% saline or D5W. A common dose is 50-60 mg/kg administered intraperitoneally (IP) once a week.[13][17]
-
Paclitaxel (if in combination): A common dose is 15 mg/kg administered IP. If combining with this compound, paclitaxel is often administered 30 minutes prior.[17]
-
Vehicle Control: Administer the vehicle (e.g., 0.9% saline) to the control group using the same volume and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times weekly. Body weight is a key indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
At the endpoint, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Lymphatic Drug Delivery System (LDDS) in a Metastatic Lymph Node Model
This protocol is adapted from studies using a mouse mammary carcinoma model to study metastasis to lymph nodes.[5][8]
-
Model Creation:
-
Inoculate luciferase-labeled cancer cells (e.g., FM3A) into the subiliac lymph node (SiLN) of mice to induce metastasis to downstream lymph nodes like the proper axillary lymph node (PALN).
-
-
Optimized this compound Formulation:
-
Drug Administration:
-
Efficacy and Immune Response Monitoring:
-
Monitor tumor progression and metastasis using bioluminescence imaging.
-
At the study endpoint, tissues (spleen, lymph nodes) can be collected to analyze immune cell populations (e.g., CD8+ T-cells) and cytokine expression (e.g., IL-12a, IFN-γ) by methods like qPCR or flow cytometry.[5]
-
Visualizations
Caption: Synthetic lethality via this compound and PARP inhibition in HR-deficient cells.
Caption: Experimental workflow for an in vivo mouse xenograft study.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. This compound response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential targeting of PARP with this compound inhibits primary tumour growth and distant metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Drug formulation augments the therapeutic response of this compound administered through a lymphatic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug formulation augments the therapeutic response of this compound administered through a lymphatic drug delivery system | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose this compound modifies the tumor microenvironment to augment CAR T cell efficacy in human prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-paclitaxel- and this compound-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
dealing with carboplatin precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with carboplatin (B1684641) stock solutions.
Troubleshooting Guide: this compound Precipitation
Issue: A precipitate has formed in my this compound stock solution.
This guide provides a step-by-step approach to identify the cause and resolve the issue of this compound precipitation.
Step 1: Initial Assessment and Immediate Actions
-
Question: What is the first thing I should do if I observe a precipitate? Answer: Do not use the solution for your experiments. Quarantine the stock to prevent accidental use. Document the storage conditions, solvent, concentration, and age of the solution.
-
Question: Can I just shake the vial to redissolve the precipitate? Answer: While gentle agitation can be attempted, vigorous shaking is not recommended. If the precipitate does not easily redissolve with gentle swirling, proceed to the next steps to diagnose the cause.
Step 2: Identify the Cause of Precipitation
Use the following flowchart to diagnose the potential cause of precipitation in your this compound stock solution.
Technical Support Center: Refining Analytical Methods for More Accurate Carboplatin Quantification
Welcome to the technical support center for the analytical quantification of carboplatin (B1684641). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance on refining your analytical methods for more accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for issues encountered during this compound quantification.
Q1: My this compound peak is showing poor shape (e.g., tailing or fronting) in my HPLC analysis. What are the likely causes and solutions?
A: Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking several factors:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. A mobile phase pH between 2 and 8 is generally recommended.
-
Column Contamination: The column may be contaminated with strongly retained sample components. Try flushing the column with a strong solvent to remove contaminants. Using a guard column can also help protect the analytical column.
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
Q2: I'm observing high variability and poor reproducibility in my LC-MS/MS results for this compound. What should I investigate?
A: Reproducibility issues in LC-MS/MS can stem from several sources, particularly with a compound like this compound:
-
Sample Preparation: this compound's hydrophilicity can make lengthy sample preparation procedures like derivatization or certain solid-phase extraction (SPE) methods prone to variability.[1] Consider simplifying your sample preparation. Protein precipitation is a rapid and often reproducible method for plasma samples.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[2] To mitigate this, improve sample clean-up using techniques like HybridSPE, optimize chromatographic separation to move this compound's peak away from interfering components, or use a stable isotope-labeled internal standard.
-
This compound Stability: this compound can degrade, especially in the presence of chloride ions, where it can convert to cisplatin.[3] Avoid using 0.9% sodium chloride solution as a diluent if long-term stability is required.[3] 5% glucose solution is a more suitable diluent for maintaining stability.[3]
Q3: How can I differentiate between quantifying intact this compound and total platinum in my samples?
A: This is a critical consideration in this compound analysis:
-
Intact this compound: Techniques like HPLC-UV and LC-MS/MS are used to measure the intact this compound molecule. These methods provide information about the concentration of the active drug form.
-
Total Platinum: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) measures the total platinum concentration in a sample after digestion.[1] This method does not distinguish between intact this compound and its platinum-containing metabolites or degradation products.
The choice of method depends on the research question. Pharmacokinetic studies often benefit from measuring the intact drug, while studies on overall platinum distribution may require total platinum measurement.
Q4: What are the common sources of matrix effects in this compound bioanalysis and how can I minimize them?
A: Matrix effects arise from components in the biological sample that interfere with the ionization of the analyte in the mass spectrometer source.[2]
-
Common Sources: Endogenous phospholipids (B1166683), salts, and proteins are major contributors to matrix effects in plasma and serum samples.[2]
-
Minimization Strategies:
-
Effective Sample Cleanup: Techniques like HybridSPE-Precipitation are designed to remove phospholipids and proteins, which can significantly reduce matrix effects.[4][5]
-
Chromatographic Separation: Optimizing your HPLC method to separate this compound from the regions where matrix components elute can be very effective.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a stable isotope-labeled IS is not available, a structural analog can be used.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for different analytical methods used for this compound quantification.
Table 1: HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 (Injection Dosage Forms) | Method 2 (Plasma Ultrafiltrate) |
| Column | Inertsil amino, 250 mm × 4.6 mm, 5 µm | YMC ODS-AQ, 150 x 3.9 mm, 3 µm |
| Mobile Phase | Acetonitrile (B52724) and water (Isocratic) | Not specified |
| Detection | UV at 230 nm | UV (Direct and Post-column derivatization) |
| Linearity Range | 25-150 µg/mL | 0.05 to 40 µg/mL |
| Limit of Detection (LOD) | 0.476 µg/ml | 0.025 µg/ml |
| Limit of Quantification (LOQ) | 1.443 µg/ml | Not specified |
| Precision (%RSD) | ≤2% | Not specified |
| Accuracy (%RE) | Not specified | Not specified |
| Reference | [6] | [7] |
Table 2: LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation | HybridSPE-Precipitation | Not specified |
| Column | C18 (Luna 100 x 2.0 mm, 5 µ) | Biobasic SCX (50 mm × 2.1 mm, 5 µm) | Waters XBridge HILIC (2.1 × 150 mm, 3.5 µm) |
| Linearity Range | 50 to 10,000 ng/mL | 2.00-2000 ng/mL | 10 to 2000 ng/mL |
| Precision (%RSD) | Not specified | ≤4.8% | <3% |
| Accuracy (%RE) | Not specified | -13.2 to -3.6% | <6% (12% at LOQ) |
| Reference | [1] | [4][5] | [5] |
Table 3: ICP-MS Method for Total Platinum Quantification
| Parameter | Method 1 (Plasma Ultrafiltrate) |
| Sample Preparation | Simple 10-fold dilution |
| Validated Range | 7.50 ng/L to 1.00 x 10^5 ng/L |
| Limit of Quantification (LOQ) | 0.0075 ng/mL |
| Reference | [8] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Pharmaceutical Injections
This protocol is adapted from a validated stability-indicating method.[3][9]
-
Standard Solution Preparation:
-
Accurately weigh about 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Add 25 mL of water and sonicate for 5 minutes to dissolve.
-
Make up the volume to 50 mL with water to get a 1 mg/mL solution.
-
-
Sample Solution Preparation:
-
Accurately pipette 5 mL of this compound injection (10 mg/mL) into a 50 mL volumetric flask.
-
Add 25 mL of water, mix well, and make up the volume to the mark with water.
-
-
Chromatographic Conditions:
-
Column: Inertsil amino, 250 mm × 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the sample by comparing its peak area to that of the standard.
-
Protocol 2: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on a simple and reproducible method using protein precipitation.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., oxaliplatin).
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC or equivalent.
-
Column: C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µm).
-
Mobile Phase: Gradient elution with formic acid in water (A) and methanol (B129727) (B).
-
Mass Spectrometer: API-4000 LC-MS/MS system or equivalent.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Develop a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify this compound in the samples by interpolating their peak area ratios (this compound/internal standard) on the calibration curve.
-
Protocol 3: ICP-MS for Total Platinum Quantification in Cellular Lysates
This protocol provides a general workflow for quantifying total platinum in cells treated with this compound.[10]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
-
Sample Collection and Digestion:
-
Harvest the cells and prepare a total cell lysate.
-
Digest the samples by adding concentrated nitric acid and heating in a suitable fume hood. This step breaks down the organic matter and solubilizes the elemental platinum.
-
-
ICP-MS Analysis:
-
Prepare external calibration standards using serial dilutions of a single elemental platinum standard.
-
Analyze the digested samples and standards using an ICP-MS instrument.
-
The instrument will quantify the elemental platinum based on the calibration curve.
-
-
Data Analysis:
-
Ensure the calibration curve has a high coefficient of determination (R² > 0.99).
-
Calculate the platinum concentration in the original cell lysate based on the dilution factors used during sample preparation.
-
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
References
- 1. medpace.com [medpace.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of this compound in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.com [ijrar.com]
- 7. Validation of high-performance liquid chromatographic assay methods for the analysis of this compound in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of Carboplatin and Cisplatin in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of carboplatin (B1684641) and cisplatin (B142131), two foundational platinum-based chemotherapeutic agents, in the context of lung cancer models. By presenting experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms, this document serves as a resource for researchers in oncology and pharmacology.
Executive Summary
Cisplatin and its second-generation analog, this compound, are mainstays in the treatment of both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). Both exert their cytotoxic effects primarily through the formation of platinum-DNA adducts, which instigate DNA damage, cell cycle arrest, and ultimately, apoptosis. Preclinical evidence consistently demonstrates that cisplatin is the more potent of the two agents, exhibiting greater cytotoxicity at lower concentrations in vitro. However, this increased potency is often accompanied by a more severe toxicity profile. This compound, while requiring higher concentrations to achieve similar cytotoxic effects, is generally better tolerated. The choice between these two agents in a preclinical setting often involves a trade-off between maximizing efficacy and minimizing off-target effects, a consideration that mirrors their clinical application.
Data Presentation
In Vitro Cytotoxicity of Cisplatin and this compound in Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize IC50 values for cisplatin and this compound in various lung cancer cell lines, as reported in preclinical studies. It is important to note that these values can vary depending on experimental conditions such as exposure time and the specific viability assay used.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Exposure Time | Assay |
| A549 | NSCLC | 22.12 ± 0.98 | 72 hours | MTT |
| DMS-53 | SCLC | 75,000 | Not Specified | Not Specified |
| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time | Assay |
| A549 | NSCLC | 131.80 | 72 hours | Not Specified |
| DMS-53 | SCLC | 87,000 | Not Specified | Not Specified |
DNA Adduct Formation Kinetics
The formation of DNA adducts is the primary mechanism of action for platinum-based drugs. The rate and extent of adduct formation differ between cisplatin and this compound.
| Parameter | Cisplatin | This compound | Key Findings |
| DNA Adduct Formation Rate | Faster | Slower | Cisplatin forms DNA adducts more rapidly upon entering the cell. |
| Concentration for Equal DNA Damage | Lower | ~10x Higher | This compound requires approximately a 10-fold higher concentration to induce the same degree of DNA conformational change as cisplatin. |
| Incubation Time for Equal DNA Damage | Shorter | ~7.5x Longer | A significantly longer incubation period is needed for this compound to achieve DNA damage comparable to that of cisplatin. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 values of cisplatin and this compound in lung cancer cell lines.
-
Cell Seeding : Plate lung cancer cells (e.g., A549) in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment : Prepare serial dilutions of cisplatin and this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the drug dilutions. Include untreated control wells containing medium alone.
-
Incubation : Incubate the plates for a specified exposure time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 3-5 mg/mL in PBS) to each well. Incubate for 2-4 hours until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization : Carefully aspirate the solution from the wells, ensuring not to disturb the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the crystals.
-
Absorbance Measurement : Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used for background correction.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
In Vivo Lung Cancer Xenograft Study
This protocol provides a general framework for comparing the in vivo efficacy of cisplatin and this compound.
-
Animal Model : Utilize immunodeficient mice, such as female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation : Harvest human lung cancer cells (e.g., A549 or NCI-H460) and resuspend them in a suitable medium. Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers, calculated with the formula: (length x width²) / 2.
-
Randomization and Treatment : Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, this compound). Administer the drugs according to a predetermined schedule and dosage, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Efficacy Evaluation : Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint : Terminate the study when tumors in the control group reach a specified size or at a predetermined time point. Excise and weigh the tumors for final analysis.
Signaling Pathways and Mechanism of Action
Both cisplatin and this compound induce apoptosis primarily through the DNA damage response pathway. Upon entering the cell, these platinum agents are aquated and form adducts with DNA, leading to the formation of intrastrand and interstrand crosslinks. This DNA damage is recognized by cellular machinery, which can trigger cell cycle arrest and apoptosis.
Key signaling pathways implicated in the response to platinum-based agents in lung cancer include:
-
p53-dependent apoptosis : Cisplatin has been shown to activate the p53 tumor suppressor protein. Activated p53 can induce the expression of pro-apoptotic proteins such as Bak and Bax, leading to mitochondrial outer membrane permeabilization and the activation of caspases.
-
PI3K/AKT Pathway : The aberrant activation of the PI3K/AKT signaling pathway is a known mechanism of cisplatin resistance in NSCLC. Inhibition of this pathway can sensitize resistant lung cancer cells to cisplatin-induced apoptosis.
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also involved in the cellular response to platinum-induced DNA damage.
While both drugs activate these core pathways, the slower kinetics of this compound's DNA adduct formation may lead to a less robust initial activation of these signaling cascades compared to cisplatin at equimolar concentrations.
Conclusion
In preclinical lung cancer models, cisplatin consistently demonstrates higher potency than this compound, as evidenced by lower IC50 values and more rapid DNA adduct formation. This suggests that at equivalent concentrations, cisplatin is more effective at inducing cancer cell death. However, the slower reactivity of this compound contributes to its more favorable toxicity profile, a critical consideration in both preclinical and clinical settings. The choice of agent in a research context should be guided by the specific experimental goals, whether they prioritize maximizing the cytotoxic effect or modeling a therapeutic window that more closely resembles clinical scenarios where toxicity is a limiting factor. Further head-to-head in vivo studies in lung cancer xenograft models are warranted to provide a more definitive comparison of their therapeutic indices in a preclinical setting.
Validating Carboplatin's Efficacy: A Comparative Guide for Emerging Tumor Types
For Immediate Release
This guide provides a comprehensive comparison of carboplatin's mechanism of action and efficacy in emerging and less-common cancer applications, specifically focusing on endometrial cancer, pancreatic cancer, and neuroblastoma. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details key protocols, and visualizes complex biological pathways to support further investigation into this compound's therapeutic potential.
Executive Summary
This compound (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone of treatment for various cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] While its efficacy is well-established in cancers such as ovarian and lung cancer, its validation in other tumor types is an ongoing area of research. This guide compares this compound's performance against cisplatin (B142131) and other relevant alternatives in endometrial cancer, pancreatic cancer, and neuroblastoma, providing a data-driven resource for the research community.
Mechanism of Action: A Multi-faceted Approach to Cell Death
This compound exerts its cytotoxic effects through a well-defined molecular pathway. Upon entering the cell, it undergoes hydrolysis, forming reactive platinum complexes that bind to DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases. This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA helix.[1] This DNA damage triggers a cascade of cellular responses:
-
DNA Damage Response (DDR): The cell's DDR machinery, including the ATM and ATR kinases, is activated in response to the DNA lesions. This leads to the phosphorylation of downstream targets like p53 and CHK1/CHK2, initiating cell cycle arrest to allow for DNA repair.[2]
-
Cell Cycle Arrest: this compound-induced DNA damage typically leads to arrest at the G2/M phase of the cell cycle, preventing mitotic entry with damaged chromosomes.[1]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[1][3] The extrinsic (death receptor) pathway can also be activated in some contexts.[1]
-
Modulation of Signaling Pathways: this compound has also been shown to influence other critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation. Inhibition of this pathway can contribute to this compound's anti-tumor effects.[1]
Comparative Efficacy of this compound in Vitro
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and relevant comparative agents in various endometrial, pancreatic, and neuroblastoma cancer cell lines.
| Endometrial Cancer Cell Lines | This compound IC50 (µM) | Paclitaxel (B517696) IC50 (nM) |
| Ishikawa | Not specified | 1-5[4] |
| HEC-1A | Not specified | Not specified |
| HEC-50B | Not specified | Not specified |
| RL95-2 | >134 (approx. 50 µg/ml) | Not specified |
| KLE | Not specified | Not specified |
| UM-EC-1 | 0.36 | Not specified |
| UM-EC-2 | 0.26 | Not specified |
| UT-EC-2A | 0.43 | Not specified |
| UT-EC-3 | 3.22 | Not specified |
Note: A direct comparison of IC50 values between this compound (in µM) and paclitaxel (in nM) highlights the significantly higher potency of paclitaxel in these cell lines in vitro.
| Pancreatic Cancer Cell Lines | This compound IC50 (µM) | Gemcitabine (B846) IC50 (nM) |
| PANC-1 | Not specified | 48.55 ± 2.30[5] |
| MIA PaCa-2 | Not specified | Not specified |
| BxPC-3 | Not specified | Not specified |
| AsPC-1 | Not specified | Not specified |
| Capan-1 | Not specified | Not specified |
| Neuroblastoma Cell Lines | This compound IC50 (µM) | Etoposide (B1684455) IC50 (µM) |
| SK-N-SH | ~25 (concentration used for inhibition)[2] | 0.3 - 1[6] |
| SK-N-AS | Not specified | 0.6 - 80[6] |
Clinical Performance: this compound in Combination Therapies
In the clinical setting, this compound is typically used in combination with other chemotherapeutic agents.
-
Endometrial Cancer: The combination of this compound and paclitaxel has been shown to be non-inferior to the more toxic TAP regimen (paclitaxel, doxorubicin, and cisplatin) in terms of overall and progression-free survival, establishing it as a standard first-line treatment for advanced or recurrent endometrial cancer.[7]
-
Pancreatic Cancer: The combination of gemcitabine and this compound has demonstrated moderate activity in patients with locally advanced and metastatic pancreatic cancer, with an acceptable toxicity profile and significant clinical benefit.[8]
-
Neuroblastoma: A phase II study of etoposide and this compound in patients with metastatic neuroblastoma showed a response rate of 43%, suggesting it is a viable combination for this patient population.[9]
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays used to validate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.[1]
Protocol:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[1]
Protocol:
-
Cell Harvesting and Fixation: Harvest this compound-treated and control cells. Wash with PBS and fix in cold 70% ethanol (B145695) while vortexing.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of RNA).[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases.[1]
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and quantify the protein concentration.[12]
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p53, cleaved caspase-3, p-AKT) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways involved in this compound's mechanism of action.
Workflow for assessing this compound's cytotoxicity and apoptotic effects.
Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
This guide provides a foundational resource for researchers investigating the application of this compound in endometrial cancer, pancreatic cancer, and neuroblastoma. The presented data and protocols offer a starting point for comparative studies and further validation of this compound's mechanism of action in these and other novel tumor types. The continued exploration of its efficacy, both as a monotherapy and in combination with other agents, is crucial for expanding the therapeutic arsenal (B13267) against these challenging malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Targeting the DNA Damage Response for the Treatment of High Risk Neuroblastoma [frontiersin.org]
- 3. Effect of this compound injection on Bcl-2 protein expression and apoptosis induction in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin potentiates the effects of paclitaxel in endometrial cancer cells through inhibition of cell proliferation and modulation of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound therapy in advanced endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
comparative analysis of carboplatin and oxaliplatin in colorectal cancer cells
A detailed comparative analysis of carboplatin (B1684641) and oxaliplatin (B1677828) reveals distinct efficacy profiles and cellular responses in colorectal cancer (CRC) cell lines. While both are platinum-based chemotherapeutic agents that induce cell death by forming DNA adducts, oxaliplatin demonstrates superior cytotoxicity and unique mechanistic actions in CRC models.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and oxaliplatin, focusing on their performance in colorectal cancer cells. The data presented herein, summarized from multiple studies, highlights key differences in their cytotoxic effects, induction of apoptosis, and impact on the cell cycle.
Executive Summary of Comparative Efficacy
Oxaliplatin consistently exhibits greater potency against colorectal cancer cell lines compared to this compound. This is reflected in the significantly lower half-maximal inhibitory concentrations (IC50) required to achieve a 50% reduction in cell viability. While this compound can induce apoptosis and cell cycle arrest, its effects are generally less pronounced than those observed with oxaliplatin at comparable concentrations.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the cytotoxic, apoptotic, and cell cycle effects of this compound and oxaliplatin in various colorectal cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Citation |
| HCT116 | This compound | 87.75 | 72h | [1] |
| Oxaliplatin | 0.41 - 1.57 | 24h - 48h | [2][3] | |
| HT29 | This compound | Data not available | ||
| Oxaliplatin | 0.33 - 2.62 | 24h - 48h | [2] | |
| SW480 | This compound | Data not available | ||
| Oxaliplatin | ~2.1 | Not Specified | [4] | |
| SW620 | This compound | Data not available | ||
| Oxaliplatin | 1.13 | 24h | [2] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Oxaliplatin in Colorectal Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Drug | Apoptosis Rate (%) | Treatment Conditions | Citation |
| HCT116 | This compound | 13.16 (early), 32.33 (late) | 87.75 µM for 72h | [1] |
| Oxaliplatin | ~19.66 - 22.14 | 20 µM | [5] | |
| HT29 | This compound | Data not available | ||
| Oxaliplatin | ~13.78 - 26.62 | 20 µM | [5] | |
| SW480 | This compound | Data not available | ||
| Oxaliplatin | Qualitative induction | Not Specified |
Table 2: Comparative Induction of Apoptosis by this compound and Oxaliplatin. Data represents the percentage of apoptotic cells following treatment.
| Cell Line | Drug | % in G0/G1 | % in S | % in G2/M | Treatment Conditions | Citation |
| HCT116 | This compound | Data not available | ||||
| Oxaliplatin | Increased | Decreased | Arrest | IC50 concentration | [4][6] | |
| HT29 | This compound | Data not available | ||||
| Oxaliplatin | Decreased | Increased | Arrest | IC50 concentration | [4][6] | |
| SW480 | This compound | Data not available | ||||
| Oxaliplatin | Decreased | Increased | Arrest | IC50 concentration | [4][6] |
Table 3: Comparative Effects on Cell Cycle Distribution. Changes in the percentage of cells in each phase of the cell cycle following treatment.
Mechanisms of Action and Signaling Pathways
Both this compound and oxaliplatin function as alkylating-like agents that form platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[7] However, the nature of these adducts and the downstream cellular responses they trigger differ significantly.
This compound , like its parent compound cisplatin (B142131), forms DNA adducts that are recognized by the mismatch repair (MMR) system. In MMR-proficient cells, this recognition can lead to a futile cycle of repair and re-damage, contributing to apoptosis. However, in MMR-deficient colorectal cancers, which are common, resistance to cisplatin and this compound is often observed.
Oxaliplatin , on the other hand, possesses a bulky diaminocyclohexane (DACH) ligand. This results in the formation of bulkier and more hydrophobic DNA adducts compared to those formed by this compound. These adducts are poor substrates for the MMR system, allowing oxaliplatin to circumvent this common resistance mechanism.[7] This is a key reason for its greater efficacy in colorectal cancer.
The signaling pathways activated by these drugs also show divergences. Both can activate DNA damage response (DDR) pathways involving kinases like ATM and ATR. However, studies suggest that oxaliplatin may have a more pronounced effect on specific pathways in colorectal cancer cells.
Oxaliplatin-Modulated Signaling Pathways:
Oxaliplatin has been shown to induce a G2/M cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms.[8] Key signaling events include:
-
Induction of G2/M Arrest: Oxaliplatin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[8]
-
Apoptosis Induction: It triggers the intrinsic apoptosis pathway, characterized by the translocation of Bax to the mitochondria and the release of cytochrome c.[8]
-
p53-Dependent and -Independent Effects: While a functional p53 can enhance sensitivity to oxaliplatin, the drug can still induce cell death in p53-mutant cells, highlighting the involvement of other pathways.[6]
Figure 1. Simplified signaling pathway of oxaliplatin-induced apoptosis in colorectal cancer cells.
This compound-Modulated Signaling Pathways:
This compound's signaling in colorectal cancer cells is less specifically defined in the literature compared to oxaliplatin, largely due to its limited efficacy in this cancer type. However, its general mechanism involves:
-
DNA Adduct Formation: Forms less bulky DNA adducts than oxaliplatin.
-
MMR Recognition: Adducts are recognized by the mismatch repair system.
-
Cell Cycle Arrest: Can induce an S-phase or G2/M phase block, depending on the cell type.[9]
-
Apoptosis Induction: Can trigger apoptosis, often in a p53-dependent manner.
Figure 2. Generalized signaling pathway of this compound in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Figure 3. Experimental workflow for the MTT cell viability assay.
Protocol:
-
Colorectal cancer cells (e.g., HCT116, HT29, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or oxaliplatin.
-
Following a 24-72 hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After a 2-4 hour incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization buffer (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Figure 4. Experimental workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cells are treated with the desired concentrations of this compound or oxaliplatin for a specified duration.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence profiles.
Cell Cycle Analysis (Propidium Iodide Staining)
Figure 5. Experimental workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cells are treated with this compound or oxaliplatin for the desired time.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are then treated with RNase A to remove RNA.
-
Propidium iodide (PI), a fluorescent intercalating agent, is added to stain the cellular DNA.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Conclusion
The available experimental data strongly indicates that oxaliplatin is a more potent cytotoxic agent than this compound in colorectal cancer cell lines. This enhanced efficacy is largely attributed to its unique chemical structure, which allows it to form bulky DNA adducts that are not efficiently repaired by the mismatch repair system. While both drugs can induce apoptosis and cell cycle arrest, oxaliplatin's effects are more pronounced and occur at lower concentrations in colorectal cancer models. This comparative analysis provides a data-driven foundation for understanding the differential activities of these two important platinum-based drugs in the context of colorectal cancer research and development.
References
- 1. Evaluation of anticancer effects of this compound–gelatin nanoparticles in different sizes synthesized with newly self-assembly method by exposure to IR light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Micro1278 Leads to Tumor Growth Arrest, Enhanced Sensitivity to Oxaliplatin and Vitamin D and Inhibits Metastasis via KIF5B, CYP24A1, and BTG2, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced cell death in model prostate cancer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Carboplatin Efficacy: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, optimizing patient selection for carboplatin-based chemotherapy is paramount. This guide provides a comprehensive comparison of two key biomarkers—ERCC1 and BRCA1/2—in predicting response to This compound (B1684641), supported by experimental data and detailed methodologies.
This compound, a platinum-based alkylating agent, is a cornerstone of treatment for various solid tumors, including lung, ovarian, and head and neck cancers. Its efficacy, however, varies significantly among patients. This variability has spurred the search for robust predictive biomarkers to identify individuals most likely to benefit from this compound therapy, thereby personalizing treatment and improving outcomes. This guide focuses on two of the most extensively studied biomarkers: Excision Repair Cross-Complementation Group 1 (ERCC1) and Breast Cancer Genes 1 and 2 (BRCA1/2).
Comparative Analysis of Predictive Biomarkers
ERCC1 and BRCA1/2 represent two distinct molecular pathways influencing this compound sensitivity and resistance. ERCC1 is a critical component of the Nucleotide Excision Repair (NER) pathway, which removes platinum-DNA adducts, the primary mechanism of this compound-induced cytotoxicity. Conversely, BRCA1 and BRCA2 are essential for the Homologous Recombination (HR) pathway, a major DNA double-strand break repair mechanism.
| Biomarker | Mechanism of Action in Relation to this compound | Predicted Response to this compound with Alteration | Common Cancer Types for Validation |
| ERCC1 | High expression of ERCC1 protein is hypothesized to lead to more efficient repair of this compound-induced DNA damage, resulting in treatment resistance.[1] | Low/negative expression is associated with a better response.[2][3] | Non-Small Cell Lung Cancer (NSCLC), Ovarian Cancer, Head and Neck Cancer.[4][5] |
| BRCA1/2 | Deleterious mutations in BRCA1 or BRCA2 impair the high-fidelity Homologous Recombination DNA repair pathway.[6][7] This deficiency makes cancer cells more reliant on other, error-prone repair pathways and thus more susceptible to DNA-damaging agents like this compound. | Presence of deleterious mutations is associated with a better response.[8][9] | Ovarian Cancer, Breast Cancer, Prostate Cancer, Pancreatic Cancer.[7][10] |
Quantitative Data on Biomarker Performance
The predictive value of ERCC1 and BRCA1/2 has been evaluated in numerous clinical studies. The following tables summarize key quantitative findings.
Table 1: ERCC1 Expression and this compound Response in Non-Small Cell Lung Cancer (NSCLC)
| Study/Analysis | Patient Cohort | ERCC1 Status | Outcome Measure | Results |
| Meta-analysis[11] | 2,726 NSCLC patients | High vs. Low/Negative | Overall Survival (Platinum-treated) | High ERCC1 associated with significantly worse overall survival (Average HR = 1.61). |
| Holm et al.[12] | 163 inoperable NSCLC patients | Negative vs. Positive | Median Survival | 12.0 months for ERCC1-negative vs. 8.2 months for ERCC1-positive (p=0.02). |
| Olaussen et al. (IALT study)[12] | 761 resected NSCLC patients | Negative vs. Positive | Overall Survival (Adjuvant Cisplatin) | No significant survival benefit from chemotherapy in ERCC1-negative tumors. |
| Azuma et al.[4] | NSCLC patients treated with this compound and paclitaxel | Positive vs. Negative | Response Rate | 42.9% for ERCC1-positive vs. 100% for ERCC1-negative (p=0.013). |
Note: Discrepancies in ERCC1's predictive value exist, potentially due to differences in antibody specificity and scoring methodologies.[1][4]
Table 2: BRCA1/2 Mutation Status and this compound Response in Ovarian Cancer
| Study/Analysis | Patient Cohort | BRCA Status | Outcome Measure | Results |
| Yang et al.[8] | 316 high-grade serous ovarian cancer patients | BRCA2 mutation vs. Wild-Type | 5-Year Overall Survival | 61% for BRCA2-mutated vs. 25% for wild-type (p=0.003). |
| Yang et al.[8] | 316 high-grade serous ovarian cancer patients | BRCA1 mutation vs. Wild-Type | 5-Year Overall Survival | 44% for BRCA1-mutated vs. 25% for wild-type (not statistically significant after age adjustment). |
| Bolton et al.[8] | High-grade serous ovarian cancer patients | BRCA2 mutation vs. BRCA1/Wild-Type | Response to Primary Chemotherapy | Significantly higher response rate in BRCA2 mutation carriers. |
| Imyanitov et al.[9] | High-grade serous ovarian cancer patients | BRCA2 vs. BRCA1 mutation | Pathologic Complete Response (pCR) to Neoadjuvant Chemotherapy | 53% for BRCA2-mutated vs. 15% for BRCA1-mutated (p=0.004). |
Experimental Protocols
Accurate and reproducible biomarker assessment is crucial for clinical validation. Below are detailed methodologies for evaluating ERCC1 and BRCA1/2 status.
ERCC1 Protein Expression by Immunohistochemistry (IHC)
This method semi-quantitatively assesses ERCC1 protein levels in tumor tissue.
1. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm thick) are mounted on charged slides.
-
Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes.[13]
3. Immunohistochemical Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are incubated with a primary antibody against ERCC1. The choice of antibody clone is critical; clone 4F9 is considered more specific than the previously used 8F1 clone.[4][13]
-
A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
4. Scoring and Interpretation:
-
The staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells are evaluated by a pathologist.[12][14]
-
An H-score can be calculated by multiplying the staining intensity by the percentage of cells at that intensity, providing a semi-quantitative measure of expression.[4][12] A cutoff value (e.g., the median H-score of the study population) is often used to classify tumors as ERCC1-positive or -negative.[4]
BRCA1/2 Mutation Analysis by Next-Generation Sequencing (NGS)
NGS allows for the comprehensive detection of various mutations, including single nucleotide variants and small insertions/deletions, in the BRCA1 and BRCA2 genes.
1. DNA Extraction:
-
Genomic DNA is extracted from FFPE tumor tissue or a blood sample (for germline mutation analysis). The quality and quantity of DNA are assessed.
2. Library Preparation:
-
The DNA is fragmented, and adapters containing sequencing primer sites and barcodes are ligated to the fragments.
-
Targeted enrichment is performed to specifically capture the coding regions and exon-intron boundaries of the BRCA1 and BRCA2 genes. This is often achieved using multiplex PCR-based methods (e.g., AmpliSeq) or hybrid capture-based approaches.[15][16]
3. Sequencing:
-
The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq, Ion Torrent). The platform generates millions of short DNA sequence reads.
4. Bioinformatic Analysis:
-
The sequence reads are aligned to the human reference genome.
-
Variant calling algorithms identify differences between the sample's DNA sequence and the reference sequence.
-
Identified variants are annotated to determine their potential clinical significance (e.g., pathogenic, likely pathogenic, variant of unknown significance).
5. Confirmation:
-
Clinically significant variants are often confirmed by an orthogonal method, such as Sanger sequencing.[15][16]
Visualizing the Molecular Landscape
To better understand the roles of these biomarkers, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: ERCC1's role in repairing this compound-induced DNA damage via the NER pathway.
Caption: The role of BRCA1/2 in homologous recombination repair of this compound-induced DNA double-strand breaks.
Caption: A generalized workflow for validating predictive biomarkers for this compound response.
References
- 1. ERCC1 Isoform Expression and DNA Repair in Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of response to chemotherapy by ERCC1 immunohistochemistry and ERCC1 polymorphism in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. ERCC1 Expression Analysis to Guide Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Comparison of outcomes of neoadjuvant chemotherapy in BRCA1- versus BRCA2-associated breast and ovarian cancers [explorationpub.com]
- 10. droracle.ai [droracle.ai]
- 11. Excision Repair Cross-Complementation Group 1 (ERCC1) Status and Lung Cancer Outcomes: A Meta-Analysis of Published Studies and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. mdpi.com [mdpi.com]
- 14. ERCC1 is a potential biomarker for predicting prognosis, immunotherapy, chemotherapy efficacy, and expression validation in HER2 over-expressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
Carboplatin vs. Cisplatin: A Comparative Study of DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of carboplatin (B1684641) and cisplatin (B142131), two cornerstone platinum-based chemotherapy agents, with a specific focus on their mechanisms of DNA adduct formation. By examining the quantitative differences in their DNA binding kinetics, the types of adducts formed, and the subsequent cellular responses, this document aims to provide a clear and objective resource for researchers in oncology and drug development.
Executive Summary
Cisplatin and its second-generation analog, this compound, exert their cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death.[1][2] While both drugs share this fundamental mechanism, their chemical structures and reactivity lead to significant differences in the rate and extent of DNA adduct formation, contributing to their distinct clinical profiles. Cisplatin is generally more reactive and potent, forming DNA adducts more rapidly, but is also associated with more severe side effects.[3][4] this compound, with its more stable dicarboxylate ligand, exhibits slower aquation and consequently, a delayed and reduced rate of DNA adduct formation, resulting in a different toxicity profile.[2][3]
Comparative Analysis of DNA Adduct Formation
The interaction of cisplatin and this compound with DNA is a multi-step process initiated by the hydrolysis of the platinum complex within the low-chloride environment of the cell. This "aquation" process replaces one or both of the chloride (in cisplatin) or cyclobutanedicarboxylate (in this compound) ligands with water molecules, generating a reactive, positively charged species that can readily bind to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases.[2][4]
Quantitative Data on DNA Adduct Formation
The rate of DNA binding and the quantity of adducts formed differ significantly between the two compounds.
| Parameter | Cisplatin | This compound | Reference(s) |
| Rate of DNA Binding (in vitro) | ~35-100 times faster | Slower | [5][6] |
| Concentration for Equal DNA Damage | Lower concentration required | ~10 times higher concentration required | [7] |
| Time to Maximum Adduct Levels (in cells) | ~4-6 hours | ~12-24 hours | [8][9] |
| Total Bifunctional Adducts (at equitoxic doses) | 37.5 +/- 4.5 fmol/µg DNA | 32.8 +/- 6.3 fmol/µg DNA | [8] |
| Adduct Staining Intensity (equimolar dose) | At least 29 times higher | Lower | [5] |
Types of DNA Adducts
Both cisplatin and this compound form the same types of DNA adducts, although the relative proportions and the kinetics of their formation can vary. The primary adducts include:
-
1,2-Intrastrand Crosslinks: The most common type of adduct, accounting for approximately 90% of all lesions, where the platinum atom links two adjacent bases on the same DNA strand.[10] The most frequent of these are between two adjacent guanines (GG).[11]
-
1,3-Intrastrand Crosslinks: Formed between two purine (B94841) bases separated by a third base.[1]
-
Interstrand Crosslinks: Less frequent but highly cytotoxic lesions that link bases on opposite DNA strands.[1]
-
Monofunctional Adducts: Initial adducts where the platinum agent is bound to a single DNA base. These are precursors to the more cytotoxic bifunctional crosslinks.[10]
Experimental Protocols
The quantification and characterization of platinum-DNA adducts are crucial for understanding the mechanism of action and resistance to these drugs. Several key experimental methodologies are employed:
Quantification of Total Platinum-DNA Adducts by Atomic Absorption Spectroscopy (AAS)
This method measures the total amount of platinum bound to DNA.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with cisplatin or this compound at various concentrations and time points.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction or commercial kits.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry.
-
Sample Preparation: Digest a known amount of DNA with proteinase K and/or acid hydrolysis to release the platinum.
-
AAS Analysis: Analyze the digested samples using a graphite (B72142) furnace atomic absorption spectrophotometer to quantify the amount of platinum.
-
Data Normalization: Express the results as the amount of platinum per microgram of DNA (e.g., fmol/µg DNA).[8]
Immuno-based Detection of Specific DNA Adducts (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) utilizes monoclonal antibodies that specifically recognize certain types of platinum-DNA adducts, allowing for their quantification.
Methodology:
-
DNA Platination: Treat DNA in vitro or isolate DNA from treated cells.
-
Plate Coating: Coat microtiter plates with the platinated DNA.
-
Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Add a primary monoclonal antibody specific for the adduct of interest (e.g., Pt-GG).
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of the specific adduct.[8][12]
32P-Postlabeling for Intrastrand Crosslinks
This highly sensitive technique allows for the detection and quantification of specific intrastrand adducts.
Methodology:
-
DNA Digestion: Digest the platinated DNA with a series of nucleases to release the adducted dinucleotides.
-
Adduct Enrichment: Separate the adducted fragments from the unmodified nucleotides.
-
32P-Labeling: Label the 5' end of the adducted fragments with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Chromatography: Separate the labeled adducts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity to determine the amount of each specific adduct.[13]
Visualization of Mechanisms and Pathways
To better illustrate the processes involved in platinum drug action, the following diagrams are provided.
Caption: Activation of Cisplatin and this compound via hydrolysis.
Caption: Workflow for total DNA adduct quantification.
Caption: Cellular signaling in response to DNA damage.
Cellular Processing and Repair of DNA Adducts
The formation of platinum-DNA adducts triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.[1] This can lead to one of three main outcomes: DNA repair, cell cycle arrest, or apoptosis.
-
Nucleotide Excision Repair (NER): This is the primary mechanism for removing bulky, helix-distorting DNA adducts, including those formed by cisplatin and this compound.[14] The NER pathway recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand.[15] The efficiency of NER can significantly influence a cell's sensitivity to platinum drugs.
-
Mismatch Repair (MMR): The MMR system can recognize cisplatin-DNA adducts but is generally unable to repair them.[16] Instead, the binding of MMR proteins to these adducts can trigger a signaling cascade that leads to apoptosis.[1][17] Therefore, deficiencies in the MMR pathway can sometimes lead to cisplatin resistance.[14]
-
Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway will induce cell cycle arrest to prevent the propagation of damaged DNA.[1] Subsequently, the cell will undergo programmed cell death, or apoptosis, which is the ultimate mechanism of cytotoxicity for these drugs.[3][18]
Conclusion
While this compound and cisplatin form identical types of DNA adducts, the kinetics of their formation and the cellular concentrations required to achieve similar levels of DNA damage are markedly different. This compound's slower rate of adduct formation contributes to its reduced toxicity profile, making it a valuable alternative to cisplatin in many clinical settings. Understanding these fundamental differences in their interaction with DNA is critical for the rational design of new platinum-based therapies and for developing strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess the formation and repair of these critical DNA lesions.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. oncolink.org [oncolink.org]
- 5. Formation of interaction products of this compound with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comparison of in vitro platinum-DNA adduct formation between this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin- and this compound-DNA adducts: is PT-AG the cytotoxic lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of DNA adducts by the anticancer drug this compound: different nucleotide sequence preferences in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation and repair of cisplatin-induced adducts to DNA in cultured normal and repair-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive detection of DNA modifications induced by cisplatin and this compound in vitro and in vivo using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Monofunctional Platinum-DNA Adducts are Strong Inhibitors of Transcription and Substrates for Nucleotide Excision Repair in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
ERCC1's Role in Carboplatin Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the mechanisms of chemotherapy resistance is paramount. This guide provides a comprehensive comparison of experimental data validating the role of Excision Repair Cross-Complementation Group 1 (ERCC1) in carboplatin (B1684641) resistance. We delve into quantitative data, detailed experimental protocols, and a comparative analysis with other potential biomarkers, offering a critical resource for designing and interpreting studies in this field.
Unraveling the ERCC1-Carboplatin Resistance Axis
This compound, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects by inducing DNA adducts, which, if unrepaired, lead to cell death. The Nucleotide Excision Repair (NER) pathway is a primary mechanism for repairing these bulky DNA lesions. ERCC1 is a critical endonuclease in the NER pathway, forming a heterodimer with Xeroderma Pigmentosum Complementation Group F (XPF) to incise the damaged DNA strand. Consequently, elevated ERCC1 expression is hypothesized to enhance the repair of this compound-induced DNA damage, leading to therapeutic resistance.
Quantitative Evidence: ERCC1 Expression and this compound Efficacy
Numerous studies across various cancer types have investigated the correlation between ERCC1 expression levels and clinical outcomes in patients treated with this compound-based chemotherapy. The data, primarily derived from immunohistochemistry (IHC) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR), are summarized below.
Table 1: ERCC1 Expression and Response to Platinum-Based Chemotherapy
| Cancer Type | Number of Patients | ERCC1 Assessment | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 163 | IHC | Patients with ERCC1-negative tumors had significantly longer median survival compared to ERCC1-positive patients (12.0 vs. 8.2 months).[1][2] | [1][2] |
| Metastatic/Recurrent Cervical Cancer | 32 | IHC | ERCC1-low patients had a significantly higher overall response rate (73.7% vs. 15.4%) and disease control rate (94.7% vs. 61.5%) compared to ERCC1-high patients.[3] | [3] |
| Epithelial Ovarian Cancer (EOC) | 159 | IHC | The CA-125 response rate was significantly higher in patients with ERCC1-negative tumors compared to ERCC1-positive tumors (94.5% vs. 80%).[4] | [4] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | 297 | qRT-PCR | Patients with low ERCC1 mRNA expression had a significantly higher rate of complete response to chemotherapy.[5] | [5] |
| Ovarian Cancer | 58 | IHC | The positive rate of ERCC1 protein was significantly higher in chemoresistant cases (57.89%) compared to chemosensitive cases (28.21%).[6] | [6] |
Table 2: ERCC1 Expression and Survival Outcomes in Patients Treated with Platinum-Based Chemotherapy
| Cancer Type | Number of Patients | ERCC1 Assessment | Survival Metric | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 163 | IHC | Overall Survival (OS) | Median OS was 12.0 months for ERCC1-negative vs. 8.2 months for ERCC1-positive patients.[1][2] | [1][2] |
| Metastatic/Recurrent Cervical Cancer | 32 | IHC | Progression-Free Survival (PFS) & OS | Median PFS: 242 days (ERCC1-low) vs. 135 days (ERCC1-high). Median OS: 617 days (ERCC1-low) vs. 320 days (ERCC1-high).[3] | [3] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | 297 | qRT-PCR | Overall Survival (OS) | Patients with low ERCC1 mRNA levels had longer overall survival (Adjusted Hazard Ratio: 0.57).[5] | [5] |
Table 3: In Vitro Correlation of ERCC1 Expression and Platinum Agent IC50
| Cell Lines | Cancer Type | ERCC1 Assessment | Key Findings | Reference |
| Ovarian Cancer Cell Lines (ES-2, SKOV3, COC1, COC1/DDP) | Ovarian Cancer | qRT-PCR | ERCC1 mRNA levels were directly correlated with cisplatin (B142131) IC50 values (r = 0.932).[6] | [6] |
| Cervical Carcinoma Cell Lines | Cervical Cancer | Northern Blot | A significant correlation was found between ERCC1 mRNA levels and cisplatin resistance.[7] | [7] |
Visualizing the Mechanisms and Workflows
To better understand the biological and experimental contexts, the following diagrams illustrate the ERCC1-mediated DNA repair pathway, a typical experimental workflow for assessing this compound resistance, and a comparison of ERCC1 with other biomarkers.
Caption: ERCC1's role in the NER pathway for repairing this compound-induced DNA damage.
Caption: A typical workflow for investigating the predictive role of ERCC1.
Caption: A logical comparison of ERCC1 with other potential biomarkers of this compound resistance.
Experimental Protocols
Standardized and validated protocols are crucial for reproducible research. Below are detailed methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for ERCC1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a synthesis of best practices for detecting ERCC1 protein expression in clinical samples.
1. Tissue Preparation:
-
FFPE tissue blocks are sectioned at 4-5 µm and mounted on positively charged slides.[8]
-
Slides are baked to ensure tissue adherence.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate sections through a series of graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) and finally in distilled water.[9]
3. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or EDTA buffer, pH 9.0) and heating in a pressure cooker, water bath, or microwave.[8]
-
Allow slides to cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.[8]
-
Block non-specific binding sites with a protein block or normal serum.
-
Incubate with the primary antibody. The anti-ERCC1 monoclonal antibody clone 4F9 is recommended due to specificity issues with the 8F1 clone.[10] Dilution and incubation times should be optimized.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[11]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
5. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
6. Scoring:
-
ERCC1 expression is typically evaluated using a semi-quantitative H-score, which considers both the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) for ERCC1 mRNA
This protocol outlines the steps for quantifying ERCC1 mRNA expression from cell lines or tumor tissue.
1. RNA Extraction:
-
Isolate total RNA from fresh-frozen tissue or cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
3. Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA, forward and reverse primers for ERCC1 and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green or TaqMan-based master mix.
-
Perform the real-time PCR using a thermal cycler with a standard amplification program (denaturation, annealing, and extension cycles).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for ERCC1 and the reference gene.
-
Calculate the relative expression of ERCC1 using the ΔΔCt method, normalizing to the reference gene and a calibrator sample.
Comparison with Alternative Biomarkers
While ERCC1 is a prominent biomarker for this compound resistance, other molecules and pathways also play significant roles.
-
BRCA1 (Breast Cancer Gene 1): A key player in the homologous recombination (HR) pathway for DNA double-strand break repair. Tumors with BRCA1 mutations or dysfunction are often more sensitive to platinum agents due to impaired DNA repair.[12][13] However, the predictive value of BRCA1 can be complex due to the variety of mutations and epigenetic silencing.[12]
-
RRM1 (Ribonucleotide Reductase Subunit M1): The catalytic subunit of ribonucleotide reductase, which is essential for DNA synthesis and repair. High RRM1 expression has been associated with resistance to gemcitabine (B846) and, in some studies, to platinum agents.[5][14][15] Its predictive role for this compound is less established than for gemcitabine.
-
Other DNA Repair Proteins: Components of other DNA repair pathways, such as MSH2 (mismatch repair) and XPA (NER), have also been implicated in platinum resistance, highlighting the multifactorial nature of this phenomenon.[16][17]
Conclusion and Future Directions
The available evidence strongly supports a role for ERCC1 in mediating this compound resistance, with higher expression generally correlating with poorer treatment outcomes. However, inconsistencies in study results, partly due to methodological issues such as antibody specificity, underscore the need for standardized and validated assays for ERCC1 assessment.[2] While IHC and qPCR are valuable tools, the development of more robust and reproducible methods is crucial for the clinical implementation of ERCC1 as a predictive biomarker.
Future research should focus on:
-
Large, prospective clinical trials to definitively validate the predictive value of ERCC1 for this compound resistance across different cancer types.
-
The development and validation of highly specific antibodies and standardized protocols for ERCC1 detection.
-
The investigation of ERCC1 in combination with other biomarkers, such as BRCA1 and RRM1, to create a more comprehensive predictive model for this compound response.
-
Exploring the therapeutic potential of targeting the ERCC1-XPF complex to overcome this compound resistance.
By addressing these areas, the scientific community can move closer to personalized chemotherapy regimens that optimize efficacy and minimize toxicity for cancer patients.
References
- 1. Different impact of excision repair cross-complementation group 1 on survival in male and female patients with inoperable non-small-cell lung cancer treated with this compound and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. ERCC1 expression status predicts the response and survival of patients with metastatic or recurrent cervical cancer treated via platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of response to chemotherapy by ERCC1 immunohistochemistry and ERCC1 polymorphism in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERCC1 mRNA expression is associated with the clinical outcome of non-small cell lung cancer treated with platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Relationship between nucleotide excision repair gene ERCC1 and resistance to cisplatin in ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERCC1 expression as a molecular marker of cisplatin resistance in human cervical tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. sysy.com [sysy.com]
- 10. Measuring ERCC1 protein expression in cancer specimens: Validation of a novel antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. oaepublish.com [oaepublish.com]
- 13. This compound and taxol resistance develops more rapidly in functional BRCA1 compared to dysfunctional BRCA1 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized phase II trial of ERCC1 and RRM1 mRNA expression-based chemotherapy versus docetaxel/carboplatin in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In situ protein expression of RRM1, ERCC1 and BRCA1 in metastatic breast cancer patients treated with gemcitabine-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ethz.ch [ethz.ch]
- 17. Identification of protein biomarkers for prediction of response to platinum‐based treatment regimens in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Carboplatin-Sensitive vs. -Resistant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of carboplatin (B1684641) resistance is paramount for developing more effective cancer therapies. This guide provides a comparative analysis of the transcriptomic landscapes of this compound-sensitive and -resistant cancer cells, supported by experimental data and detailed methodologies.
Key Findings from Comparative Transcriptomic Analyses
Transcriptomic studies comparing this compound-sensitive and -resistant cancer cell lines have consistently revealed significant alterations in gene expression. These changes often converge on key cellular processes, including DNA repair, cell survival signaling, and drug metabolism. While the specific differentially expressed genes (DEGs) can vary between cancer types and even cell lines, several recurring themes have emerged.
A study on endometrial cancer cells identified 731 DEGs in this compound-resistant cells compared to their sensitive counterparts. Of these, 45 genes were found to be commonly upregulated in both this compound- and paclitaxel-resistant cells, suggesting shared mechanisms of resistance. Similarly, a study on lung adenocarcinoma cells identified a significant number of DEGs, with further analysis pinpointing crucial "hub genes" associated with resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative transcriptomic studies, providing a snapshot of the molecular changes associated with this compound resistance.
Table 1: Comparison of this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| ECC-1 | Endometrial Cancer | ~5 | ~40 | ~8-fold[1] |
| H1792 | Lung Adenocarcinoma | Not specified | Not specified | 10.7-fold[2] |
| MES-OV | Ovarian Cancer | ~50 | ~150 | 3-fold[3] |
| OVCAR3 | Ovarian Cancer | <40 | >85 | >2.1-fold[4] |
| Kuramochi | Ovarian Cancer | >85 | Not applicable | Not applicable[4] |
Table 2: Top Differentially Expressed Genes (DEGs) in this compound-Resistant Cells
| Gene Symbol | Gene Name | Regulation in Resistant Cells | Fold Change (log2FC) | p-value | Cancer Type |
| TMEM200A | Transmembrane Protein 200A | Upregulated | >1 | < 0.05 | Ovarian Cancer[3] |
| PRKAR1B | Protein Kinase CAMP-Dependent Type I Regulatory Subunit Beta | Upregulated | >1 | < 0.05 | Ovarian Cancer[3] |
| LIF | Leukemia Inhibitory Factor | Upregulated | >2 | < 0.05 | Endometrial Cancer[1] |
| PTP4A3 | Protein Tyrosine Phosphatase Type IVA, Member 3 | Upregulated | >2 | < 0.05 | Endometrial Cancer[1] |
| TGFB1 | Transforming Growth Factor Beta 1 | Upregulated | >2 | < 0.05 | Endometrial Cancer[1] |
| CSF3 | Colony Stimulating Factor 3 | Upregulated | Not specified | < 0.05 | Lung Adenocarcinoma[2] |
| IL1A | Interleukin 1 Alpha | Upregulated | Not specified | < 0.05 | Lung Adenocarcinoma[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically employed in the comparative transcriptomic analysis of this compound resistance.
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of drug sensitivity.[4][5][6][7]
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: RNA Sequencing (RNA-Seq) for Transcriptome Analysis
This protocol describes the workflow for analyzing the gene expression profiles of this compound-sensitive and -resistant cells.[1][2][8]
Materials:
-
Parental and this compound-resistant cancer cell lines
-
RNA extraction kit (e.g., RNeasy Plus Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
Next-generation sequencing (NGS) platform and reagents
-
Bioinformatics software for data analysis
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: Construct sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (for mRNA-Seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like HISAT2.
-
Gene Quantification: Quantify gene expression levels from the mapped reads using tools such as featureCounts or Cufflinks.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-sensitive and -resistant samples using packages like edgeR or DESeq2. Set a significance threshold (e.g., absolute log2 fold change > 1 and a Bonferroni-corrected p-value < 0.05).
-
Key Signaling Pathways in this compound Resistance
Transcriptomic data consistently points to the dysregulation of specific signaling pathways in this compound-resistant cells. Understanding these pathways provides a logical framework for the observed gene expression changes and offers potential targets for therapeutic intervention.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation has been implicated in the development and progression of many cancers, as well as in chemoresistance. In the context of this compound resistance, upregulation of Wnt signaling can lead to increased expression of anti-apoptotic genes and drug efflux pumps.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature of many cancers and is a well-established mechanism of resistance to various chemotherapeutic agents, including this compound. Transcriptomic analyses often reveal the upregulation of key components of this pathway in resistant cells, leading to enhanced cell survival and proliferation despite this compound treatment.[3][9][10][11][12]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and is associated with resistance to chemotherapy. Transcriptomic studies have shown that this compound-resistant cells often exhibit increased expression of NF-κB target genes that promote cell survival and inhibit apoptosis.[13][14][15]
Experimental Workflow Overview
The process of conducting a comparative transcriptomic study of this compound-sensitive and -resistant cells involves several key stages, from cell culture to bioinformatics analysis.
References
- 1. selvita.com [selvita.com]
- 2. Transcriptomic Profiling of this compound- and Paclitaxel-Resistant Lung Adenocarcinoma Cells Reveals CSF3 as a Potential Biomarker for the this compound Plus Paclitaxel Doublet Regimens | MDPI [mdpi.com]
- 3. Transcriptome analysis of newly established this compound-resistant ovarian cancer cell model reveals genes shared by drug resistance and drug-induced EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. RNA Sequencing of this compound- and Paclitaxel-Resistant Endometrial Cancer Cells Reveals New Stratification Markers and Molecular Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to cis- and this compound initiated by epigenetic changes in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.techscience.cn [cdn.techscience.cn]
- 11. journal.waocp.org [journal.waocp.org]
- 12. oaepublish.com [oaepublish.com]
- 13. The Biphasic Role of NF-κB in Progression and Chemoresistance of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
The Synergistic Dance of Carboplatin and Docetaxel: A Comparative Guide for Researchers
A comprehensive analysis of experimental data reveals the enhanced anti-cancer efficacy of combining carboplatin (B1684641) and docetaxel (B913). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their synergistic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
The combination of the platinum-based chemotherapy agent this compound and the taxane (B156437) docetaxel is a well-established treatment regimen for various cancers, including ovarian, lung, and breast cancer.[1][2] The rationale behind this combination lies in their distinct mechanisms of action and the synergistic or additive anti-tumor effects observed in numerous preclinical and clinical studies. This guide delves into the experimental evidence confirming this synergy, offering a valuable resource for researchers in oncology and drug development.
Unveiling the Synergy: A Quantitative Look
The synergistic interaction between this compound and docetaxel has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is consistently lower for the combination compared to the individual agents. This indicates that a greater therapeutic effect can be achieved with lower doses of each drug when used together, potentially reducing dose-related toxicities.
One method to quantitatively assess drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 signifies antagonism.[3]
| Cell Line | Cancer Type | Treatment | IC50 | Combination Index (CI) | Reference |
| SMMC-7721 | Liver Cancer | This compound | 35 µM | - | [4] |
| Docetaxel | 4.69 µM | - | [4] | ||
| This compound + Docetaxel | 3.12 µM | < 1 (Synergistic) | [4] | ||
| Ovarian Carcinoma Cell Lines (UT-OC-4, UT-OC-5) | Ovarian Cancer | This compound | 0.5-1.6 µg/mL | Supra-additive effect observed | [1] |
| Docetaxel | Not specified | [1] | |||
| This compound + Docetaxel | Not specified | [1] |
Table 1: Comparative IC50 values of this compound, docetaxel, and their combination in different cancer cell lines.
The Molecular Basis of Synergy: Enhanced Apoptosis and Cell Cycle Arrest
The enhanced efficacy of the this compound-docetaxel combination stems from their concerted impact on critical cellular processes, primarily leading to increased apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis:
Studies have shown that the combination of this compound and docetaxel leads to a significant increase in the percentage of apoptotic cells compared to treatment with either drug alone. This is achieved through the modulation of key regulatory proteins in the apoptotic signaling cascade.
In liver cancer cells, the combination treatment has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, subsequently activating a cascade of caspases (caspase-3, -8, and -9), the executioners of apoptosis.[4]
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase in Bax, Caspase-3, -8, -9 | Fold Decrease in Bcl-2 | Reference |
| SMMC-7721 | Control | Not specified | - | - | [4] |
| This compound | Not specified | - | - | [4] | |
| Docetaxel | Not specified | - | - | [4] | |
| This compound + Docetaxel | Significantly increased | 4-fold | 3-fold | [4] |
Table 2: Quantitative analysis of apoptosis induction by this compound and docetaxel combination.
Cell Cycle Arrest:
Docetaxel is known to primarily cause cell cycle arrest in the G2/M phase by stabilizing microtubules and disrupting mitotic spindle formation. This compound, on the other hand, induces DNA damage, which can lead to cell cycle arrest at various checkpoints as the cell attempts to repair the damage. The combination of these two agents can result in a more profound and sustained cell cycle arrest, preventing cancer cells from proliferating. While specific quantitative data for cell cycle distribution with the combination is limited in the reviewed literature, studies on individual agents suggest a synergistic potential in halting cell division. For instance, docetaxel treatment alone can significantly increase the percentage of cells in the G2/M phase.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drugs by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, docetaxel, and their combination for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest the cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Synergistic Mechanisms
To illustrate the complex interplay of signaling pathways involved in the synergistic action of this compound and docetaxel, the following diagrams were generated using Graphviz.
References
- 1. This compound-paclitaxel- and this compound-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel in combination with this compound for the treatment of advanced non-small cell lung carcinoma: a multicentre phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rgcc-international.com [rgcc-international.com]
- 4. Synergic chemotherapeutic effects of docetaxel and this compound show cytotoxic and apoptotic effects in liver cancer nursing care: Role of oxidative stress and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Carboplatin Efficacy in In Vivo Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and breast cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Preclinical evaluation of this compound's efficacy relies heavily on a combination of in vitro and in vivo models. However, translating findings from cell-based assays to whole-organism responses presents a significant challenge in drug development. This guide provides an objective comparison of in vitro and in vivo findings on this compound efficacy, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting preclinical studies.
Data Presentation: In Vitro vs. In Vivo Efficacy of this compound
The following tables summarize the in vitro cytotoxicity (IC50 values) and corresponding in vivo tumor growth inhibition of this compound in various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Ovarian Cancer
| Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo this compound Treatment | Tumor Growth Inhibition (%) | Reference |
| OVCAR-3 | 84.37 | Mouse Xenograft | 50 mg/kg, i.p., weekly | Significant reduction in tumor volume | [1] |
| SKOV-3 | 3.9 ± 0.5 | Mouse Xenograft | 50 mg/kg, i.p., weekly | Significant reduction in tumor volume | [1] |
| CAOV-3 | ~11-28 | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Lung Cancer
| Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo this compound Treatment | Tumor Growth Inhibition (%) | Reference |
| A549 | 131.80 | Mouse Xenograft | Not specified | Not specified | [1] |
| NCI-H520 | 4.5 ± 0.7 | Not Reported | Not Reported | Not Reported | [2] |
| NCI-H226 | 6.1 ± 1.1 | Not Reported | Not Reported | Not Reported | [2] |
| DMS 273 | Not specified | Not specified | Etoposide/carboplatin combination | Not specified | [3] |
Table 3: Breast Cancer
| Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo this compound Treatment | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | >100 | Not Reported | Not Reported | Not Reported | [4] |
| MDA-MB-231 | 86 (72h) | Orthotopic Xenograft | 20 mg/kg, intermittent | Significant reduction in primary tumor growth | [5][6] |
| TMD231 | Not specified | Orthotopic Xenograft | 20 mg/kg, intermittent | Significant reduction in primary tumor growth | [6] |
| UCD52 | 69 | PDX Model | 40 mg/kg, single dose | Decrease in tumor size | [7] |
| HCI01 | 210 | PDX Model | 40 mg/kg, single dose | No significant decrease in tumor size | [7] |
| HCI09 | 320 | PDX Model | 40 mg/kg, single dose | No significant decrease in tumor size | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
In Vivo Efficacy: Mouse Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell lines
-
This compound
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Mandatory Visualization
This compound's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Small cell lung carcinoma cell line screen of etoposide/carboplatin plus a third agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potentiation of this compound-mediated DNA damage by the Mdm2 modulator Nutlin-3a in a humanized orthotopic breast-to-lung metastatic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
A Comparative Analysis of Carboplatin Efficacy in 2D vs. 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant leap forward in preclinical cancer research. 3D cultures more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) signaling. This guide provides a comparative study of the efficacy of carboplatin (B1684641), a cornerstone chemotherapeutic agent, in 2D versus 3D cell culture models, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of this compound Efficacy
A consistent finding across numerous studies is the increased resistance of cancer cells to this compound when cultured in a 3D environment compared to a 2D monolayer. This is often reflected in significantly higher half-maximal inhibitory concentration (IC50) values in 3D models.
| Cell Line | Cancer Type | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| Ovarian Cancer | |||||
| TOV3041G | Ovarian | ~3 (Clonogenic) | >300 (Flow Cytometry) | >100 | [1][2] |
| OV90 | Ovarian | ~30 (Clonogenic) | Sensitive at 300 µM | Inverted Sensitivity | [1][2] |
| OV866(2) | Ovarian | ~30 (Clonogenic) | Sensitive at 300 µM | Inverted Sensitivity | [1][2] |
| TOV112D | Ovarian | ~13.4 (Clonogenic) | Resistant at 300 µM | Increased Resistance | [2] |
| OVCAR-3 | Ovarian | <40 (ATP-based) | - | - | [3] |
| Kuramochi | Ovarian | >85 (ATP-based) | - | - | [3] |
| OVCAR8 | Ovarian | >85 (ATP-based) | - | - | [3] |
| Breast Cancer | |||||
| Various TNBC lines | Triple-Negative Breast | - | Significantly Higher | Increased Resistance | [4][5] |
| Wood Cell Line | Breast | Sensitive | Similar Sensitivity | ~1 | [6] |
| MCF-7 | Breast | - | Higher | Increased Resistance | [7] |
| Lung Cancer | |||||
| A549 | Non-Small Cell Lung | ~131.8 - 256.6 µg/ml | Higher | Increased Resistance | [8][9] |
| DMS-53 | Small Cell Lung | 87,000 µM | - | - | [10] |
Note: Direct comparison of IC50 values across studies can be challenging due to variations in assay methods (e.g., clonogenic vs. MTT vs. flow cytometry) and incubation times. The data presented here illustrates a general trend of increased resistance in 3D models.
Interestingly, some studies report an "inverted sensitivity," where cell lines classified as resistant in 2D cultures become sensitive in 3D models, and vice versa.[1][11] This highlights the complex biological changes that occur in 3D environments and underscores the importance of using more physiologically relevant models for drug screening.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for assessing this compound efficacy in 2D and 3D cell cultures.
Protocol 1: 2D Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Perform serial dilutions in complete culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells with medium and solvent controls where appropriate.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Efficacy Assessment: Proceed with a cell viability or apoptosis assay (see Protocols 3 and 4).
Protocol 2: 3D Spheroid Culture and this compound Treatment
-
Spheroid Formation:
-
Ultra-Low Attachment (ULA) Plate Method: Seed a specific number of cells (e.g., 2,000-10,000 cells/well, optimized for each cell line) into a 96-well round-bottom ULA plate in 100-200 µL of complete medium. Centrifuge the plate at low speed (e.g., 200 x g for 5 minutes) to facilitate cell aggregation. Incubate for 2-7 days to allow for spheroid formation, changing the medium carefully every 2-3 days.
-
-
This compound Treatment:
-
Carefully remove half of the medium from each well without disturbing the spheroids.
-
Add an equal volume of fresh medium containing 2x the final desired concentration of this compound.
-
-
Incubation: Incubate for the desired exposure time (e.g., 72-96 hours), which may be longer than for 2D cultures to allow for drug penetration.
-
Efficacy Assessment: Proceed with a cell viability or apoptosis assay, which may require spheroid dissociation.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: At the end of the drug treatment period, add 10-20 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 4: Apoptosis Assessment (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Harvesting:
-
2D Cultures: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin.
-
3D Spheroids: Collect spheroids, wash with PBS, and dissociate into a single-cell suspension using a dissociation reagent (e.g., TrypLE).
-
-
Staining: Wash the single-cell suspension with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude cell debris from the analysis. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Discussion of Differential Signaling Pathways
The increased resistance to this compound in 3D cultures is not merely due to physical barriers to drug penetration but is also a consequence of profound changes in cellular signaling.
-
Hypoxia and HIF-1α Signaling: The core of larger spheroids often becomes hypoxic, leading to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[13][14] HIF-1α is a transcription factor that upregulates genes involved in cell survival, angiogenesis, and drug resistance, including those encoding for drug efflux pumps.[4][14]
-
Integrin and ECM Signaling: In 3D cultures, cells are embedded in an extracellular matrix and have extensive cell-cell contacts, leading to the activation of integrin signaling pathways.[15][16] Integrin signaling, particularly through β1 integrins, can activate pro-survival pathways like PI3K/AKT, which helps cancer cells evade drug-induced apoptosis.[15][17]
-
PI3K/AKT/mTOR Pathway: The activity of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is often modulated differently in 2D versus 3D environments.[18][19] While some studies show lower basal AKT/mTOR activity in spheroids, the response to inhibitors and the crosstalk with other pathways, such as the MAPK/ERK pathway, are distinctly different from 2D cultures, contributing to altered drug sensitivity.[18][19][20]
-
Growth Factor Receptor Signaling (EGFR/HER2): The expression and activation of growth factor receptors like EGFR and HER2 can be significantly upregulated in 3D cultures compared to 2D monolayers.[21][22][23] This can lead to the activation of downstream pro-survival signaling cascades, such as the PI3K/AKT pathway, thereby contributing to chemoresistance.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound sensitivity in epithelial ovarian cancer cell lines: The impact of model systems | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1 activation induces doxorubicin resistance in MCF7 3-D spheroids via P-glycoprotein expression: a potential model of the chemo-resistance of invasive micropapillary carcinoma of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three Dimensional Engineered Models to Study Hypoxia Biology in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breast Cancer Cells in Three-dimensional Culture Display an Enhanced Radioresponse after Coordinate Targeting of Integrin α5β1 and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β1 integrin mediates unresponsiveness to PI3Kα inhibition for radiochemosensitization of 3D HNSCC models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. KRT17 enhances this compound resistance in ovarian cancer through the AKT/mTOR pathway [ejgo.net]
- 21. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
A Comparative Guide to the Quantification of Carboplatin: A Cross-Validation Overview
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of carboplatin (B1684641), a cornerstone of chemotherapy regimens for various cancers, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common techniques used to measure this compound concentration, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that impacts the reliability and validity of research and clinical outcomes. The following table summarizes the quantitative performance of four major analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and UV-Visible Spectrophotometry.
| Parameter | LC-MS/MS | ICP-MS | Atomic Absorption Spectrometry (AAS) | UV-Visible Spectrophotometry |
| Principle | Separation by chromatography, followed by mass-based detection of the intact molecule or its fragments. | Atomization and ionization of the sample to detect the elemental platinum. | Measures the absorption of light by free platinum atoms in a gaseous state. | Measures the absorbance of UV or visible light by the this compound molecule, often after a color-forming reaction. |
| Linearity Range | 10 - 4000 ng/mL[1][2] | 0.19 - 47.5 mg/L[3] | 0.11 - 2.15 µmol/L | 10 - 50 µg/mL[4] |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL[5][6] | 0.1 ng/g[7][8] | 3.1 ng/mL[9] | 3.3 µg/mL[10] |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL[1] | 15 ng/g[7][8] | 10 ng/mL[9] | 10 µg/mL[10] |
| Precision (%RSD) | ≤ 13.6%[1][2] | < 3%[3] | < 15%[11] | 0.388%[4] |
| Accuracy (%RE or Recovery) | ≤ 14.6%[1][2] | < 6% bias[3] | 95 - 102%[11] | 100.14%[4] |
| Specificity | High (measures intact this compound)[12] | Measures total platinum, not specific to this compound | Measures total platinum[13] | Moderate, susceptible to interference[4] |
| Sample Throughput | High | Moderate | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of results. Below are representative methodologies for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct and specific quantification of intact this compound.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., oxaliplatin).[14]
-
Precipitate proteins by adding acetonitrile, followed by vortexing and centrifugation.[14]
-
Transfer the supernatant to a 96-well plate, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase for injection.[14]
2. Chromatographic Separation:
-
Column: C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µm).[14]
-
Mobile Phase: A gradient of formic acid in water and methanol.[14]
-
Flow Rate: 0.25 mL/min.[2]
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.[14]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This highly sensitive method quantifies the total platinum content in a sample.
1. Sample Preparation:
-
Prepare plasma ultrafiltrate using Amicon Ultra 30,000da cut-off filters.[3]
-
Dilute the ultrafiltrate with a solution of ammonia (B1221849) and EDTA.[3] For total platinum in whole blood or plasma, microwave digestion is required.[15][16]
2. ICP-MS Analysis:
-
Introduce the prepared sample into the ICP-MS instrument.
-
The sample is nebulized, and the resulting aerosol is transported to the plasma torch where it is dried, atomized, and ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the abundance of the platinum isotopes.
Atomic Absorption Spectrometry (AAS)
AAS is a well-established technique for elemental analysis, including platinum.
1. Sample Preparation:
-
A simple dilution of the sample (e.g., plasma, urine) is often sufficient. For plasma, a 1:1 dilution with a matrix modifier like 0.2% (v/v) Triton X-100 may be used.[17]
2. AAS Measurement:
-
Aspirate the prepared sample into the atomizer (e.g., a graphite (B72142) furnace for electrothermal AAS).
-
A light beam from a hollow cathode lamp containing platinum is passed through the atomized sample.
-
The platinum atoms in the sample absorb light at a characteristic wavelength.
-
The amount of light absorbed is proportional to the concentration of platinum in the sample.
UV-Visible Spectrophotometry
This method is often used for its simplicity and accessibility, typically involving a colorimetric reaction.
1. Sample Preparation and Reaction:
-
Prepare a standard stock solution of this compound in distilled water.[10][18]
-
For the colorimetric reaction, mix the sample or standard with 1,10-phenanthroline (B135089) and ferric chloride.[18]
-
Incubate the mixture to allow for the formation of a colored complex.[18]
2. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 510 nm).[18]
-
The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve.
Cross-Validation Workflow
A robust cross-validation process is essential to ensure the interchangeability and reliability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of methods for measuring this compound concentration.
Caption: Workflow for cross-validation of this compound measurement methods.
References
- 1. Development and validation of a LC/TOF MS method for the determination of this compound and paclitaxel in nanovesicles | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. ijbpas.com [ijbpas.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species specific IDMS for accurate quantification of this compound in urine by LC-ESI-TOFMS and LC-ICP-QMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. SOP for Calibration of Atomic Absorption Spectrophotometer (AAS) | Pharmaguideline [pharmaguideline.com]
- 10. ijrar.com [ijrar.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medpace.com [medpace.com]
- 15. [PDF] Quantification of cisplatin, this compound and oxaliplatin in spiked human plasma samples by ICP-SFMS and hydrophilic interaction liquid chromatography (HILIC) combined with ICP-MS detection | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the Immunomodulatory Effects of Carboplatin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Platinum-based chemotherapies, cornerstones of oncology for decades, are increasingly recognized for their ability to modulate the immune system. Beyond their direct cytotoxic effects on tumor cells, agents like cisplatin (B142131) and carboplatin (B1684641) can profoundly alter the tumor microenvironment (TME), influencing the efficacy of immunotherapies. While structurally related, these two drugs exhibit distinct toxicity profiles and, as emerging evidence indicates, differing immunomodulatory activities. This guide provides an objective comparison of their effects on the immune landscape, supported by experimental data, to inform research and clinical strategy.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize key quantitative differences in the immune-stimulating effects of cisplatin and this compound based on preclinical and in vitro studies.
Table 1: Induction of Immunogenic Cell Death (ICD) Markers
| Marker | Cisplatin | This compound | Key Findings |
| HMGB1 Release | Increased | Less effective than cisplatin | Treatment of cancer cells with cisplatin resulted in a greater release of the danger signal HMGB1 compared to this compound.[1] |
| Calreticulin (CRT) Exposure | Induces (sometimes weakly) | Not consistently reported | Cisplatin can induce cell surface exposure of CRT, a key "eat-me" signal for dendritic cells.[2] However, some studies note this induction can be weak or require co-stimulants.[3][4] |
| ATP Secretion | Induces | Not consistently reported | As part of the ICD process, cisplatin-treated dying cells secrete ATP, which acts as a "find-me" signal for immune cells.[5] |
Table 2: Impact on Dendritic Cell (DC) and T-Cell Response
| Parameter | Cisplatin | This compound | Key Findings |
| DC Maturation (Co-stimulatory molecules) | Promotes | Less effective than cisplatin | Co-culture of DCs with cisplatin-pretreated cancer cells induced higher expression of CD40 and CD86 on DCs compared to this compound-pretreated cells.[1] |
| Antigen-Specific T-Cell Killing | Enhances | Less effective than cisplatin | Cisplatin pretreatment of tumor cells led to increased antigen-specific killing by CD8+ T cells when compared with this compound pretreatment.[1][6][7][8] |
| CD8+ T-Cell Trafficking | Data not available | Enhances | In murine ovarian cancer models, this compound altered the tumor vasculature to improve lymphocyte trafficking and infiltration into the TME.[9][10] |
| T-Cell Activation Programs | Upregulates | Less pronounced than cisplatin | In patients with urothelial cancer, cisplatin-based chemotherapy induced transcriptional changes in circulating immune cells, including the upregulation of T-cell activation programs.[1][7][8] |
Table 3: Modulation of Suppressive Immune Cells and Cytokines
| Parameter | Cisplatin | This compound | Key Findings |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reverses suppression & depletes | Reverses suppression | Both drugs abrogate the suppressive activity of MDSCs on CD8+ T cells. Cisplatin also reduces MDSC viability and downregulates the immune checkpoint PD-L1 on their surface.[11] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Data not available | Enhances | This compound treatment of macrophages enhanced the production of TNF-α and IL-6 in response to LPS stimulation.[12][13] |
| Regulatory Cytokine (IL-10) | Induces in some contexts | No significant effect reported | Cisplatin has been shown to induce high levels of IL-10 from dendritic cells, which can promote a tolerogenic state.[14][15] |
| Effector Cytokine (IFN-γ) | Increases | Data not available | Co-culture of MDSCs and T-cells in the presence of cisplatin led to increased IFN-γ secretion, indicating a restoration of T-cell effector function.[11] Cisplatin can also stimulate neutrophils to promote Th1 differentiation and IFN-γ secretion from T-cells.[16] |
Signaling Pathways and Mechanisms
The differential immunomodulatory effects of cisplatin and this compound can be partly explained by their varying capacities to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that activates an adaptive immune response against antigens from the dying tumor cells.
References
- 1. Immunomodulatory effects and improved outcomes with cisplatin- versus this compound-based chemotherapy plus atezolizumab in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin and Oxaliplatin Induce Similar Immunogenic Changes in Preclinical Models of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration and Enhancement of Immunogenic Cell Death of Cisplatin by Coadministration with Digoxin and Conjugation to HPMA Copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Induction of immunogenic cell death in cancer cells by a photoactivated platinum(IV) prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. Immunomodulatory effects and improved outcomes with cisplatin- versus this compound-based chemotherapy plus atezolizumab in urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. The chemotherapeutic drug this compound affects macrophage responses to LPS and LPS tolerance via epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Endogenous IL-10 attenuates cisplatin nephrotoxicity: role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin Promotes the Efficacy of Immune Checkpoint Inhibitor Therapy by Inducing Ferroptosis and Activating Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of a New Animal Model for Carboplatin Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel animal model for investigating carboplatin (B1684641) chemotherapy. It offers a comparative analysis of key performance indicators against established models, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to assess the suitability and predictive value of a new model for preclinical this compound research.
Comparative Analysis of Preclinical Models for this compound Studies
The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound. Mouse xenograft models, particularly patient-derived xenografts (PDX), are widely utilized.[1] However, the ideal model should accurately recapitulate the tumor microenvironment and predict clinical outcomes. This section compares key parameters of a hypothetical new animal model against established alternatives.
Tumor Growth Inhibition
A primary endpoint in evaluating a new animal model is its ability to demonstrate dose-dependent tumor growth inhibition (TGI) in response to this compound. The table below summarizes TGI data from various models.
| Animal Model | Cancer Type | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| New Model (Hypothetical) | Ovarian Cancer | 50 mg/kg, IV, weekly | Data to be generated | |
| Nude Mouse Xenograft (HeyA-8) | Ovarian Cancer | 50 mg/kg, IV, every 21 days | Significant reduction in tumor growth compared to control.[2] | [2] |
| Nude Mouse Xenograft (SKOV3.ip1) | Ovarian Cancer | 50 mg/kg, IV, every 21 days | Significant reduction in tumor growth compared to control.[2] | [2] |
| ICR Mouse Xenograft (Y-79) | Retinoblastoma | Not specified | Significantly longer survival time compared to control.[3] | [3] |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound in a new animal model is crucial for translating findings to the clinic. Key parameters include the area under the curve (AUC), clearance (Cl), and volume of distribution (Vz).
| Animal Model | Matrix | AUC₀₋₇₂ (hr*mmol/L) | Cl (L/hr/kg) | Vz (L/kg) | Reference |
| New Model (Hypothetical) | Plasma | Data to be generated | Data to be generated | Data to be generated | |
| SD Rat (Intact this compound) | Plasma | 16.85 | 0.0011 | 0.0033 | [4] |
| SD Rat (Total Platinum) | Plasma | 46.4 | 0.00008 | 0.009 | [4] |
| Mouse (Free this compound) | Plasma | - | 10.3 ml/min/kg | - | [5] |
| Dog (with Mammary Carcinoma) | Plasma | High interindividual variability | - | - | [6][7] |
Toxicity Profile
This compound's dose-limiting toxicity is myelosuppression. A new animal model should exhibit a comparable toxicity profile to what is observed clinically and in other preclinical models.
| Animal Model | This compound Dose | Key Toxicity Findings | Reference |
| New Model (Hypothetical) | To be determined | Data to be generated | |
| Rat | 60 mg/kg, IV | Severe anemia, leucopenia, and thrombocytopenia.[8] | [8] |
| Cat | 200 mg/m², IV | Dose-limiting neutropenia; nadir on day 17.[9][10] | [9][10] |
| Cat | 250 mg/m², IV | Neutrophil nadir on day 17; platelet nadir on day 14.[9][10] | [9][10] |
| Dog (with Mesenchymal Neoplasia) | Not specified | Most adverse events were grade 1 or 2.[11] | [11] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings in a new animal model.
Tumor Establishment and Monitoring
This protocol outlines the general steps for establishing and monitoring subcutaneous xenograft tumors.
-
Cell Preparation: Culture human tumor cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Animal Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[12][13][14]
-
Tumor Growth Monitoring:
-
Begin monitoring for palpable tumors a few days after implantation.[15]
-
Once tumors are established, measure their dimensions (length and width) with calipers 2-3 times per week.[13][16]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[13][15]
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).[16]
-
This compound Administration
This compound can be administered via various routes, with intravenous and intraperitoneal injections being the most common in preclinical studies.
-
Dose Calculation: Weigh each animal before treatment to calculate the precise dose based on body weight (mg/kg).[13]
-
Drug Preparation: Reconstitute this compound powder in a suitable vehicle, such as sterile water or 0.9% saline, to the desired concentration.
-
Administration:
-
Intravenous (IV) Injection: Administer the calculated volume of this compound solution via the lateral tail vein.
-
Intraperitoneal (IP) Injection: Inject the solution into the lower abdominal quadrant.[13]
-
Pharmacokinetic Analysis
This protocol describes the collection and analysis of samples for pharmacokinetic studies.
-
Sample Collection:
-
Following this compound administration, collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via methods such as tail vein or retro-orbital bleeding.
-
Process the blood to separate plasma.[4]
-
-
Sample Analysis:
-
Analyze the concentration of this compound in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.[17]
-
-
Data Analysis:
Toxicity Assessment
Monitoring for treatment-related toxicity is a critical component of model validation.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, and changes in behavior.[14]
-
Hematological Analysis:
-
Histopathology: At the end of the study, collect major organs (e.g., liver, kidney, bone marrow) for histopathological examination to identify any tissue damage.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action
This compound is an alkylating agent that exerts its cytotoxic effects by forming DNA adducts, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[13][18][19] The efficacy of this compound can be modulated by cellular DNA repair mechanisms and drug transporters.[18][20]
Caption: this compound enters the cell, becomes activated, and forms DNA adducts leading to apoptosis.
Experimental Workflow for Model Validation
A systematic workflow is essential for the comprehensive validation of a new animal model for this compound studies. This involves a stepwise approach from model establishment to data analysis.
Caption: A stepwise workflow for validating a new animal model for this compound research.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Experimental animal study of docetaxel combined with this compound in the treatment of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]
- 5. The comparative pharmacokinetics of this compound and cisplatin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hematologic and systemic toxicoses associated with this compound administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and toxicity of this compound in the treatment of macroscopic mesenchymal neoplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 16. benchchem.com [benchchem.com]
- 17. [Experimental pharmacokinetic studies of this compound intraperitoneal chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Carboplatin Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Carboplatin (B1684641), a potent antineoplastic agent, is a cornerstone of cancer research and therapy. However, its cytotoxic nature necessitates rigorous and clearly defined procedures for its handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step logistical and safety protocols for the proper disposal of this compound and associated waste materials. Adherence to these procedures is critical for minimizing occupational exposure and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to work within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize the risk of aerosol generation and exposure.[1][2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is mandatory. The outer glove should be changed immediately if contaminated, and both pairs should be replaced regularly.[1]
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs that is resistant to chemotherapy drug permeation is required.[1]
-
Eye and Face Protection: Safety goggles or glasses with side shields are essential. A full-face shield must be worn when there is a risk of splashing.[1]
-
Respiratory Protection: An N95 respirator or a higher level of respiratory protection should be used when handling this compound powder or in situations with a potential for aerosolization, such as during spill cleanup.[1]
This compound Waste Segregation and Disposal Pathway
Proper segregation of this compound waste is the most critical step in the disposal process. Waste is categorized as either "Trace" or "Bulk" chemotherapy waste, which dictates the appropriate container and final disposal method.[2]
Quantitative Data for this compound Waste Segregation
| Waste Category | Contamination Threshold | Examples | Required Container | Disposal Pathway |
| Trace Chemotherapy Waste | Contains less than 3% of the original drug quantity by weight ("RCRA empty").[2] | Empty drug vials, syringes, needles, IV bags and tubing, contaminated PPE (gloves, gowns), absorbent pads.[2] | Yellow, leak-proof, puncture-resistant container clearly labeled with the cytotoxic hazard symbol.[1][2] | Incineration at a regulated medical waste facility.[2] |
| Bulk Chemotherapy Waste | Contains 3% or more of the original drug quantity by weight.[2] | Unused or expired this compound, partially full vials or syringes, materials used to clean up spills.[2] | Black, RCRA-rated, leak-proof, puncture-resistant container clearly labeled as "Hazardous Waste" with the cytotoxic hazard symbol.[1][2] | Hazardous waste incineration at a permitted facility.[2] |
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of immediately in a designated yellow, puncture-resistant sharps container for cytotoxic waste. Do not recap, crush, or clip needles.[1][2][3]
Step-by-Step Disposal Procedures
-
Identify Waste Type: At the point of generation, determine whether the waste is "Trace" or "Bulk" based on the 3% threshold.
-
Use Correct Waste Containers: Immediately place the waste into the corresponding color-coded and labeled container.[1][2]
-
Labeling: Ensure all containers are clearly labeled with the cytotoxic hazard symbol and the words "CYTOTOXIC WASTE - INCINERATE".[2]
-
Secure Storage: Keep all waste containers securely sealed when not in use. Store filled and sealed containers in a designated, cool, dry, and well-ventilated area, separate from other materials.[2]
-
Final Disposal: Arrange for the collection and final disposal of all this compound waste through a licensed hazardous waste disposal service. The primary method of disposal is incineration.[2] Never autoclave chemotherapy waste, as this can create hazardous vapors.[2] Do not pour any this compound waste down the drain.[1]
Spill and Decontamination Procedures
Immediate cleanup of any this compound spill is mandatory.
-
Alert Personnel and Secure the Area: Immediately notify all personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the full range of required PPE, including respiratory protection.
-
Contain the Spill:
-
Clean Up: Place all contaminated absorbent materials and cleaning supplies into a sealed, leak-proof container labeled for bulk chemotherapy waste (black container).[2]
-
Decontaminate Surfaces: After the initial cleanup, thoroughly wash the affected area with soap and water.[2] There is no single accepted method for the chemical deactivation of all anticancer agents on surfaces; therefore, a thorough physical cleaning is crucial.[4]
-
Manage Cleaning Solutions: Collect all wash water and cleaning solutions for disposal as hazardous waste. Do not allow runoff to enter any drains.[2]
-
Dispose of PPE: Remove and dispose of all contaminated PPE as trace chemotherapy waste.[2]
-
Wash Hands: Always wash hands thoroughly with soap and water after handling this compound and after removing gloves.[2]
Experimental Protocol: Chemical Inactivation of Platinum-Containing Waste
While incineration is the standard final disposal method, chemical inactivation can be a preliminary step to render the waste non-mutagenic, particularly for liquid bulk waste. Platinum-containing compounds like this compound can be rendered nonmutagenic by reaction with sodium diethyldithiocarbamate (B1195824).[4][5]
Objective: To chemically inactivate this compound in a liquid waste solution to reduce its mutagenic potential prior to collection for final disposal.
Materials:
-
This compound-containing liquid waste
-
Sodium diethyldithiocarbamate
-
Appropriate solvent (e.g., water)
-
Sealed, labeled hazardous waste container (black)
-
Stir plate and stir bar
-
pH meter and appropriate buffers for adjustment (if necessary)
-
Full PPE as described above
Procedure:
-
Preparation: This procedure must be performed in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Quantification: If possible, estimate the concentration of this compound in the waste solution.
-
Reagent Preparation: Prepare a solution of sodium diethyldithiocarbamate. The exact concentration and molar excess will depend on the concentration of this compound. A significant molar excess of the reagent should be used to ensure complete reaction.
-
Reaction:
-
Place the this compound waste solution in a suitable container on a stir plate.
-
Slowly add the sodium diethyldithiocarbamate solution to the stirring this compound waste.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete inactivation. The reaction time may vary and should be determined based on laboratory-specific validation, but a minimum of several hours is recommended.
-
-
Monitoring (Optional): The success of the degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent this compound compound.[5]
-
Disposal: Following the reaction, the resulting solution, while less mutagenic, must still be disposed of as bulk hazardous chemical waste. Transfer the treated solution to a sealed and properly labeled black hazardous waste container.
-
Decontamination: Thoroughly decontaminate all equipment used in the procedure with soap and water, collecting the cleaning solutions as hazardous waste.
Note: This is a general guideline. The specific parameters of this reaction (e.g., concentration, reaction time, temperature) should be optimized and validated within the specific laboratory setting.
Mandatory Visualizations
Caption: Workflow for this compound Waste Segregation and Disposal.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound in a research setting. By implementing these procedures, laboratories can significantly mitigate the risks associated with this potent cytotoxic agent, ensuring the well-being of their personnel and the protection of the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Carboplatin
Carboplatin (B1684641), a potent antineoplastic agent, is a cornerstone of cancer research and therapy. Its cytotoxic nature, however, necessitates stringent safety protocols to protect laboratory personnel from the risks of exposure. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this hazardous drug. Adherence to these guidelines is critical for minimizing occupational exposure and ensuring a safe and compliant laboratory environment.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. All PPE should be donned before handling the agent and disposed of as cytotoxic waste immediately after use.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is the standard. The outer glove should be changed immediately if contaminated.[1]
-
Gown: A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required. This gown must be resistant to chemotherapy drug permeation.[1]
-
Eye and Face Protection: Safety goggles or glasses with side shields are essential. A full-face shield must be worn when there is a risk of splashing.[1][2]
-
Respiratory Protection: When handling this compound powder or if there is a risk of aerosolization, such as during spill cleanup, an N95 respirator or a higher level of respiratory protection is necessary.[1][2] Surgical masks do not provide adequate protection.[1]
Quantitative Safety Data for this compound
Adherence to established occupational exposure limits and understanding the protective capabilities of PPE are critical for ensuring a safe laboratory environment. The following tables summarize key quantitative safety data for this compound.
Occupational Exposure Limits (OELs)
| Parameter | Value | Unit | Source |
| OSHA Permissible Exposure Limit (PEL) - TWA | 0.002 | mg/m³ | Santa Cruz Biotechnology |
| ACGIH Threshold Limit Value (TLV) - TWA | 0.002 | mg/m³ | Santa Cruz Biotechnology |
| NIOSH Recommended Exposure Limit (REL) - TWA | 0.002 | mg/m³ | Covetrus North America |
| UK Workplace Exposure Limit (WEL) - TWA | 0.002 | mg/m³ | Fisher Scientific |
| UK Workplace Exposure Limit (WEL) - STEL (15 min) | 0.006 | mg/m³ | Fisher Scientific |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.
Glove Permeation Data
| Glove Material | Glove Thickness | Drug | Breakthrough Time (minutes) |
| Nitrile | 7.0 mil | This compound | > 240 |
| Nitrile | 0.05 mm | This compound | High permeation within 240 |
Note: Glove thickness significantly impacts protection. Thicker, chemotherapy-rated nitrile gloves offer superior resistance.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing the risk of exposure to this compound. This plan should encompass every stage of the handling process.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage in a designated, well-ventilated area. Wear appropriate PPE when unpacking this compound.[1]
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials such as aluminum.[1]
Handling and Preparation
-
All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.[1]
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad, which should be discarded as cytotoxic waste after each procedure.[1]
-
Use Luer-Lok syringes and needles or other closed-system transfer devices (CSTDs) to minimize the risk of leakage and aerosol formation.[1]
-
Avoid eating, drinking, smoking, or applying cosmetics in the laboratory where this compound is handled.[1]
-
Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[1]
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
All items that have come into contact with this compound must be segregated as cytotoxic waste.[1] This includes:
-
PPE (gloves, gowns, etc.)[2]
-
Empty vials, syringes, and needles[2]
-
Absorbent pads and other cleaning materials
-
Contaminated labware
-
Cell culture waste
Waste Containers:
-
Trace Chemotherapy Waste: Items containing less than 3% of the original drug quantity by weight (e.g., empty vials, PPE) should be placed in designated yellow, leak-proof, and puncture-resistant containers labeled with the cytotoxic hazard symbol.[2]
-
Bulk Chemotherapy Waste: Materials containing 3% or more of the original drug quantity (e.g., unused or expired this compound) should be disposed of in black RCRA-rated containers labeled as "Hazardous Waste".[2]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.[1]
Final Disposal:
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.[2] Never autoclave chemotherapy waste, as this can create hazardous vapors.[2] Do not pour this compound waste down the drain.[1]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol provides a detailed methodology for assessing the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound powder
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell suspension concentration to 5 x 10⁴ cells/mL in a complete culture medium.[1]
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
-
This compound Preparation and Treatment:
-
Crucially, all this compound preparation must be performed in a BSC while wearing full PPE.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a high concentration (e.g., 10 mM).[1]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0, 10, 25, 50, 100, 200 µM).[1]
-
Remove the medium from the 96-well plate and add 100 µL of the various this compound dilutions to the respective wells. Include a "vehicle control" (medium with the solvent used to dissolve this compound) and a "no treatment" control.[1]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for another 4 hours at 37°C.[1]
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.[1]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[1]
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
